molecular formula C9H10ClN3 B015885 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine CAS No. 887354-13-4

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

Cat. No.: B015885
CAS No.: 887354-13-4
M. Wt: 195.65 g/mol
InChI Key: IRAHVDKVSPHQQD-UHFFFAOYSA-N
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Description

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHVDKVSPHQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400852
Record name 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
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Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-13-4
Record name 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The imidazo[4,5-b]pyridine core structure is a well-recognized purine bioisostere, a scaffold that mimics the natural purine bases of DNA and RNA.[1] This mimicry makes it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antiviral, and antibacterial properties.[1][2][3] This document details the fundamental physicochemical properties of the title compound, outlines a logical synthetic strategy, explores its chemical reactivity, and discusses its potential applications as a research intermediate. Crucially, this guide also addresses the toxicological profile of the compound, which has been identified as a potential food mutagen, necessitating stringent safety and handling protocols.[4]

Physicochemical Properties

Core Structure and Nomenclature

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the fused heterocyclic family of imidazopyridines. The core is formed by an imidazole ring fused to a pyridine ring. The nomenclature specifies the following substitutions:

  • A chloro group at position 2 of the imidazole ring.

  • A methyl group on the nitrogen at position 1 of the imidazole ring.

  • Two methyl groups on the pyridine ring at positions 5 and 6.

Its structure makes it a valuable and versatile building block for chemical synthesis.

Summary of Properties

The key quantitative data for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 887354-13-4[4]
Molecular Formula C₉H₁₀ClN₃[4]
Molecular Weight 195.65 g/mol [4]
Appearance Light Yellow Solid[4]
Storage Conditions 2-8°C, Refrigerator[4]
Primary Application Research Intermediate
Known Hazards Potential food mutagen[4]

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most logical approach involves the construction of the fused heterocyclic system from a substituted diaminopyridine precursor. The C2-chloro group can be installed during or after the cyclization of the imidazole ring. The retrosynthetic pathway below illustrates this strategic disconnection.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This multi-step protocol is designed to be self-validating, with characterization recommended at each stage to ensure the purity of intermediates.

Step 1: Synthesis of 2-Amino-3-nitro-5,6-dimethylpyridine

  • Rationale: Introduction of the vicinal amino and nitro groups is the first key step. Nitration of an appropriate aminopyridine precursor is a standard method.

  • Procedure:

    • To a solution of 2-amino-5,6-dimethylpyridine in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) dropwise.

    • Maintain the temperature below 5°C throughout the addition.

    • Allow the reaction to stir at room temperature for several hours until TLC or LC-MS indicates consumption of the starting material.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Filter, wash with cold water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Synthesis of N¹,5,6-trimethyl-pyridine-2,3-diamine

  • Rationale: The nitro group must be reduced to an amine to form the required diamine, and the future N1-imidazole nitrogen is methylated. Reduction can be achieved via catalytic hydrogenation.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction by TLC/LC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the diamine.

    • The resulting diamine can then be selectively N-methylated using a suitable methylating agent (e.g., methyl iodide) under basic conditions.

Step 3: Cyclization and Chlorination to form 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

  • Rationale: The final step involves forming the imidazole ring and installing the C2-chloro group. This can be accomplished in a one-pot procedure using a phosgene equivalent.

  • Procedure:

    • Dissolve the N-methylated diamine from Step 2 in an inert solvent like dichloromethane or toluene.

    • Add a base (e.g., triethylamine).

    • Slowly add a chlorinating/cyclizing agent such as triphosgene or phosphorus oxychloride (POCl₃) at 0°C.

    • Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring for completion.

    • Upon completion, quench the reaction with water or an aqueous bicarbonate solution, extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography.

Predicted Spectroscopic Profile

While experimental data is not published, the expected spectroscopic features can be predicted:

  • ¹H NMR: Signals corresponding to the three distinct methyl groups (N-methyl and two aryl-methyls), likely appearing as singlets between δ 2.0-4.0 ppm. A singlet for the remaining aromatic proton on the pyridine ring would be expected at a downfield shift (δ 7.0-8.5 ppm).

  • ¹³C NMR: Resonances for the nine unique carbon atoms, including the characteristic C-Cl carbon in the imidazole ring (typically δ 140-150 ppm) and signals for the three methyl carbons.

  • Mass Spectrometry (MS): A molecular ion peak [M]⁺ at m/z 195 and a characteristic [M+2]⁺ peak at m/z 197 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Chemical Reactivity and Medicinal Chemistry Applications

The Role of the Imidazo[4,5-b]pyridine Scaffold

The structural similarity of the imidazo[4,5-b]pyridine core to purine makes it a highly valuable scaffold in drug discovery.[1][6] By modifying the substituents on this core, researchers can develop compounds that interact with biological targets that normally bind purines, such as kinases, polymerases, and G-protein coupled receptors. Numerous derivatives have been synthesized and evaluated for a range of therapeutic areas, including oncology and infectious diseases.[3][7]

Reactivity of the C2-Chloro Substituent

The chloro group at the 2-position is the most reactive site on the molecule for synthetic elaboration. It is an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, making 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine an ideal intermediate for generating a library of diverse compounds for screening.

G cluster_products Derivative Library Start 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Product1 2-Amino Derivative Start->Product1 S_NAr with R-NH_2 Product2 2-Alkoxy Derivative Start->Product2 S_NAr with R-OH Product3 2-Thioether Derivative Start->Product3 S_NAr with R-SH Product4 2-Aryl Derivative Start->Product4 Suzuki Coupling

Caption: Reactivity workflow of the C2-chloro group.

Experimental Protocol: General Procedure for SₙAr

  • Rationale: To displace the C2-chloride with a nucleophile to create new C-N, C-O, or C-S bonds.

  • Procedure:

    • In a sealed vial, dissolve 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (1 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

    • Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 equivalents).

    • Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA; 2-3 equivalents) if the nucleophile is used as its salt.

    • Heat the reaction mixture at 80-150°C, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Safety, Handling, and Toxicology

Hazard Assessment

The most significant toxicological concern is that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is classified as a potential food mutagen .[4] This classification warrants extreme caution and mandates handling it as a potentially carcinogenic substance. Additionally, compounds in the chloro-pyridine class are often associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9]

  • Irritation: Causes skin and serious eye irritation.[9][10][11]

Recommended Handling Procedures

All work with this compound must be performed by trained personnel in a controlled laboratory environment.

  • Engineering Controls: Always handle this solid compound within a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A buttoned lab coat is mandatory.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[8]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended.[4]

  • Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.

Conclusion

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a synthetically valuable intermediate with significant potential for applications in medicinal chemistry and drug discovery, primarily owing to its purine-like core and the versatile reactivity of its C2-chloro substituent. However, its designation as a potential mutagen necessitates that all research be conducted with the highest standards of safety and containment. This guide provides the foundational knowledge for researchers to handle, synthesize, and utilize this compound effectively and safely in their pursuit of novel bioactive molecules.

References

  • The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Retrieved from [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • Persec, A., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). H (600 MHz) NMR spectroscopic data for compounds 1-4. Retrieved from [Link]

Sources

A Technical Guide to the Imidazo[4,5-b]pyridine Scaffold: Synthesis, Functionalization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide addresses the core chemical scaffold of imidazo[4,5-b]pyridine , with a particular focus on strategies relevant to the synthesis and functionalization of derivatives such as 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS Number 887354-13-4). Publicly available, in-depth experimental data for this specific compound is limited. Therefore, this document serves as a comprehensive technical resource on the parent heterocycle, providing researchers, scientists, and drug development professionals with the foundational knowledge required to work with this important chemical class.

Introduction: The Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold, an isomer of purine, is a privileged heterocyclic motif in medicinal chemistry. Its structure, consisting of a pyridine ring fused to an imidazole ring, imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, aromaticity, and a dipole moment that facilitates interactions with biological targets.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[1] The therapeutic potential of these compounds often arises from their ability to act as bioisosteres of endogenous purines, allowing them to interact with enzymes and receptors involved in cellular signaling and metabolic pathways. For instance, certain imidazo[4,5-b]pyridine derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 9 (CDK9) and have shown the ability to induce apoptosis in cancer cells.[2]

The versatility of the imidazo[4,5-b]pyridine core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The 2-position, in particular, is a key site for modification. A chlorine atom at this position, as in the titular compound, renders the molecule an exceptionally useful intermediate for introducing further diversity through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.[3][4]

Synthesis of the Imidazo[4,5-b]pyridine Scaffold

The construction of the imidazo[4,5-b]pyridine core is a critical first step in the development of novel therapeutics. The most common and versatile strategies begin with appropriately substituted diaminopyridines.

General Synthetic Approach: Condensation with Aldehydes

A foundational method for creating the imidazo[4,5-b]pyridine ring system involves the condensation of a 2,3-diaminopyridine precursor with an aldehyde.[5] This reaction typically proceeds via the formation of a Schiff base, followed by oxidative cyclization to yield the aromatic heterocyclic core.

The choice of aldehyde directly determines the substituent at the C2 position of the final product. The use of sodium metabisulfite (Na₂S₂O₅) adducts of aldehydes is a common practice to facilitate the reaction.[5]

Workflow for Scaffold Synthesis

cluster_start Starting Materials A Substituted 2,3-Diaminopyridine C Condensation & Oxidative Cyclization (e.g., with Na₂S₂O₅) A->C B Aldehyde (R-CHO) B->C D Imidazo[4,5-b]pyridine Scaffold (2-Substituted) C->D Formation of Imidazole Ring

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

Synthesis of 2-Chloro-Imidazo[4,5-b]pyridine Intermediates

To generate the highly versatile 2-chloro intermediate, a two-step process is typically employed starting from a 2,3-diaminopyridine.

  • Cyclization to Imidazopyridinone: The diaminopyridine is first reacted with a carbonyl source like urea or phosgene to form the corresponding 3H-imidazo[4,5-b]pyridin-2(1H)-one.

  • Chlorination: The resulting imidazopyridinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the carbonyl oxygen with a chlorine atom, yielding the 2-chloro-imidazo[4,5-b]pyridine.

This 2-chloro derivative is a cornerstone intermediate for further diversification.

Functionalization via Cross-Coupling Reactions

The 2-chloro position of the imidazo[4,5-b]pyridine scaffold is primed for reactivity, making it an ideal handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki Cross-Coupling

Suzuki coupling is a highly effective method for forming carbon-carbon bonds by reacting the 2-chloro intermediate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C2 position, which is crucial for exploring structure-activity relationships (SAR).[6]

  • Reaction Setup: To a reaction vessel purged with an inert gas (e.g., argon), add the 2-chloro-imidazo[4,5-b]pyridine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

To install carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the 2-chloro intermediate with primary or secondary amines, providing access to a diverse library of 2-amino-imidazo[4,5-b]pyridine derivatives.[7][8] These compounds are of significant interest as many biologically active molecules feature an amino group at this position.[2][4]

Logical Flow for C2 Functionalization

cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse C2-Substituted Products A 2-Chloro-Imidazo[4,5-b]pyridine (Key Intermediate) B Suzuki Coupling + Arylboronic Acid A->B C Buchwald-Hartwig Amination + Amine (R₂NH) A->C D S(N)Ar Reaction + Nucleophile (e.g., R-NH₂) A->D E 2-Aryl-Derivatives B->E C-C Bond Formation F 2-Amino-Derivatives C->F C-N Bond Formation D->F C-N Bond Formation

Caption: Key functionalization pathways from the 2-chloro intermediate.

Applications in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of targeted therapies due to its structural similarity to endogenous purines.

Therapeutic AreaTarget/Mechanism of ActionExample/Activity
Oncology Kinase Inhibition (e.g., CDK9)[2]Potent anti-proliferative activity in colon and breast carcinoma cell lines.[2]
Tubulin Polymerization Inhibition[1]Sub-micromolar activity against various human cancer cell lines.[1]
DNA Intercalation[1]Tetracyclic derivatives show broad-spectrum antiproliferative effects.[1]
Antiviral Viral Replication InhibitionModerate activity reported against Respiratory Syncytial Virus (RSV).[1]
Antibacterial Inhibition of Essential Bacterial EnzymesDerivatives have shown activity against E. coli and Staphylococcus aureus.[1][9]

Conclusion

While specific data on 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine remains proprietary or unpublished, the broader family of imidazo[4,5-b]pyridines represents a highly valuable and versatile scaffold for modern drug discovery. The synthetic routes are well-established, and the 2-chloro intermediate serves as a critical gateway to a vast chemical space through robust and reliable cross-coupling methodologies. The demonstrated range of biological activities, particularly in oncology, ensures that this heterocyclic core will continue to be a focus of intensive research and development efforts.

References

  • Perdih, A., & Dolenc, M. S. (2017). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 22(9), 1506. [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o366. [Link]

  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1071–1085. [Link]

  • Wang, Z., et al. (2007). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Huagong Xuebao (Chinese Edition), 58(8), 2007-2011. [Link]

  • DeMong, D. E., & Williams, D. R. (2012). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 10(3), 455-458. [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1760-1763. [Link]

  • Liao, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 54, 346-353. [Link]

  • Jackson, P. (1986). Preparation of 2-chloro-5-methylpyridine.
  • Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]

  • Glavač, D., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3949. [Link]

  • DeMong, D. E., & Williams, D. R. (2012). Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]

  • R'kyek, O., et al. (2020). Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. ResearchGate. [Link]

  • SteelNumber. (n.d.). X3CrNiMo13-4 / 1.4313 - SteelNumber - Chemical composition, equivalent, properties. [Link]

  • Sebbar, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3216. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its chemical properties, proposes a detailed synthetic route, predicts its spectroscopic characteristics, and discusses its potential reactivity and applications. This guide is built upon established principles of organic chemistry and data from closely related structural analogs, providing a robust framework for researchers entering into the study of this molecule. All key claims and protocols are supported by authoritative references to foundational scientific literature.

Introduction and Molecular Overview

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purines, allowing its derivatives to interact with a wide range of biological targets. The imidazo[4,5-b]pyridine core is a key feature in compounds with diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2]

The subject of this guide, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, is a derivative with a specific substitution pattern: a chlorine atom at the 2-position of the imidazole ring, a methyl group on the imidazole nitrogen at position 1, and two methyl groups on the pyridine ring at positions 5 and 6. This unique combination of substituents is expected to modulate the molecule's physicochemical properties, reactivity, and biological activity.

Key Molecular Identifiers:

IdentifierValue
CAS Number 887354-13-4
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Appearance Light Yellow Solid

Proposed Chemical Structure

The chemical structure of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is presented below. The numbering of the fused ring system follows standard IUPAC nomenclature.

Caption: Chemical structure of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Proposed Synthesis Pathway

A plausible multi-step synthesis for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is proposed, starting from the commercially available 3,4-dimethylaniline. This pathway is designed based on established methodologies for the synthesis of substituted pyridines and imidazo[4,5-b]pyridines.[3][4]

G A 3,4-Dimethylaniline B 2-Amino-4,5-dimethylpyridine A->B Skraup Synthesis (Glycerol, H2SO4, Oxidizing agent) C 2-Amino-5,6-dimethyl-3-nitropyridine B->C Nitration (H2SO4, HNO3) D 5,6-Dimethyl-2,3-diaminopyridine C->D Reduction (e.g., Fe/HCl or H2, Pd/C) E 2-Hydroxy-5,6-dimethyl-1H-imidazo[4,5-b]pyridine D->E Cyclization (Urea or Ethyl Chloroformate) F 2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyridine E->F Chlorination (POCl3) G 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine F->G N-Methylation (CH3I, Base)

Caption: Proposed synthetic workflow for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Amino-4,5-dimethylpyridine

This step involves a Skraup synthesis, a classic method for quinoline synthesis, which can be adapted for pyridine synthesis.

  • To a mixture of 3,4-dimethylaniline, glycerol, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), slowly add concentrated sulfuric acid while cooling.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Purify by distillation or chromatography to obtain 2-amino-4,5-dimethylpyridine.

Step 2: Synthesis of 2-Amino-5,6-dimethyl-3-nitropyridine

Nitration of the aminopyridine ring is a key step to introduce the second nitrogen functionality.

  • Dissolve 2-amino-4,5-dimethylpyridine in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.

  • Filter, wash with water, and dry to yield 2-amino-5,6-dimethyl-3-nitropyridine.

Step 3: Synthesis of 5,6-Dimethyl-2,3-diaminopyridine

Reduction of the nitro group is a standard transformation to yield the vicinal diamine.[5]

  • Suspend 2-amino-5,6-dimethyl-3-nitropyridine in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent such as iron powder and an acid (e.g., hydrochloric acid) or perform catalytic hydrogenation (H₂, Pd/C).

  • Heat the mixture if necessary to drive the reaction to completion.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Evaporate the solvent to obtain 5,6-dimethyl-2,3-diaminopyridine.

Step 4: Synthesis of 2-Hydroxy-5,6-dimethyl-1H-imidazo[4,5-b]pyridine

Cyclization of the diamine with a one-carbon synthon forms the imidazole ring.

  • Heat a mixture of 5,6-dimethyl-2,3-diaminopyridine and urea at a high temperature (e.g., 180-200 °C) for several hours.

  • Alternatively, react the diamine with ethyl chloroformate in the presence of a base.

  • The resulting solid is triturated with water and filtered to give the crude 2-hydroxy-5,6-dimethyl-1H-imidazo[4,5-b]pyridine.

Step 5: Synthesis of 2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyridine

Conversion of the hydroxyl group to a chlorine atom is achieved using a standard chlorinating agent.

  • Treat 2-hydroxy-5,6-dimethyl-1H-imidazo[4,5-b]pyridine with phosphorus oxychloride (POCl₃), optionally in the presence of a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize with a base and extract the product with an organic solvent.

  • Purify by chromatography to obtain 2-chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyridine.

Step 6: Synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

The final step is the N-methylation of the imidazole ring.

  • Dissolve 2-chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyridine in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., potassium carbonate, sodium hydride) followed by methyl iodide.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography to yield the final product, 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar structures reported in the literature.[3][6][7]

Predicted Spectroscopic Data:

TechniquePredicted Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5-7.8 (s, 1H, H-7), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C5-CH₃), ~2.3 (s, 3H, C6-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~150-155 (C-2), ~145-150 (C-7a), ~140-145 (C-3a), ~130-135 (C-6), ~125-130 (C-5), ~115-120 (C-7), ~30-35 (N-CH₃), ~15-20 (C5-CH₃), ~15-20 (C6-CH₃)
Mass Spec. (EI)m/z (%): 195 (M⁺, ~100), 197 (M⁺+2, ~33), other fragments corresponding to loss of CH₃, Cl, etc.

Justification for Predictions:

  • ¹H NMR: The aromatic proton at C-7 is expected to be a singlet due to the absence of adjacent protons. The N-methyl group will appear as a singlet in the downfield region typical for N-alkyl groups in heteroaromatic systems. The two methyl groups on the pyridine ring will also be singlets with chemical shifts in the typical aromatic methyl region.

  • ¹³C NMR: The chemical shifts are estimated based on the known values for the imidazo[4,5-b]pyridine core and the expected effects of the chloro and methyl substituents. The carbon bearing the chlorine (C-2) will be significantly downfield.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 195. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.

Chemical Reactivity

The reactivity of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is primarily dictated by the 2-chloro-imidazo[4,5-b]pyridine core.

G A 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine B Nucleophilic Substitution Products A->B Nu: (e.g., R-NH2, R-OH, R-SH) C Cross-Coupling Products A->C Pd or Cu catalyst (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key reactivity pathways for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

5.1. Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the fused ring system. This is a common and versatile reaction for functionalizing this class of compounds. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, providing access to a diverse library of derivatives.

5.2. Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also participate in various palladium- or copper-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids, Buchwald-Hartwig aminations with amines, and Sonogashira couplings with terminal alkynes. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at the 2-position.

Potential Applications in Drug Discovery

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown a broad spectrum of biological activities, suggesting that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine could serve as a valuable intermediate or a lead compound in drug discovery programs.

  • Kinase Inhibitors: The imidazopyridine core is present in several kinase inhibitors. The 2-chloro substituent provides a handle for further derivatization to explore interactions with the ATP-binding site of various kinases.

  • Anticancer Agents: Many imidazopyridine derivatives have demonstrated potent anticancer activity through various mechanisms.[1]

  • Antiviral and Antimicrobial Agents: The structural similarity to purines makes this scaffold a candidate for the development of antiviral and antimicrobial agents that target nucleic acid synthesis or other essential pathways in pathogens.[2]

The specific substitution pattern of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, particularly the methyl groups on the pyridine ring, will influence its lipophilicity, metabolic stability, and binding interactions with target proteins, making it an interesting candidate for further biological evaluation.

Conclusion

While 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is not a widely characterized compound, its structural features place it within a class of heterocycles with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its structure, synthesis, and reactivity. The proposed synthetic route offers a logical and experimentally feasible approach for its preparation. The predicted spectroscopic data provides a benchmark for its characterization. The discussion on its reactivity and potential applications highlights the opportunities for its use in the development of novel therapeutic agents. It is the author's hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 2018.

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 2023.

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2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Imidazo[4,5-b]pyridine Core: Synthesis and Therapeutic Potential, Featuring 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a Case Study

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to the versatile imidazo[4,5-b]pyridine scaffold, a cornerstone in modern medicinal chemistry. While the specific compound, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, lacks a detailed historical record of its own, it serves as an excellent case study for illustrating the synthetic strategies and potential applications of this important class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The imidazo[4,5-b]pyridine ring system, an isostere of naturally occurring purines, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This structural similarity to the building blocks of DNA and RNA allows compounds containing this scaffold to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] The fusion of an imidazole ring with a pyridine moiety creates a unique electronic and steric environment, enabling the development of potent and selective therapeutic agents.

Derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of therapeutic applications, demonstrating activities such as:

  • Anticancer: Many imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][3] Some compounds have been found to act as kinase inhibitors, targeting enzymes crucial for cancer cell growth and survival.[4]

  • Antiviral: Certain compounds based on this scaffold have exhibited promising antiviral properties.[2]

  • Antibacterial: The imidazo[4,5-b]pyridine core has been incorporated into novel antibacterial agents.[2][5]

  • Anti-inflammatory: Some derivatives have displayed anti-inflammatory effects.[2]

  • Neuropathic Pain Management: Recent studies have explored the use of imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for the treatment of neuropathic pain.[6]

  • Metabolic Disorders: Novel imidazo[4,5-b]pyridine analogues have been identified as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[7]

The versatility of the imidazo[4,5-b]pyridine scaffold lies in the ability to readily introduce a diverse range of substituents at various positions of the ring system, allowing for the fine-tuning of their pharmacological properties.[8]

General Strategies for the Synthesis of the Imidazo[4,5-b]pyridine Core

The construction of the imidazo[4,5-b]pyridine skeleton can be achieved through several synthetic routes. A common and efficient approach involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde, followed by cyclization.[9]

A notable method for the synthesis of functionalized imidazo[4,5-b]pyridines starts from 2-chloro-3-nitropyridine. This involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the in situ reduction of the nitro group and subsequent heteroannulation with an aldehyde.[8] This one-pot procedure offers a streamlined and efficient pathway to a variety of substituted imidazo[4,5-b]pyridines.[8]

Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has also been described as a facile method for the synthesis of imidazo[4,5-b]pyridines, providing rapid access to products with substitutions at the N1 and C2 positions.[10]

Case Study: Proposed Synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

While the specific discovery and history of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are not extensively documented in scientific literature, a plausible synthetic pathway can be devised based on established methodologies for analogous compounds. The following section outlines a detailed, step-by-step protocol for its hypothetical synthesis, providing insights into the experimental choices and rationale.

Proposed Synthetic Scheme

The proposed synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine would likely start from a suitably substituted diaminopyridine precursor.

Synthetic Pathway A 2,6-Dichloro-3,4-diamino-5-methylpyridine C 2-Chloro-6-hydroxy-1,5-dimethyl-1H-imidazo[4,5-b]pyridine A->C Cyclization B Acetic Anhydride E 2,6-Dichloro-1,5-dimethyl-1H-imidazo[4,5-b]pyridine C->E Chlorination D Phosphorus Oxychloride (POCl3) G 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine E->G Suzuki Coupling F Methylboronic Acid, Pd Catalyst, Base

Caption: Proposed synthetic pathway for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-hydroxy-1,5-dimethyl-1H-imidazo[4,5-b]pyridine (C)

  • Rationale: This initial step involves the formation of the imidazo[4,5-b]pyridine core through the cyclization of a diaminopyridine precursor with acetic anhydride. The choice of acetic anhydride allows for the introduction of the methyl group at the 2-position of the imidazole ring.

  • Procedure:

    • To a solution of 2,6-dichloro-3,4-diamino-5-methylpyridine (A) in acetic acid, add acetic anhydride (B) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude product (C).

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2,6-Dichloro-1,5-dimethyl-1H-imidazo[4,5-b]pyridine (E)

  • Rationale: This step converts the hydroxyl group at the 6-position to a chloro group, which is a versatile handle for further functionalization, such as cross-coupling reactions. Phosphorus oxychloride is a standard and effective reagent for this type of transformation.

  • Procedure:

    • Suspend 2-Chloro-6-hydroxy-1,5-dimethyl-1H-imidazo[4,5-b]pyridine (C) in phosphorus oxychloride (D).

    • Heat the mixture to reflux for 3-5 hours.

    • After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (E).

    • Purify by column chromatography.

Step 3: Synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (G)

  • Rationale: The final step involves a Suzuki cross-coupling reaction to introduce the methyl group at the 6-position. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

  • Procedure:

    • In a reaction vessel, combine 2,6-Dichloro-1,5-dimethyl-1H-imidazo[4,5-b]pyridine (E), methylboronic acid (F), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product (G) by column chromatography to obtain 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Biological Activities of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold has been extensively explored for its diverse biological activities. The following table summarizes some of the key therapeutic areas where these compounds have shown promise.

Biological ActivityExample of ApplicationReference(s)
Antiproliferative Inhibition of cancer cell growth, potential as anticancer agents.[2]
Antiviral Activity against various DNA and RNA viruses.
Antibacterial Efficacy against Gram-positive and Gram-negative bacteria.[2][5]
Anti-inflammatory Potential for treating inflammatory conditions.[2]
Kinase Inhibition Targeting kinases involved in cancer and other diseases.[4]
Analgesic Management of neuropathic pain.[6][11]
Mitochondrial Uncoupling Treatment of metabolic diseases like MASH.[7]
Antitrypanosomal Inhibition of parasites causing African trypanosomiasis.[1][12]

Conclusion

The imidazo[4,5-b]pyridine core represents a highly valuable scaffold in the field of medicinal chemistry. Its structural resemblance to endogenous purines provides a foundation for the design of novel therapeutics with a wide range of biological activities. While the specific compound 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine may not have a documented history, its hypothetical synthesis illustrates the robust and versatile chemical methodologies available for the construction and functionalization of this important heterocyclic system. The continued exploration of the chemical space around the imidazo[4,5-b]pyridine nucleus holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

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  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. 2018-04-26. Available from: [Link]

  • Preparation of 2-chloro-5-methylpyridine. Google Patents.
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2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to endogenous purines and its consequent broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides an in-depth exploration of the hypothesized mechanism of action for a specific derivative, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. Based on extensive analysis of the chemical class, we postulate that its primary mode of action is the inhibition of protein kinases, a critical class of enzymes in cellular signaling. This document will detail the rationale behind this hypothesis, outline a comprehensive suite of experimental protocols for its validation, and present the data in a clear, actionable format for researchers in drug discovery and development.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine nucleus is a fused bicyclic heterocycle that is isosteric to purine. This structural mimicry allows it to interact with a wide array of biological targets that recognize purine-based substrates, most notably protein kinases that utilize adenosine triphosphate (ATP) for phosphorylation. The versatility of this scaffold has led to the development of numerous derivatives with diverse therapeutic applications.[1] Several compounds from this class have been investigated as potent inhibitors of Aurora kinases, crucial regulators of cell division, making them attractive candidates for oncology research.[3][4]

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a specific analogue featuring a chloro substitution at the 2-position and trimethyl groups at the 1, 5, and 6 positions. While direct studies on this particular molecule are not extensively documented in publicly available literature, its structural features, when compared with other well-characterized imidazo[4,5-b]pyridines, strongly suggest a mechanism rooted in kinase inhibition. The chloro group can act as a key pharmacophore, while the methyl groups can influence solubility, metabolic stability, and steric interactions within the target's binding pocket.

Hypothesized Core Mechanism of Action: Competitive Kinase Inhibition

We hypothesize that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine functions as an ATP-competitive inhibitor of one or more protein kinases. Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The rationale for this hypothesis is threefold:

  • Structural Analogy to ATP: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of kinases.

  • Precedent within the Chemical Class: A significant body of literature demonstrates that various imidazo[4,5-b]pyridine derivatives are potent kinase inhibitors, targeting enzymes like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[3][5]

  • Observed Phenotypic Effects: The antiproliferative and cell cycle arrest effects observed with related compounds are consistent with the downstream consequences of inhibiting kinases involved in cell cycle progression.[6]

The proposed mechanism involves the compound reversibly binding to the ATP-binding site of a target kinase. This occupation of the active site prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the kinase's substrate and interrupting the downstream signaling cascade.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibitory Action Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase Target Kinase (e.g., Aurora Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Substrate Phosphorylation Inhibited pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Compound 2-Chloro-1,5,6-trimethyl- imidazo[4,5-b]pyridine Compound->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Binding Blocked

Figure 1: Hypothesized mechanism of ATP-competitive kinase inhibition.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to identify the molecular target and confirm its engagement in a cellular context.

Tier 1: In Vitro Target Identification and Potency

The initial step is to determine if the compound directly inhibits kinase activity and to identify its primary targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Solubilize 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in 100% DMSO to create a 10 mM stock solution.

  • Assay Preparation: Utilize a commercial kinase panel (e.g., DiscoverX KINOMEscan™ or similar) that covers a broad range of human kinases.

  • Binding Assay:

    • Incubate a fixed concentration of the compound (e.g., 10 µM) with the kinase panel.

    • The assay measures the displacement of a tagged ligand from the ATP-binding site of each kinase.

    • Results are typically expressed as a percentage of control, with lower percentages indicating stronger binding.

  • Enzymatic Assay (for top hits):

    • For kinases showing significant binding, perform a dose-response enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀).

    • Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

    • Incubate each concentration with the purified kinase, its specific substrate, and a fixed concentration of ATP (often at the Kₘ value).

    • Measure the rate of substrate phosphorylation using a suitable detection method (e.g., luminescence-based ADP detection, radiometric ³²P-ATP).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Hypothetical Data Presentation:

Target KinaseBinding (% of Control)IC₅₀ (nM)
Aurora Kinase A845
Aurora Kinase B1280
FLT325250
VEGFR278>10,000
EGFR85>10,000
Tier 2: Cellular Target Engagement and Phenotypic Effects

Once a primary target (or targets) is identified, the next crucial step is to confirm that the compound engages this target within a living cell and elicits the expected biological response.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This protocol validates that the compound inhibits the kinase's activity in a cellular environment by measuring the phosphorylation of a known downstream substrate.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed Cancer Cells (e.g., HCT116) B Treat with Compound (Dose-Response) A->B C Incubate (24h) B->C D Lyse Cells C->D E Quantify Protein (BCA Assay) D->E F SDS-PAGE E->F G Transfer to PVDF F->G H Block Membrane G->H I Primary Antibody Incubation (p-Substrate, Total Substrate, GAPDH) H->I J Secondary Antibody Incubation I->J K Imaging (Chemiluminescence) J->K

Figure 2: Workflow for Western Blot analysis of target engagement.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116 for colorectal cancer, which is known to be sensitive to Aurora kinase inhibitors) in appropriate media.[7]

  • Treatment: Treat the cells with increasing concentrations of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a known substrate of the target kinase (e.g., anti-phospho-Histone H3 (Ser10) for Aurora Kinase B).

    • Subsequently, probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, confirms target engagement.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Inhibition of kinases involved in mitosis, such as Aurora kinases, is expected to cause cell cycle arrest.

  • Cell Culture and Treatment: Treat cells as described for the Western blot protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and stain them with a DNA-intercalating dye such as propidium iodide (PI), which also includes RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A significant increase in the G2/M population in treated cells compared to the control would be consistent with the inhibition of a mitotic kinase.[6]

Hypothetical Data Presentation:

Compound Conc. (µM)% Cells in G1% Cells in S% Cells in G2/M
0 (Vehicle)453025
0.1422830
1.0251560
10.015580

Conclusion

The available evidence from the broader class of imidazo[4,5-b]pyridine derivatives strongly supports the hypothesis that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine exerts its biological effects through the inhibition of protein kinases. Its structural similarity to purines makes it an ideal candidate for targeting the ATP-binding pocket of these crucial enzymes. The experimental framework outlined in this guide provides a robust, logical, and self-validating pathway to confirm this mechanism of action. By systematically progressing from in vitro target identification to cellular target engagement and phenotypic analysis, researchers can build a comprehensive and compelling case for the compound's mode of action, paving the way for further preclinical and clinical development.

References

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available at: [Link]

  • National Center for Biotechnology Information (PMC). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available at: [Link]

  • ACS Publications. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

  • PubMed. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Available at: [Link]

  • PubMed. Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. Available at: [Link]

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • PubMed. Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Available at: [Link]

  • PubMed. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Available at: [Link]

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available at: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • ResearchGate. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF. Available at: [Link]

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available at: [Link]

Sources

Spectroscopic Characterization of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. While direct experimental spectra for this specific molecule are not widely available in surveyed literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, in conjunction with data from structurally analogous compounds, to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic characteristics of this and related molecular scaffolds.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities.[1][2] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets. The specific compound of interest, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, with the molecular formula C₉H₁₀ClN₃ and a molecular weight of 195.65 g/mol , is a potential food mutagen. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, characterization, and for elucidating its role in biological systems.

This guide will systematically explore the predicted spectroscopic data for this molecule, providing a detailed rationale for the expected chemical shifts, fragmentation patterns, and vibrational frequencies.

Molecular Structure and Key Features

To logically interpret the spectroscopic data, a clear understanding of the molecule's structure is essential.

Figure 1: Structure of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the three methyl groups. The chemical shifts are influenced by the electronic effects of the chloro substituent and the nitrogen atoms within the heterocyclic system.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Rationale
H-77.5 - 7.8Singlet (s)This sole aromatic proton is deshielded by the adjacent nitrogen and the fused imidazole ring. Its chemical shift is anticipated to be in the downfield region typical for protons on electron-deficient aromatic rings.
N-CH₃ (1-position)3.6 - 3.9Singlet (s)The methyl group attached to the imidazole nitrogen is expected to be deshielded due to the direct attachment to the nitrogen atom and the aromatic nature of the ring system.
C-CH₃ (5-position)2.4 - 2.6Singlet (s)This methyl group is attached to the pyridine ring and is expected to have a chemical shift typical for methyl groups on an aromatic ring.
C-CH₃ (6-position)2.3 - 2.5Singlet (s)Similar to the 5-methyl group, this proton signal is expected in the aromatic methyl region. Its chemical shift will be slightly different from the 5-methyl due to its proximity to the H-7 proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-2150 - 155The carbon atom bearing the chlorine atom is expected to be significantly deshielded.
C-3a145 - 150This is a quaternary carbon at the fusion of the two rings and is expected to be in the downfield region.
C-5135 - 140A substituted aromatic carbon, its chemical shift is influenced by the attached methyl group and the ring nitrogens.
C-6125 - 130A substituted aromatic carbon, its chemical shift is influenced by the attached methyl group.
C-7115 - 120This carbon is attached to a proton and is expected to be in the aromatic region, influenced by the adjacent nitrogen.
C-7a140 - 145Another quaternary carbon at the ring fusion, expected to be deshielded.
N-CH₃ (1-position)30 - 35The chemical shift for a methyl group attached to a nitrogen in a heterocyclic system.
C-CH₃ (5-position)15 - 20A typical chemical shift for a methyl group on an aromatic ring.
C-CH₃ (6-position)14 - 19Similar to the 5-methyl group, with a slight variation in the chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Acquisition Parameters:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent nmr_spectrometer NMR Spectrometer (≥400 MHz) dissolve->nmr_spectrometer pulse_sequence Select Pulse Sequence (¹H or ¹³C) nmr_spectrometer->pulse_sequence acquire_fid Acquire FID pulse_sequence->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing_baseline Phase and Baseline Correction fourier_transform->phasing_baseline referencing Reference Spectrum phasing_baseline->referencing interpretation Interpret Chemical Shifts, Multiplicities, and Integrals referencing->interpretation

Figure 2: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 195, corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 197 with an intensity of approximately one-third of the M⁺ peak is anticipated, which is a characteristic signature for a monochlorinated compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A fragment ion at m/z 180 is likely, resulting from the loss of one of the methyl groups.

    • Loss of chlorine radical (•Cl): A peak at m/z 160 would indicate the loss of the chlorine atom.

    • RDA (Retro-Diels-Alder) fragmentation of the pyridine ring: This could lead to more complex fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z 196.

  • Mass Analysis: Use a mass analyzer with sufficient resolution to accurately determine the m/z values of the parent and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions to confirm the molecular formula and structure.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization & Analysis cluster_data_interpretation Data Interpretation sample_prep_ms Prepare Dilute Solution introduction Direct Infusion or LC/GC Coupling sample_prep_ms->introduction ionization Ionization Source (e.g., ESI or EI) introduction->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum analysis_ms Analyze Molecular Ion, Isotopic Pattern, and Fragmentation mass_spectrum->analysis_ms

Figure 3: General workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (aliphatic)2850 - 3000Medium
C=N stretching1600 - 1650Medium to Strong
C=C stretching (aromatic)1450 - 1600Medium to Strong
C-Cl stretching700 - 800Strong

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

While direct experimental spectroscopic data for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is not readily found in the public domain, a comprehensive and scientifically sound prediction of its NMR, MS, and IR spectra has been presented. This guide, grounded in the fundamental principles of spectroscopy and informed by data from analogous structures, provides a valuable resource for the identification and characterization of this and related compounds. The detailed experimental protocols also offer a clear roadmap for researchers to acquire and interpret the necessary data should a sample become available.

References

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]

  • MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. [Link]

  • RSC Publishing. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. [Link]

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An In-depth Technical Guide to the Biological Activity of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[4,5-b]pyridine nucleus is a prominent heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines, the building blocks of nucleic acids, allows molecules containing this scaffold to interact with a wide array of biological targets, including enzymes and receptors. This has led to the classification of the imidazo[4,5-b]pyridine core as a "privileged" scaffold, signifying its ability to serve as a foundation for the development of ligands for multiple, distinct biological targets.

Derivatives of imidazo[4,5-b]pyridine have been reported to exhibit a broad spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] A particularly notable area of investigation is their role as kinase inhibitors, which are at the forefront of modern cancer therapy.

This guide focuses on a specific derivative, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine . While direct and extensive biological data for this particular compound are scarce, this document aims to provide a comprehensive technical overview by synthesizing the available information and leveraging the wealth of knowledge on the broader class of imidazo[4,5-b]pyridine derivatives. We will delve into its chemical characteristics, its single reported biological annotation, and a predictive analysis of its potential biological activities based on structure-activity relationships established for this chemical family. This guide is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic potential and toxicological profile of this class of compounds.

Part 2: Synthesis and Physicochemical Properties of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Chemical Structure and Properties
  • IUPAC Name: 2-Chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyridine

  • CAS Number: 887354-13-4[2]

  • Molecular Formula: C₉H₁₀ClN₃[2]

  • Molecular Weight: 195.65 g/mol [2]

  • Appearance: Light Yellow Solid[2]

The structure of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is characterized by the fusion of an imidazole ring with a pyridine ring. The key substituents that are expected to influence its biological activity are:

  • A chloro group at the 2-position of the imidazole ring.

  • A methyl group on the nitrogen at the 1-position (N1) of the imidazole ring.

  • Two methyl groups at the 5- and 6-positions of the pyridine ring.

The lipophilicity and electronic properties of these substituents will play a crucial role in the molecule's pharmacokinetics and pharmacodynamics.

Synthesis

A potential synthetic pathway is outlined below:

Synthesis_of_2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine start 4,5-Dimethyl-2,3-diaminopyridine intermediate1 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one start->intermediate1 1. Phosgene or CDI 2. Methylation (e.g., MeI, NaH) product 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine intermediate1->product Chlorination (e.g., POCl3)

Caption: Plausible synthetic route for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

This proposed synthesis starts with a commercially available or readily synthesized diaminopyridine derivative. The first step involves the formation of the imidazo[4,5-b]pyridin-2-one core, followed by N-methylation and subsequent chlorination to yield the final product.

Part 3: Known and Predicted Biological Profile

Direct Biological Information: A Potential Food Mutagen

The most direct piece of information available for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine comes from chemical supplier databases, which classify it as a potential food mutagen .[2] This classification suggests that the compound may have the ability to induce genetic mutations, a property that is often associated with carcinogenicity.

The structural similarity of the imidazo[4,5-b]pyridine core to heterocyclic aromatic amines (HAAs), a class of chemicals formed during the high-temperature cooking of meat and fish, lends credence to this potential mutagenicity. Some HAAs are known pro-carcinogens that require metabolic activation to exert their genotoxic effects.

Predicted Biological Activities Based on the Imidazo[4,5-b]pyridine Scaffold

Despite the toxicological concern, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in numerous therapeutically relevant molecules. The following sections explore the potential biological activities of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine based on the extensive research conducted on its structural analogs.

A significant body of literature highlights the potent anticancer activity of imidazo[4,5-b]pyridine derivatives against a variety of human cancer cell lines.[4] These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.

The table below summarizes the cytotoxic activity of some representative imidazo[4,5-b]pyridine derivatives from the literature.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
A H4-chlorophenylHMCF-7 (Breast)0.8[5]
B H3,4-dimethoxyphenylHK562 (Leukemia)2.5[5]
C H4-(dimethylamino)phenyl6-chloroHCT116 (Colon)0.05[6]
D H1,3-dimethyl-1H-pyrazol-4-yl6-chloro, 7-(piperazin-1-yl)MV4-11 (AML)0.02[7]

This table is for illustrative purposes and showcases the potential of the scaffold.

The diverse substitutions on the imidazo[4,b]pyridine core significantly impact the anticancer potency and selectivity.[8] The presence of a chloro group at the 2-position in the target compound is a common feature in some active derivatives, suggesting that this moiety may contribute to its biological activity.

Many of the observed anticancer effects of imidazo[4,5-b]pyridine derivatives can be attributed to their ability to inhibit protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Aurora Kinases: A prominent target for imidazo[4,5-b]pyridine derivatives is the Aurora kinase family (Aurora A, B, and C), which are serine/threonine kinases essential for mitotic progression.[6][9] Overexpression of Aurora kinases is common in many human tumors and is associated with poor prognosis. Inhibition of these kinases leads to defects in chromosome segregation and ultimately to cell death.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome maturation Spindle assembly Anaphase Anaphase Metaphase->Anaphase Chromosome alignment Spindle assembly checkpoint Apoptosis Apoptosis Metaphase->Apoptosis Inhibition Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromosome segregation AuroraA Aurora A AuroraA->Prophase AuroraB Aurora B AuroraB->Metaphase Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->AuroraA Imidazopyridine->AuroraB Experimental_Workflow Compound 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., Aurora, FLT3) Compound->KinaseAssay Mutagenicity Mutagenicity Assay (e.g., Ames Test) Compound->Mutagenicity DataAnalysis Data Analysis and SAR Interpretation Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis Mutagenicity->DataAnalysis

Caption: Proposed experimental workflow for the biological evaluation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability and is commonly used to screen for cytotoxic compounds.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MV4-11, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in culture medium. Add the compound solutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common format involves measuring the phosphorylation of a substrate by the kinase. This can be done using a variety of detection methods, including radiometric assays (using ³²P-ATP or ³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays.

Protocol (Luminescence-based assay, e.g., ADP-Glo™):

  • Kinase Reaction: In a 96-well plate, combine the kinase (e.g., Aurora A), its substrate (e.g., a specific peptide), and ATP.

  • Compound Addition: Add 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.

Part 6: Conclusion and Future Perspectives

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a small molecule with a chemical scaffold that is well-represented in the medicinal chemistry literature. While the direct biological data for this specific compound is limited to its classification as a potential food mutagen, the extensive research on the imidazo[4,5-b]pyridine class of compounds suggests that it may also possess other biological activities, most notably as an anticancer agent through the inhibition of protein kinases.

The potential mutagenicity is a significant concern that warrants further investigation, for example, through a standard Ames test. Understanding the structural features responsible for this potential toxicity is crucial.

Future research should focus on a dual strategy:

  • Toxicological Evaluation: Confirm and characterize the mutagenic potential of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

  • Therapeutic Potential: Systematically evaluate its efficacy as an anticancer agent and kinase inhibitor.

Structure-activity relationship studies on analogs of this compound could lead to the design of new molecules that retain the desirable anticancer properties of the imidazo[4,5-b]pyridine scaffold while eliminating or reducing the mutagenic potential. Such studies would be invaluable in harnessing the therapeutic promise of this privileged chemical core.

Part 7: References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines - MDPI. (URL: [Link])

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (URL: [Link])

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (URL: [Link])

  • CAS No: 887354-13-4 | Product Name : 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine - Pharmaffiliates. (URL: [Link])

  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed. (URL: [Link])

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. (URL: [Link])

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - ResearchGate. (URL: [Link])

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal. (URL: [Link])

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (URL: [Link])

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - ScienceDirect. (URL: [Link])

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (URL: )

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties - Royal Society of Chemistry. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF - ResearchGate. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

Sources

Investigating the genotoxicity of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Investigating the Genotoxicity of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Abstract

The continual emergence of novel chemical entities, such as 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, necessitates a rigorous evaluation of their potential genotoxicity. Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a critical endpoint in toxicology and drug development as it is linked to carcinogenesis and heritable genetic defects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the genotoxic profile of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. By synthesizing established methodologies with expert insights, this document outlines a tiered approach to genotoxicity testing, from initial in vitro screening to in vivo confirmation and mechanistic elucidation, all while adhering to international regulatory standards.

Introduction: The Compound of Interest and the Imperative of Genotoxicity Testing

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2] The introduction of a chlorine atom and methyl groups to the imidazopyridine scaffold can significantly alter its metabolic fate and biological interactions, raising questions about its potential to interact with DNA.

Given the precedent of genotoxicity within the broader class of heterocyclic aromatic amines (HAAs), which are structurally related, a thorough investigation into the genotoxic potential of this novel compound is not merely a regulatory formality but a scientific necessity.[3] This guide proposes a logical, evidence-based workflow for this investigation, grounded in the principles of genetic toxicology.

Predicted Genotoxic Profile and Metabolic Activation

While no direct genotoxicity data exists for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, its structure suggests a potential for metabolic activation into a reactive species, a common trait among many genotoxic compounds, particularly heterocyclic amines.[3][4]

Hypothesized Metabolic Activation:

Heterocyclic amines are often not directly genotoxic but require metabolic activation, primarily by Cytochrome P450 enzymes (specifically CYP1A2) in the liver.[3] This process typically involves N-hydroxylation, followed by O-acetylation or sulfonation to form highly reactive nitrenium ions. These electrophilic intermediates can then form covalent adducts with DNA, leading to mutations.[3] The presence of the chloro- and trimethyl- substituents on the imidazo[4,5-b]pyridine core may influence the rate and sites of metabolism.

Metabolic_Activation_Pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism cluster_2 DNA Interaction cluster_3 Genotoxic Outcome Compound 2-Chloro-1,5,6- trimethylimidazo[4,5-b]pyridine N_Hydroxy N-Hydroxy Metabolite Compound->N_Hydroxy CYP450 (e.g., CYP1A2) Reactive_Ester Reactive Ester (e.g., Acetate or Sulfate) N_Hydroxy->Reactive_Ester O-Acetyltransferase or Sulfotransferase Nitrenium_Ion Reactive Nitrenium Ion Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

Caption: Hypothesized metabolic activation pathway of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

A Tiered Strategy for Genotoxicity Assessment

A standard, internationally accepted tiered approach is recommended to efficiently and comprehensively evaluate the genotoxicity of a new chemical entity. This strategy, outlined in guidelines such as the ICH S2(R1), begins with a battery of in vitro tests and proceeds to in vivo testing if positive results are observed.[5][6][7]

Tiered_Testing_Strategy Start Start Genotoxicity Assessment Tier1 Tier 1: In Vitro Assays Start->Tier1 Ames Bacterial Reverse Mutation Assay (Ames Test) Tier1->Ames Micronucleus In Vitro Mammalian Cell Micronucleus Test Tier1->Micronucleus Decision1 Are Tier 1 Results Positive? Ames->Decision1 Micronucleus->Decision1 Tier2 Tier 2: In Vivo Assay Decision1->Tier2 Yes Negative Conclusion: Not Genotoxic Under Test Conditions Decision1->Negative No InVivo_Micro In Vivo Mammalian Erythrocyte Micronucleus Test Tier2->InVivo_Micro Decision2 Are In Vivo Results Positive? InVivo_Micro->Decision2 InVivo_Micro->Negative No Mechanistic Optional: Mechanistic Studies (e.g., Comet Assay) Decision2->Mechanistic Yes Positive Conclusion: Genotoxic Decision2->Positive Yes Mechanistic->Positive

Caption: A tiered workflow for assessing the genotoxicity of a novel compound.

Tier 1: In Vitro Genotoxicity Screening

The initial phase of testing utilizes in vitro assays to detect the potential for gene mutations and chromosomal damage.

Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a widely used method for identifying chemical mutagens.[8] It employs several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus grow on a histidine-free medium.

Experimental Protocol: Ames Test

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101).[9] These strains are designed to detect various types of mutations, such as frameshift and base-pair substitutions.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction).[9] The S9 fraction, a post-mitochondrial supernatant from the livers of rats or hamsters treated with enzyme inducers, mimics mammalian metabolism.[9] For compounds like heterocyclic amines, using S9 from both rat and hamster liver is recommended.[9]

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate concentration range. The main assay should include a minimum of five analysable concentrations.

  • Assay Procedure (Pre-incubation Method): a. To sterile tubes, add the test compound at varying concentrations, the bacterial culture, and either the S9 mix or a buffer control.[8][9] b. Incubate the mixture at 37°C for a pre-incubation period (e.g., 30 minutes).[9] c. Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[10] d. Allow the top agar to solidify, then incubate the plates at 37°C for 48-72 hours.[8]

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vitro Micronucleus Assay

Principle: The in vitro micronucleus (MNvit) assay detects chromosomal damage.[11][12] Micronuclei are small, membrane-bound DNA fragments within the cytoplasm that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[11][12] Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line Selection: Use a well-characterized mammalian cell line, such as CHO-K1, V79, L5178Y, or human peripheral blood lymphocytes.

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Exposure: a. Seed cells and allow them to attach. b. Treat the cells with the test compound at various concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9. A longer exposure (e.g., 24 hours) without S9 should also be included.

  • Cytokinesis Block: Add Cytochalasin B (CytoB) to the culture medium after treatment.[11][13] CytoB inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division. This ensures that only cells that have divided are scored for micronuclei.[11][13]

  • Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 2: In Vivo Genotoxicity Assessment

If a positive result is obtained in either of the Tier 1 in vitro assays, an in vivo test is required to determine if the genotoxic effect is expressed in a whole animal.

In Vivo Micronucleus Assay

Principle: This assay evaluates chromosomal damage in the bone marrow of rodents. After the animal is exposed to the test substance, immature erythrocytes (polychromatic erythrocytes, PCEs) are examined for the presence of micronuclei.

Experimental Protocol: In Vivo Micronucleus Assay

  • Animal Model: Typically, mice or rats are used.

  • Administration: Administer 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control group are also required.

  • Sample Collection: Collect bone marrow from the femur at appropriate time points after the final administration (e.g., 24 and 48 hours).

  • Slide Preparation: Create bone marrow smears on microscope slides, air-dry, and stain.

  • Scoring: Score at least 4000 PCEs per animal for the frequency of micronucleated PCEs (MN-PCEs). Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Analysis: A significant increase in the frequency of MN-PCEs in treated animals compared to the control group indicates in vivo genotoxicity.

Mechanistic Elucidation: The Comet Assay

Principle: The Single Cell Gel Electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks at the level of individual cells.[14][15][16] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[16] The assay can be performed under alkaline conditions to detect both single and double-strand breaks, or under neutral conditions to primarily detect double-strand breaks.[14]

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: Prepare a single-cell suspension from the cell line or tissue of interest after exposure to the test compound.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.[14][17]

  • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes, cytoplasm, and histones, leaving behind DNA-containing nucleoids.[17]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field. Fragmented DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like % Tail DNA.

Data Interpretation and Reporting

A comprehensive genotoxicity assessment requires careful interpretation of all data within the context of the tiered strategy.

Data Summary Table

AssayEndpoint MeasuredMetabolic Activation (S9)Expected Outcome for a Genotoxic Compound
Ames Test Gene Mutation (Reversion)With and WithoutDose-dependent increase in revertant colonies
In Vitro Micronucleus Chromosomal DamageWith and WithoutDose-dependent increase in micronucleated cells
In Vivo Micronucleus Chromosomal DamageN/A (whole animal)Increase in micronucleated erythrocytes
Comet Assay DNA Strand BreaksOptional (in vitro)Increase in % Tail DNA

Conclusion

The investigation into the genotoxicity of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine must be approached with scientific rigor and adherence to established international guidelines. The proposed tiered strategy, beginning with the Ames test and in vitro micronucleus assay, followed by in vivo confirmation if necessary, provides a robust framework for this evaluation. Mechanistic studies, such as the comet assay, can offer deeper insights into the nature of any DNA damage observed. This comprehensive approach ensures a thorough characterization of the compound's genotoxic profile, which is essential for informed risk assessment in drug development and chemical safety.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249-261. [Link]

  • European Medicines Agency. (2012). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Galloway, S. M. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. Environmental and Molecular Mutagenesis, 58(5), 296-324. [Link]

  • Lu, Y., Liu, Y., & Yang, C. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56450. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. [Link]

  • OECD. (2016). OECD Guideline for the Testing of Chemicals, No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish. Cancer Science, 95(4), 290-299. [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

Sources

The Ascendant Trajectory of Imidazo[4,5-b]pyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines.[1] This structural mimicry allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and burgeoning potential of imidazo[4,5-b]pyridine derivatives in contemporary drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, is an isomeric form of imidazopyridine. Its fusion of an imidazole and a pyridine ring creates a unique electronic and steric profile that has proven to be a "privileged scaffold" in medicinal chemistry. This means that this core structure is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. These activities span from anticancer and antimicrobial to antiviral, anti-inflammatory, and antiparasitic effects.

Strategic Synthesis of Imidazo[4,5-b]pyridine Derivatives

The synthetic accessibility of the imidazo[4,5-b]pyridine core is a key driver of its exploration in drug discovery. A variety of synthetic strategies have been developed to construct this heterocyclic system and its derivatives, each with its own advantages in terms of yield, purity, and scalability.

Foundational Synthetic Approaches

A common and effective method for the synthesis of the 2-substituted-3H-imidazo[4,5-b]pyridine core involves the condensation and subsequent cyclization of 2,3-diaminopyridine precursors with aldehydes.[2] This approach is versatile and allows for the introduction of a wide range of substituents at the 2-position, which is crucial for modulating the biological activity of the resulting compounds. More advanced one-pot procedures, such as the reductive cyclization of 2-nitro-3-aminopyridine with ketones using catalysts like SnCl₂·2H₂O, offer an efficient route to these scaffolds.[3]

The following diagram illustrates a generalized synthetic scheme for the preparation of 2-substituted imidazo[4,5-b]pyridines.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product diaminopyridine 2,3-Diaminopyridine conditions DMSO, Na2S2O5 (Cyclization) diaminopyridine->conditions aldehyde Aldehyde (R-CHO) aldehyde->conditions product 2-Substituted Imidazo[4,5-b]pyridine conditions->product Forms heterocyclic core G cluster_transcription Normal Transcription Elongation cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine Derivative RNA_Pol_II RNA Polymerase II Transcription Transcription Elongation (Synthesis of mRNA) RNA_Pol_II->Transcription DNA DNA Template DNA->Transcription CDK9_CyclinT CDK9/Cyclin T Complex CDK9_CyclinT->RNA_Pol_II Phosphorylates Blocked_Transcription Transcription Blocked CDK9_CyclinT->Blocked_Transcription Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic_proteins Cell_Survival Cell Survival Anti_apoptotic_proteins->Cell_Survival Imidazo_Pyridine Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->CDK9_CyclinT Inhibits Apoptosis Apoptosis (Programmed Cell Death) Blocked_Transcription->Apoptosis

Sources

Methodological & Application

Application Note: Assessing the Mutagenic Potential of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine using the Bacterial Reverse Mutation Assay (Ames Test)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Genotoxicity Screening in Drug Development

The evaluation of a chemical's potential to induce genetic mutations is a cornerstone of preclinical safety assessment. The bacterial reverse mutation assay, commonly known as the Ames test, serves as a rapid and reliable initial screen for identifying point mutations and frameshift mutations.[1][2][3] This in vitro assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (histidine and tryptophan, respectively) due to mutations in the genes responsible for their synthesis.[4][5] The principle of the test lies in detecting reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium deficient in that amino acid.[1][4] A positive result, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests that the test substance is mutagenic and may have carcinogenic potential.[1][2]

This application note provides a detailed protocol for evaluating the mutagenic potential of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine , a compound identified as a potential food mutagen[6], using the Ames test in accordance with the Organization for Economic Co-operation and Development (OECD) Guideline 471.[1][4] The protocol incorporates the use of a mammalian metabolic activation system (S9 fraction) to account for the possibility that the test compound may become mutagenic after being metabolized by liver enzymes.[2][7][8]

Scientific Rationale: Key Components of a Robust Ames Test

A scientifically sound Ames test relies on several critical components to ensure the accuracy and reproducibility of the results.

  • Tester Strains: A panel of bacterial strains with different, well-characterized mutations is used to detect various types of mutagens.[2] These strains are engineered to be more sensitive to mutagens by incorporating features such as increased cell wall permeability and deficiencies in DNA repair mechanisms.[9]

  • Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but are converted to mutagenic metabolites by enzymes in the liver.[7] To mimic this mammalian metabolism, a liver homogenate fraction (S9) from rats pre-treated with enzyme inducers is included in the assay.[2][7][8]

  • Dose Selection: A preliminary toxicity test is crucial to determine a suitable concentration range for the test compound. The highest concentration should ideally show some evidence of toxicity without being overtly bactericidal, which could lead to false-negative results.

  • Controls: The inclusion of both negative (solvent) and positive controls is essential for validating the assay. Positive controls are known mutagens that are specific for each tester strain and condition (with and without S9 activation).[4]

Materials and Methods

Test Article
  • Name: 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

  • CAS Number: 887354-13-4

  • Molecular Formula: C₉H₁₀ClN₃

  • Molecular Weight: 195.65 g/mol

  • Appearance: Light Yellow Solid[6]

  • Storage: 2-8°C, protected from light.

Bacterial Tester Strains

A minimum of five strains should be used as recommended by OECD 471.[10]

StrainMutation Type DetectedKey Genotypic Features
S. typhimurium TA98FrameshiftuvrB deletion, rfa mutation, pKM101 plasmid
S. typhimurium TA100Base-pair substitutionuvrB deletion, rfa mutation, pKM101 plasmid
S. typhimurium TA1535Base-pair substitutionuvrB deletion, rfa mutation
S. typhimurium TA1537FrameshiftuvrB deletion, rfa mutation
E. coli WP2 uvrABase-pair substitutionuvrA deletion
Reagents and Media
  • Dimethyl sulfoxide (DMSO)

  • Oxoid Nutrient Broth No. 2

  • Minimal Glucose Agar Plates

  • Top Agar (containing a limited amount of histidine and biotin for Salmonella strains, or tryptophan for E. coli)

  • S9 fraction from Aroclor 1254-induced rat liver

  • S9 Cofactor Mix (NADP, G6P)

  • Positive Control Mutagens (e.g., Sodium Azide, 2-Nitrofluorene, 4-Nitroquinoline-N-oxide, 9-Aminoacridine, 2-Aminoanthracene)

Experimental Protocol

Preliminary Cytotoxicity Assay
  • Objective: To determine the appropriate concentration range of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine for the main mutagenicity assay.

  • Procedure:

    • Prepare a stock solution of the test article in DMSO.

    • Perform a dose-range finding experiment using a wide range of concentrations (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ) with one or two tester strains (e.g., TA100 and TA98).

    • Assess cytotoxicity by observing the reduction in the number of spontaneous revertants and the clarity of the background bacterial lawn.

    • Select at least five concentrations for the main experiment, with the highest concentration showing evidence of slight toxicity.

Main Mutagenicity Assay (Plate Incorporation Method)

The following diagram illustrates the workflow for the plate incorporation method.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_analysis Incubation & Analysis Test_Article Prepare Test Article Dilutions (in DMSO) Mix_Components Mix Components: - Bacteria - Test Article/Control - S9 Mix or Buffer Test_Article->Mix_Components Bacterial_Culture Grow Bacterial Cultures (Overnight) Bacterial_Culture->Mix_Components S9_Mix Prepare S9 Mix (for +S9 condition) S9_Mix->Mix_Components +S9 Top_Agar Molten Top Agar (~45°C) Top_Agar->Mix_Components Pour_Plate Pour onto Minimal Glucose Agar Plate Mix_Components->Pour_Plate Incubate Incubate (37°C, 48-72h) Pour_Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data & Interpret Results Count->Analyze

Figure 1: Workflow of the Ames Plate Incorporation Assay.

Step-by-Step Procedure:

  • Bacterial Culture Preparation: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.

  • Preparation of Test Solutions: Prepare serial dilutions of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in DMSO. Also prepare the appropriate positive and negative (DMSO) control solutions.

  • Assay Execution (for each strain and condition, in triplicate): a. To a sterile tube containing 2 mL of molten top agar maintained at 45°C, add the following in sequence:

    • 0.1 mL of the overnight bacterial culture.
    • 0.1 mL of the test article dilution or control solution.
    • 0.5 mL of S9 mix (for the metabolic activation condition) or a sterile buffer (for the non-activation condition). b. Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. c. Tilt and rotate the plate to ensure even distribution of the top agar. d. Allow the top agar to solidify completely.
  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.[3]

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Data Analysis and Interpretation

A positive mutagenic response for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is determined by two key criteria:

  • A dose-dependent increase in the number of revertant colonies.

  • A reproducible increase in the number of revertant colonies that is at least twice the mean of the negative control for strains TA98 and TA100, and at least three times the mean for strains TA1535 and TA1537.

The results should be presented in a clear tabular format, as shown below.

Concentration (µ g/plate )Mean Revertants ± SD (-S9)Fold Increase (-S9)Mean Revertants ± SD (+S9)Fold Increase (+S9)Background Lawn Observation
TA98
0 (DMSO)1.01.0Normal
Conc. 1
Conc. 2
Conc. 3
Conc. 4
Conc. 5
Positive Control
TA100
0 (DMSO)1.01.0Normal
...

Similar tables should be generated for all tester strains.

Self-Validating System: Ensuring Trustworthiness

The integrity of this protocol is maintained by a series of internal checks:

  • Sterility Controls: Uninoculated plates should be incubated to ensure the sterility of the media and reagents.

  • Spontaneous Reversion Rates: The number of revertant colonies in the negative control plates must fall within the laboratory's historical control range for each strain.

  • Positive Control Response: The positive controls must induce a significant increase in revertant colonies, confirming the sensitivity of the tester strains and the activity of the S9 mix.

  • Triplicate Plates: Running all experimental points in triplicate allows for the calculation of standard deviations and provides a measure of the variability and reproducibility of the data.

Conclusion

This application note provides a comprehensive and robust protocol for assessing the mutagenic potential of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine using the Ames test. By adhering to the principles of scientific integrity, including proper controls, dose selection, and metabolic activation, researchers can generate reliable data to inform the safety profile of this compound. A positive result in this assay would classify 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a bacterial mutagen and would necessitate further investigation into its genotoxic potential in mammalian systems.

References

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test.
  • De Stasio, E. The Ames Test.
  • Enamine. Bacterial Reverse Mutation Test (Ames Test).
  • Wikipedia. Ames test.
  • Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38(1), 1-3. Retrieved from [Link]

  • Ames, B. N., Durston, W. E., Yamasaki, E., & Lee, F. D. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. Retrieved from [Link]

  • Hakura, A., et al. (2005). Salmonella/human S9 mutagenicity test: a collaborative study with 58 compounds. Mutagenesis, 20(3), 217-228. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Pharmaffiliates. 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. Retrieved from [Link]

  • ResearchGate. (2015, September 17). How exactly should I prepare S-9 Rat Liver Cells for the Ames Test?. Retrieved from [Link]

  • Vivotecnia. Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • Scantox. GLP OECD 471 Ames Test. Retrieved from [Link]

  • PubMed. (1995). Mutagenicity of condensed pyridazines with different substituents. Biological & Pharmaceutical Bulletin, 18(3), 363-367. Retrieved from [Link]

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Application Notes and Protocols for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for In Vitro Characterization in Cancer Cell Lines

Introduction: The Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent antiproliferative effects in cancer cell lines.[1] These compounds often exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The novel compound, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, belongs to this promising class of molecules. Its structural features suggest potential as a modulator of cellular processes, making it a candidate for investigation in drug discovery and development.

This guide provides a comprehensive framework for the initial in vitro characterization of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. We present a logical, three-stage workflow designed to first quantify its impact on cancer cell viability, then characterize the nature of the induced cell death, and finally, to probe a potential mechanism of action. The protocols herein are established, validated methods adapted for the study of novel small molecules, providing researchers with a robust starting point for their investigations.

Compound Handling and Stock Solution Preparation

The accurate preparation of the test compound is foundational to reproducible results. As the aqueous solubility of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is likely low, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with cell culture at low final concentrations.[2]

Protocol 1: Preparation of a 10 mM Master Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing the Compound: Accurately weigh a precise amount of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (e.g., 1 mg) into a sterile, amber glass vial or a microcentrifuge tube wrapped in foil to protect from light.[3]

  • Solvent Addition: Calculate the required volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. Add the DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 10-30 minutes, ensuring the solution becomes clear.[3] Visually inspect to confirm no precipitate remains.

  • Storage: Aliquot the 10 mM master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Insight: Using a high-concentration master stock minimizes the volume of DMSO added to cell culture media, preventing solvent-induced toxicity. The final DMSO concentration in the culture should ideally be kept below 0.1% and not exceed 0.5% to avoid off-target effects.[4] Always include a "vehicle control" (media with the same final concentration of DMSO) in all experiments.

Part 1: Quantifying Cytotoxicity with the MTT Assay

The first critical step is to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, A549, or MCF-7) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Dilution: Prepare a series of working solutions by serially diluting the 10 mM master stock in complete cell culture medium. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.[7]

  • Incubation: Return the plate to the incubator for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[6] Incubate for 3-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Treatment GroupConcentration (µM)Absorbance (570 nm) - Blank% Viability vs. Vehicle
Untreated0[Value]100% (by definition)
Vehicle Control (DMSO)0[Value]100%
Compound X0.1[Value][Calculated Value]
Compound X1[Value][Calculated Value]
Compound X10[Value][Calculated Value]
Compound X50[Value][Calculated Value]
Compound X100[Value][Calculated Value]

Table 1: Example data structure for an MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-Well Plate Incubate24h Incubate 24h Seed->Incubate24h TreatCells Treat Cells (48-72h) Incubate24h->TreatCells PrepareDilutions Prepare Compound Dilutions PrepareDilutions->TreatCells AddMTT Add MTT Reagent (4h) TreatCells->AddMTT Solubilize Add Solubilization Solution AddMTT->Solubilize Read Read Absorbance @ 570nm Solubilize->Read

Diagram 1: Workflow for the MTT Cell Viability Assay.

Part 2: Characterizing the Mode of Cell Death via Flow Cytometry

Once cytotoxicity is established, the next logical step is to determine how the cells are dying. The Annexin V and Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[8]

Scientific Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9]

Protocol 3: Annexin V & PI Staining for Apoptosis

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere for 24 hours. Treat the cells with 2-3 concentrations of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, including the calculated IC₅₀ and a higher concentration, for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA. Combine all cells from each well and centrifuge at 200 x g for 5 minutes at 4°C.[10]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10] The calcium ions in this buffer are essential for Annexin V binding to PS.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to the cell suspension.[10] Gently vortex.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer.

Data Interpretation

The flow cytometer will generate a quadrant dot plot:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis).

Diagram 2: Apoptosis assay workflow and data interpretation.

Part 3: Probing a Potential Mechanism of Action with Western Blot

Given that many compounds with the imidazo[4,5-b]pyridine core exhibit anticancer activity, a plausible hypothesis is the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is commonly deregulated in cancer.[11] Western blotting allows for the detection and semi-quantification of specific proteins to test this hypothesis.[12]

Hypothetical Mechanism: We hypothesize that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine inhibits the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.

Protocol 4: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells in a 6-well plate with the compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them directly on the plate using 1X Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13][14] Scrape the cell lysate and transfer to a microcentrifuge tube.

  • Sample Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5-10 minutes to denature proteins.[14][15]

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH as a loading control) overnight at 4°C with gentle shaking.[12][15]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[12]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system.[12]

Expected Outcome: If the hypothesis is correct, a decrease in the band intensity for phospho-Akt relative to total-Akt will be observed in compound-treated samples compared to the vehicle control. The loading control (GAPDH) band should remain consistent across all lanes.

PI3K_Pathway cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Promotes Survival Cell Survival pAkt->Survival Promotes Compound 2-Chloro-1,5,6- trimethylimidazo[4,5-b]pyridine Compound->PI3K Inhibits (Hypothesized)

Diagram 3: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

  • Cui, X., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 25(15), 3439.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. PMC. Retrieved from [Link]

  • Barbosa, M., et al. (2018). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 8(36), 20082–20093.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(23), e3849.
  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from a URL related to Sigma-Aldrich's XTT assay protocols.
  • Samra, Y. A., & Tawfik, E. A. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(16), 4945.
  • da Silva, G. N., et al. (2022). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 27(19), 6608.
  • Trickler, W. J., & Miller, D. W. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56029.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(1), 102879.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Ito, N., et al. (1995).
  • ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
  • Frontiers. (n.d.). BMP and NODAL paracrine signalling regulate the totipotent-like cell state in embryonic stem cells. Frontiers in Cell and Developmental Biology.
  • Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from a URL on the sites.rutgers.edu domain.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from a URL related to MedChemExpress's handling instructions.
  • Liu, Y., et al. (2019). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Theranostics, 9(12), 3547–3560.
  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.

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2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine derivatization for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Derivatization for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows its derivatives to act as competitive inhibitors for a variety of ATP-binding proteins, particularly kinases.[1] The strategic modification and optimization of this skeleton can lead to highly active and selective biological agents.[2] The 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is an ideal starting material for generating a diverse chemical library. The chlorine atom at the C2 position serves as a versatile synthetic handle, enabling a wide range of derivatization reactions. This guide provides detailed protocols for the synthesis of a library of C2-substituted derivatives and their subsequent evaluation in relevant biological screening assays.

Part 1: Chemical Library Synthesis

The generation of a diverse library from the 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine core is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methods allow for the introduction of a wide array of functional groups at the C2 position, which is crucial for exploring the structure-activity relationship (SAR).

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. It is particularly effective for coupling aryl and heteroaryl boronic acids to the 2-chloro-imidazo[4,5-b]pyridine core, a reaction that benefits from high functional group tolerance and generally mild conditions.[2][3] The choice of a modern catalyst system, such as those employing bulky biarylphosphine ligands, is critical for achieving high efficiency with an electron-rich heterocyclic chloride.[2][4]

  • Reagent Preparation: To a 10 mL microwave vial, add 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (volume appropriate for concentration, e.g., 0.2 M).

  • Inert Atmosphere: Seal the vial and degas the mixture by purging with argon or nitrogen for 10-15 minutes. This step is crucial as the palladium catalyst in its active Pd(0) state is sensitive to oxygen.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, conventional heating at 90-100 °C for 12-18 hours can be used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-1,5,6-trimethylimidazo[4,5-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

Direct amination at the C2 position can be achieved via SNAr, a process where a nucleophilic amine displaces the chloride.[5][6][7] This reaction is typically performed at elevated temperatures and is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex.

  • Reaction Setup: In a sealed tube, dissolve 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 130-150 °C for 16-24 hours. The high temperature is necessary to overcome the activation energy for the substitution on the electron-rich heterocyclic system.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will often precipitate the product. If an oil forms, extract with a suitable organic solvent like ethyl acetate.

  • Purification & Characterization: Collect the solid by filtration or, if extracted, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography or recrystallization. Characterize the final compound by NMR and HRMS.

Part 2: Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Given the scaffold's similarity to purines, kinase inhibition and anticancer cell proliferation are high-priority assays.[1][8]

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening SM 2-Chloro-1,5,6-trimethyl imidazo[4,5-b]pyridine Deriv Derivatization Reactions (Suzuki, SNAr, etc.) SM->Deriv Lib Compound Library Deriv->Lib Purify Purification & Characterization (Chromatography, NMR, MS) Lib->Purify Biochem Biochemical Assay (e.g., Aurora Kinase Inhibition) Purify->Biochem Screening Compounds Cell Cell-based Assay (e.g., Antiproliferation) Purify->Cell Hit Hit Identification & SAR Analysis Biochem->Hit IC50 Values Cell->Hit GI50 Values Selectivity Index

Caption: High-level workflow from starting material to hit identification.

Primary Screen: In Vitro Kinase Inhibition Assay

Imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of various kinases, including Aurora kinases, which are critical regulators of cell division.[9] An in vitro assay provides a direct measure of a compound's ability to inhibit the target enzyme.

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate. Include a positive control (e.g., Alisertib) and a negative vehicle control (DMSO).

  • Kinase Reaction:

    • Add 2.5 µL of 2X Aurora Kinase A enzyme solution in kinase reaction buffer.

    • Add 2.5 µL of 2X substrate/ATP mix (e.g., Kemptide peptide substrate and 10 µM ATP).

    • Add the diluted test compounds (e.g., 50 nL) to the reaction wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screen: Cancer Cell Antiproliferation Assay

This assay determines the effect of the compounds on the growth and viability of cancer cells, providing insight into their potential as therapeutic agents.[2][10]

  • Cell Seeding: Seed human cancer cells (e.g., SW620 colon carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. To assess selectivity, a parallel plate with normal cells (e.g., peripheral blood mononuclear cells, PBMCs) can be prepared.[2]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]

    • Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Potential Target Signaling Pathway

G G2 G2 Phase M M Phase (Mitosis) G2->M Cell Cycle Progression Apoptosis Apoptosis M->Apoptosis G2/M Arrest Leads to AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Activates Cdc25 Cdc25 PLK1->Cdc25 Activates CDK1 CDK1/Cyclin B Cdc25->CDK1 Activates MitoticEntry Mitotic Entry CDK1->MitoticEntry Drives MitoticEntry->M Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora Kinase A pathway in G2/M cell cycle transition.

Part 3: Data Interpretation and Hypothetical Results

The goal is to identify compounds with potent target engagement (low nM IC₅₀ in the kinase assay) and robust cellular activity (low µM GI₅₀ in the proliferation assay). A good therapeutic candidate will also exhibit selectivity, inhibiting cancer cell growth at concentrations much lower than those affecting normal cells.

Table 1: Representative Synthesis Data
Compound IDR-Group at C2Synthesis MethodYield (%)m/z [M+H]⁺ (Observed)
IMP-001 4-HydroxyphenylSuzuki-Miyaura78282.1448
IMP-002 3-PyridylSuzuki-Miyaura65267.1349
IMP-003 MorpholinoSNAr85275.1815
IMP-004 Piperidin-1-ylSNAr81273.1968
Table 2: Representative Biological Screening Data
Compound IDAurora Kinase A IC₅₀ (nM)SW620 GI₅₀ (µM)PBMC GI₅₀ (µM)Selectivity Index (PBMC/SW620)
IMP-001 251.45> 50> 34.5
IMP-002 1508.70> 50> 5.7
IMP-003 85025.3> 50> 2.0
IMP-004 62019.8> 50> 2.5
Alisertib 50.2510.542

From this hypothetical data, compound IMP-001 , featuring a 4-hydroxyphenyl group, emerges as a promising hit. It displays potent inhibition of Aurora Kinase A and strong, selective antiproliferative activity against the colon carcinoma cell line, consistent with findings for similar scaffolds.[2] Further optimization would focus on modifying the phenyl ring to improve potency and pharmacokinetic properties.

References

  • Klančar, G. et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Sebbar, N. et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Sajith, A. M. et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Klančar, G. et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • Jarmoni, K. et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]

  • Sreekanth, V. et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Legrand, B. et al. (2017). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mondal, P. et al. (2018). Rapid Construction of an Imidazo[4,5- b ]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H 2 O-IPA Medium. ACS Omega. Available at: [Link]

  • Klančar, G. et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. Available at: [Link]

  • Sajith, A. M. et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ChemistrySelect. Available at: [Link]

  • Sucu, B. O. (2022). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. Medical Chemistry Research. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. . Available at: [Link]

  • Legrand, B. et al. (2017). Synthesis of 2-amino-imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Legrand, B. et al. (2017). Synthesis of 2-amino-imidazo[4,5-b]pyridines. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2020). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Attar, M. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Popa, D. C. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. Available at: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi. Available at: [Link]

  • Wang, J. et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Frontiers in Chemistry. Available at: [Link]

  • Dherde, V. G. et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters. Available at: [Link]

  • Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

  • Sajith, A. M. et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]

  • Perry, B. et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Kinase Inhibition Profiling of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic purposes.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the kinase inhibitory activity of the specific compound, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. We move beyond a simple protocol, offering a strategic workflow that encompasses initial broad-panel screening to identify potential targets, detailed IC50 determination to quantify potency, and methodologies for cell-based assays to confirm activity in a physiological context. The protocols herein are designed as self-validating systems, emphasizing critical controls and data interpretation to ensure the generation of robust and reliable data.

PART 1: Foundational Concepts in Kinase Inhibition

The Kinase-Inhibitor Interaction

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation.[3] This modification acts as a molecular switch, regulating a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for drug development.[4] Small molecule inhibitors, such as those based on the imidazopyridine scaffold, typically function by competing with ATP for binding in a pocket on the kinase known as the ATP-binding site, thereby preventing phosphorylation of the substrate.[5]

Selecting the Appropriate Assay Platform

The first step in characterizing a potential inhibitor is selecting the right assay.[6] Assays can be broadly categorized as biochemical or cell-based, each providing different, yet complementary, information.

  • Biochemical Assays: These assays use purified, recombinant kinase enzymes to directly measure the inhibitor's effect on enzymatic activity in a controlled, cell-free environment. They are ideal for initial screening and determining intrinsic potency (e.g., IC50).

  • Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within living cells.[7] They provide crucial information about a compound's cell permeability, stability, and engagement with the target in a more complex biological system.[8]

A variety of detection technologies are available, each with its own advantages. Luminescence-based assays, such as those detecting the amount of ATP consumed or ADP produced, are highly sensitive and amenable to high-throughput screening (HTS).[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are other powerful homogeneous methods that measure either product formation or inhibitor binding.[9][10]

PART 2: Experimental Workflow & Protocols

This section details a logical workflow for profiling 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, from initial hit identification to cellular validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Compound Preparation (Serial Dilution) B Protocol 1: Primary Screen (Broad Kinase Panel) A->B C Hit Identification (>50% Inhibition) B->C D Protocol 2: IC50 Determination (Dose-Response) C->D E Data Analysis (Potency & Selectivity) D->E F Identify Cell Model (Expressing Target Kinase) E->F Advance Potent & Selective Hits G Protocol 3: Cellular Target Engagement (e.g., Substrate Phosphorylation Assay) F->G H Data Analysis (Cellular IC50) G->H

Figure 1: Recommended workflow for kinase inhibitor profiling.

Compound Preparation and Handling
  • Solubility Testing: Before beginning any assay, determine the solubility of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in a suitable solvent, typically 100% DMSO.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Serial Dilutions: For dose-response experiments, perform serial dilutions of the compound in 100% DMSO first. These intermediate dilutions are then used to dose the assay plates, ensuring the final DMSO concentration in the assay well is consistent and low (typically ≤1%).

Protocol 1: Primary Screening using a Luminescence-Based Assay (ADP-Glo™ Principle)

This protocol is designed to rapidly screen the compound against a large panel of kinases to identify potential "hits." The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[3] Less light indicates more ADP produced (active kinase), while more light indicates less ADP produced (inhibited kinase).

Materials:

  • Kinase of interest (from a commercial panel)

  • Kinase-specific substrate

  • ATP

  • 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

  • Known inhibitor for the kinase (Positive Control)

  • DMSO (Vehicle Control)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • Assay Buffer (specific to each kinase)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Assay Plate Preparation: Add 1 µL of test compound, positive control, or vehicle control (DMSO) to the appropriate wells of a 384-well plate. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution to all wells.

  • Start Reaction: Add 5 µL of a 2X ATP solution to initiate the kinase reaction. The final volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.[11]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (Luminescence_Inhibitor - Luminescence_NoEnzyme) / (Luminescence_Vehicle - Luminescence_NoEnzyme) A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection K Kinase ADP ADP K->ADP Phosphorylation SP Substrate-P K->SP Phosphorylation S Substrate S->ADP Phosphorylation S->SP Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->SP Phosphorylation Inhibitor Inhibitor (Test Compound) Inhibitor->K ADP_Glo ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->ADP_Glo Measured Product Detect Detection Reagent (Converts ADP to ATP) ADP_Glo->Detect Luciferase Luciferase/ Luciferin Detect->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol 2: IC50 Determination for Identified Hits

For any kinases identified as "hits" in the primary screen, the next step is to determine the compound's potency by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Procedure:

  • Compound Plating: Create a serial dilution series of the test compound in DMSO (e.g., 10 points, 1:3 dilution). Add 1 µL of each concentration to the assay plate in triplicate. Include vehicle (DMSO) and no-enzyme controls.

  • Assay Execution: Follow the same procedure as described in Protocol 1 (steps 2-7).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Dotmatics) to determine the IC50 value.

Key Consideration - ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For comparability, it is crucial to run the assay at or near the Michaelis constant (Km) of ATP for that specific kinase and to report the ATP concentration used.[11]

Protocol 3: Cell-Based Target Engagement Assay

This protocol provides a general method to confirm that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine can enter cells and inhibit its target kinase, leading to a downstream effect. This example uses a TR-FRET-based assay to measure the phosphorylation of a kinase's direct substrate.[8]

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with endogenous expression).

  • Complete cell culture medium.

  • Serum-free medium.

  • Test compound and controls.

  • Cell lysis buffer.

  • TR-FRET antibody pair: one antibody specific for the total substrate protein (e.g., labeled with Europium) and another specific for the phosphorylated site on the substrate (e.g., labeled with an acceptor fluorophore).

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well culture plate and grow overnight to allow for adherence.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulation (if necessary): For some pathways, you may need to add a growth factor or other stimulus to activate the kinase.

  • Cell Lysis: Remove the medium and add lysis buffer to each well. Incubate on a shaker for 15 minutes.

  • Assay: Transfer the cell lysates to a 384-well assay plate. Add the TR-FRET antibody pair.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, or as recommended by the assay manufacturer.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[8]

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data to vehicle (DMSO) controls.

  • Plot the normalized signal versus the log of inhibitor concentration and fit to a 4PL curve to determine the cellular IC50.

PART 3: Data Interpretation and Quality Control

Assay Validation

For any kinase assay, it is critical to ensure its robustness and reproducibility. The Z'-factor is a statistical parameter used to quantify the quality of an assay.

Z'-Factor Calculation: Z' = 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]

  • SD_max and Mean_max are the standard deviation and mean of the high signal control (e.g., vehicle/DMSO).

  • SD_min and Mean_min are the standard deviation and mean of the low signal control (e.g., a potent known inhibitor).

An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[10]

Quantitative Data Summary

The following table provides an example of how to summarize the results from the biochemical and cellular assays.

ParameterKinase XKinase YKinase Z
Biochemical IC50 (nM) 501250>10,000
Assay ATP Conc. (µM) 1025100
Cellular IC50 (nM) 250Not DeterminedNot Determined
Selectivity Fold (Y/X) 25-fold--
Z'-Factor 0.820.750.85

PART 4: Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) Reagent instability; incorrect concentrations; high variability in dispensing.Check reagent age/storage. Re-optimize enzyme and ATP concentrations. Verify liquid handler performance.
High Variability in Replicates Poor mixing; compound precipitation; pipetting errors.Ensure proper mixing after each addition. Check compound solubility in final assay buffer. Use calibrated pipettes.
No Inhibition Observed Compound is inactive; compound is not soluble; incorrect compound concentration.Test against a known sensitive kinase. Verify stock concentration and solubility. Ensure dilution series is correct.
Cellular IC50 >> Biochemical IC50 Poor cell permeability; high plasma protein binding (if serum is used); compound is a substrate for efflux pumps.Redesign compound for better cell entry. Run assay in serum-free media. Use cell lines that do not express relevant efflux pumps.

References

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Shultz, M. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). [Link]

  • Ghandadi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry. [Link]

  • Baviskar, A. T., et al. (2013). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • Howard, S., et al. (2009). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Oh, Y., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Application Notes & Protocols: A Strategic Guide for the In Vitro Characterization of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, strategically-driven guide for the in vitro experimental characterization of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a novel small molecule. Recognizing the compound's structural similarity to a class of privileged scaffolds in medicinal chemistry, this guide prioritizes a logical, phased approach beginning with broad screening and culminating in detailed mechanistic studies. The imidazo[4,5-b]pyridine core is frequently found in kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1] Therefore, the experimental design detailed herein is rationally biased towards kinase inhibition pathways. We present a three-phase workflow: Phase 1: Target Discovery and Bioactivity Screening , Phase 2: Hit Confirmation and Potency Determination , and Phase 3: Cellular Mechanism of Action Elucidation . Each phase includes the scientific rationale behind the chosen assays, detailed step-by-step protocols, and guidance on data interpretation. This framework is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system to efficiently profile this and other novel compounds.

Introduction: Rationale for a Kinase-Focused Approach

The imidazo[4,5-b]pyridine scaffold is a bioisostere of purines, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. This structural feature has made it a highly successful core motif in the development of kinase inhibitors.[2][3] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Compounds incorporating the imidazo[4,5-b]pyridine ring have demonstrated potent inhibition of various kinases, including Aurora kinases, FLT3, and p21-activated kinase 4 (PAK4).[2][4]

Given the lack of specific biological data for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (herein designated "CTMIP"), a logical starting point is to hypothesize its function as a kinase inhibitor. This hypothesis-driven approach allows for the construction of an efficient and targeted experimental cascade. The following protocols are designed to first determine if CTMIP has any cytotoxic or antiproliferative effects and to identify its primary protein targets. Subsequent assays will then confirm these initial findings and dissect the specific cellular pathways through which CTMIP exerts its effects.

Phase 1: Target Discovery and Bioactivity Screening

The initial phase is designed to cast a wide net, answering two fundamental questions: (1) Does CTMIP affect cell viability? and (2) What, if any, protein kinases does it bind to?

Causality and Experimental Choice
  • General Cytotoxicity Screening: Before investing in complex mechanistic studies, it is crucial to determine if the compound has any biological effect on whole cells. A cytotoxicity assay is a rapid and cost-effective method to measure the ability of a compound to cause cell death or inhibit proliferation.[5][6] We will use the MTT assay, a standard colorimetric method that measures the metabolic activity of living cells.[7][8] A reduction in metabolic activity is used as a proxy for a loss of cell viability.

  • Broad-Spectrum Kinase Profiling: To efficiently identify potential kinase targets from the ~500+ kinases in the human kinome, a broad-spectrum binding assay is the industry standard. This unbiased approach avoids assumptions and can reveal both expected and unexpected targets, providing a comprehensive map of the compound's selectivity.[2]

Workflow for Phase 1

Phase1_Workflow cluster_start Start: CTMIP cluster_assays Parallel Screening cluster_outputs Primary Data Outputs start_node 2-Chloro-1,5,6-trimethyl- imidazo[4,5-b]pyridine (CTMIP) assay1 Protocol 1.1: MTT Cell Viability Assay (e.g., MCF-7, A549, HCT116 cells) start_node->assay1 assay2 Protocol 1.2: Broad Kinome Screen (e.g., KINOMEscan) start_node->assay2 output1 Preliminary EC50 (Cell Viability Data) assay1->output1 output2 List of Putative Kinase 'Hits' (% Inhibition Data) assay2->output2

Caption: Phase 1 parallel screening workflow for CTMIP.

Protocol 1.1: MTT Assay for General Cell Viability

This protocol measures cellular metabolic activity as an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of CTMIP in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CTMIP. Include "vehicle control" wells with DMSO at the same final concentration as the highest CTMIP dose, and "untreated control" wells with medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a dedicated solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Normalize the data to the vehicle control wells and plot the percent viability versus log[CTMIP concentration] to determine the EC₅₀ value.

Protocol 1.2: Broad-Spectrum Kinase Binding Assay (Conceptual)

This protocol describes the principle of using a commercial service for broad kinase profiling. The goal is to identify which kinases CTMIP binds to directly.

Methodology Principle:

  • Compound Submission: CTMIP is submitted to a specialized vendor (e.g., for a KINOMEscan™ assay). Typically, a high concentration (e.g., 1 µM or 10 µM) is used for the initial screen.

  • Binding Competition: The assay measures the ability of CTMIP to compete with a proprietary, immobilized ligand for the ATP-binding site of hundreds of different kinases. The amount of kinase bound to the solid support is measured.

  • Data Output: Results are typically provided as percent inhibition or percent of control. A high percent inhibition value suggests that CTMIP binds to that specific kinase.

  • Hit Selection: Kinases that show significant inhibition (e.g., >90% at 1 µM) are considered primary "hits" for further investigation. This provides a focused list of targets for Phase 2.[2]

Phase 2: Hit Confirmation and Potency Determination

This phase validates the hits from Phase 1 using orthogonal, quantitative assays. The goal is to confirm the initial findings and accurately measure the compound's potency.

Causality and Experimental Choice
  • In Vitro Kinase Assay: A direct enzymatic assay is essential to confirm that the binding observed in the screening phase translates to functional inhibition of the kinase's catalytic activity.[11] Assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction, providing a direct readout of enzyme activity. This allows for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cellular Dose-Response: The initial EC₅₀ from the MTT screen should be refined using a more detailed, 10-point dose-response curve on the most sensitive cell line(s). This provides a more accurate measure of the compound's potency in a cellular context.

Workflow for Phase 2

Phase2_Workflow cluster_inputs Inputs from Phase 1 cluster_assays Confirmation & Potency Assays cluster_outputs Validated Data Outputs input1 Preliminary EC50 assay1 Protocol 2.1: Refined Cellular Dose-Response (10-point curve, MTT/MTS) input1->assay1 input2 Putative Kinase Hits assay2 Protocol 2.2: In Vitro Kinase Assay (e.g., ADP-Glo™ for top 3 hits) input2->assay2 output1 Validated EC50 assay1->output1 output2 Biochemical IC50 assay2->output2 Phase3_Pathway cluster_cell Inside the Cell CTMIP CTMIP TargetKinase Target Kinase (e.g., Aurora A) CTMIP->TargetKinase Binds & Inhibits (Assay: CETSA) Membrane Cell Membrane Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active Signal) TargetKinase->pSubstrate Blocks (Assay: Western Blot) CellCycle Cell Cycle Progression pSubstrate->CellCycle Promotes pSubstrate->CellCycle Blocks (Assay: Flow Cytometry) Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads To (Assay: Annexin V)

Caption: Hypothetical signaling pathway and corresponding MOA assays.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol confirms target engagement in intact cells. [12][13] Methodology:

  • Cell Culture and Treatment: Culture a sensitive cell line to ~80% confluency. Treat cells with CTMIP (e.g., at 10x EC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. [12]4. Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze by Western blot using an antibody specific for the target kinase.

  • Interpretation: In vehicle-treated samples, the protein band will disappear as the temperature increases. In CTMIP-treated samples, the protein will be stabilized and the band will persist at higher temperatures. This "thermal shift" confirms direct binding.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle. Methodology:

  • Treatment: Seed cells and treat with CTMIP (at 1x, 3x, and 10x EC₅₀) and vehicle for a duration corresponding to one cell cycle (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice. [14]4. Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). [15]5. Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

  • Analysis: Gate on single cells and generate a histogram of DNA content. Cells in G0/G1 phase have 2N DNA content, while cells in G2/M have 4N content. Cells in S phase have an intermediate amount. Quantify the percentage of cells in each phase. An accumulation in G2/M is a common phenotype for inhibitors of mitotic kinases.

Protocol 3.3: Apoptosis Detection by Annexin V Staining

This protocol detects an early marker of apoptosis. [16] Methodology:

  • Treatment: Treat cells with CTMIP as described in Protocol 3.2 for 24-48 hours.

  • Harvesting: Collect all cells (adherent and floating).

  • Staining: Wash cells with PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Acquisition: Analyze immediately on a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine if CTMIP induces apoptosis.

Conclusion and Forward Look

This structured, three-phase approach provides a comprehensive framework for the in vitro characterization of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. By systematically moving from broad screening to specific mechanistic validation, researchers can build a robust data package that defines the compound's potency, targets, and cellular mechanism of action. The results from these experiments will form a solid foundation for subsequent hit-to-lead optimization, in vivo efficacy studies, and further preclinical development.

References

  • Al-Jabr, H., & Al-Zahrani, A. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bistrović, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Bebbington, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Sharma, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon. [Link]

  • Das, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Sharma, P., & Kumar, V. (2025). A review on the biological activity of imidazo(4,5-b) pyridines and related compounds. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2025). (PDF) The 'retro-design' concept for novel kinase inhibitors. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Poczopko, P., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • Lategahn, J., & Rauh, D. (2014). Determining target engagement in living systems. Future Medicinal Chemistry. [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. NCBI. [Link]

  • Krátký, M., et al. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. NCBI. [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]

  • ResearchGate. (2025). (PDF) Newer biologically active pyridines: A potential review. [Link]

  • PubMed. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. [Link]

Sources

Application and Protocol Guide for the Analytical Determination of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a heterocyclic amine (HCA) that has been identified as a potential food mutagen.[1] Its detection and quantification are of significant interest in food safety, toxicology, and drug development, where related imidazopyridine structures are often investigated for carcinogenic potential.[2] The robust and sensitive analytical determination of this compound is crucial for understanding its prevalence, formation, and potential risks.

This guide provides detailed application notes and protocols for the analytical detection of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. We will explore two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in established analytical principles for related compounds and are designed to be adapted and validated by researchers in their respective laboratory settings.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₉H₁₀ClN₃[1]
Molecular Weight195.65 g/mol [1]
AppearanceLight Yellow Solid[1]
Storage2-8°C Refrigerator[1]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the premier analytical technique for the trace-level quantification of heterocyclic amines in complex matrices due to its high sensitivity, selectivity, and specificity.[2][3][4] The method's strength lies in the chromatographic separation of the analyte from matrix components, followed by its unambiguous detection and quantification using tandem mass spectrometry.

Principle of HPLC-MS/MS Analysis

The analyte is first separated from other components in the sample on a reversed-phase HPLC column. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Workflow for HPLC-MS/MS

Caption: HPLC-MS/MS workflow for the analysis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Detailed Protocol for HPLC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: Solid-phase extraction (SPE) is a crucial step to remove interfering matrix components and concentrate the analyte, thereby enhancing sensitivity and protecting the analytical column and mass spectrometer.[4] A mixed-mode cation exchange SPE cartridge is recommended to retain the basic imidazopyridine structure.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.

    • Load the sample extract (previously adjusted to an acidic pH with formic acid) onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

    • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention and separation of moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidification promotes ionization in ESI+.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient5% B to 95% B over 5 minutesA gradient elution ensures the efficient elution of the analyte and separation from matrix components.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40°CImproves peak shape and reduces viscosity.
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the imidazopyridine ring are readily protonated.
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
MRM Transitions
Precursor Ion (Q1)m/z 196.1[M+H]⁺ for C₉H₁₀ClN₃
Product Ion 1 (Q3)To be determined experimentally (e.g., loss of CH₃)A quantitative transition.
Product Ion 2 (Q3)To be determined experimentally (e.g., loss of Cl)A qualitative/confirmatory transition.

Note: The specific MRM transitions must be optimized by infusing a standard solution of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine into the mass spectrometer.

3. Method Validation

The method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For heterocyclic amines, derivatization is often required to improve volatility and chromatographic performance.

Principle of GC-MS Analysis

The analyte is chemically modified (derivatized) to increase its volatility. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio.

Experimental Workflow for GC-MS

Caption: GC-MS workflow for the analysis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation and Derivatization

  • Rationale: Derivatization with an electrophilic reagent like pentafluorobenzyl bromide (PFBBr) can target the amine groups in the imidazopyridine structure, making the molecule more volatile and amenable to GC analysis. This approach has been successfully used for other heterocyclic amines.[5]

  • Protocol:

    • To the dried sample extract, add 50 µL of a solution of pentafluorobenzyl bromide (10% in acetone) and 10 µL of triethylamine (as a catalyst).

    • Seal the vial and heat at 80°C for 1 hour.

    • After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of analytes.
Carrier GasHelium
Inlet Temperature280°CEnsures complete volatilization of the derivatized analyte.
Oven Program100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 minA temperature program to achieve good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Note: The characteristic ions for SIM mode must be determined by acquiring a full scan mass spectrum of a derivatized standard of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Conclusion

The analytical detection of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine can be effectively achieved using either HPLC-MS/MS or GC-MS. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-MS/MS is generally preferred for its higher sensitivity and ability to analyze the compound without derivatization. However, GC-MS provides a robust and reliable alternative, particularly when derivatization is optimized. Both methods require careful sample preparation to minimize matrix effects and should be fully validated to ensure data quality and reliability.

References

  • Feng, Z., Yang, X., Ye, Y., Wang, H., & Hao, L. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. Retrieved from [Link]

  • Venugopal, N., Reddy, A. V. B., Reddy, K. G., Madhavi, V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]

  • Stillwell, W. G., & Tannenbaum, S. R. (1992). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Cancer Research, 52(9 Suppl), 2684s–2688s. [Link]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry, 55(23), 9369–9375. [Link]

  • van der Lijn, I., Vermeulen, N. P. E., & van den Berg, M. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. Journal of Chromatography B, 878(31), 3235–3253. [Link]

  • Ito, Y., Sato, M., & Okamoto, H. (1998). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline and 3,2'-dimethyl-4-aminobiphenyl in the rat. Carcinogenesis, 19(2), 331–335. [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab], Senior Application Scientist

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazopyridine scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including significant antimicrobial properties. This document provides a comprehensive technical guide for the antimicrobial screening of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a representative member of this class. The protocols detailed herein are designed to be robust, reproducible, and adaptable for the evaluation of other novel synthetic compounds. We will delve into the rationale behind key experimental steps, offering insights grounded in established microbiological principles to ensure data integrity and trustworthy outcomes.

Introduction: The Rationale for Screening Imidazopyridine Derivatives

Imidazopyridines are fused heterocyclic systems that have garnered considerable attention in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide array of biological targets. Various derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent activity against a spectrum of pathogens. The antimicrobial qualities of imidazopyridines are often attributed to their ability to target essential microbial pathways, including the synthesis of the cell wall, proteins, folic acid, DNA, or RNA[1]. The specific compound, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, possesses key structural motifs—a chlorinated pyridine ring fused to a substituted imidazole—that suggest potential bioactivity worth investigating. The presence of a halogen atom can significantly influence the electronic and lipophilic properties of a molecule, often enhancing its antimicrobial potency.

This guide will provide detailed protocols for a tiered screening approach, beginning with primary qualitative screening to establish a broad spectrum of activity, followed by quantitative assays to determine the potency of the compound.

Foundational Knowledge: Preparing the Test Compound

Prior to initiating any antimicrobial screening, the purity and stability of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine must be ascertained.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are recommended to confirm the purity of the synthesized compound is >95%. Impurities could lead to false-positive or confounding results.

  • Solubility Testing : The compound's solubility in various solvents must be determined. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel organic compounds for antimicrobial assays. It is crucial to establish the maximum concentration of DMSO that does not inhibit microbial growth, typically ≤1% v/v in the final assay medium. A vehicle control (medium with DMSO) must be included in all experiments.

Experimental Workflows and Protocols

A systematic approach to antimicrobial screening is essential for generating reliable data. The following workflow is recommended:

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Quantification cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Purity, Solubility) Primary_Screen Primary Screening (Disk Diffusion Assay) Compound_Prep->Primary_Screen Microbe_Prep Microbial Culture Preparation (QC Strains, Inoculum Standardization) Microbe_Prep->Primary_Screen MIC_Assay MIC Determination (Broth Microdilution) Primary_Screen->MIC_Assay If Active MBC_Assay MBC Determination (Subculturing from MIC) MIC_Assay->MBC_Assay Determine Bactericidal vs. Bacteriostatic Data_Analysis Data Analysis & Interpretation MBC_Assay->Data_Analysis

Caption: A logical workflow for the antimicrobial screening of novel compounds.

Primary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[2] It is a qualitative or semi-quantitative method that provides a visual indication of growth inhibition.

Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it inhibits its growth, resulting in a clear area, or "zone of inhibition," around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

  • Application of Test Compound:

    • Prepare a stock solution of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in DMSO. A typical starting concentration is 10 mg/mL.

    • Aseptically apply a defined volume (e.g., 10 µL) of the compound solution onto sterile paper disks (6 mm diameter) to achieve a specific final concentration per disk (e.g., 100 µ g/disk ).[2]

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks onto the inoculated MHA plates.

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A disk impregnated with the same volume of the solvent (DMSO) used to dissolve the test compound.[2]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for most bacteria.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

    • The presence of a clear zone indicates antimicrobial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values.

Principle: The test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The lowest concentration of the compound that shows no visible turbidity after incubation is recorded as the MIC.

MIC_Protocol cluster_setup Plate Setup cluster_controls Essential Controls Prep_Compound Prepare serial 2-fold dilutions of compound in broth (e.g., 256 to 0.5 µg/mL) Add_Inoculum Add standardized microbial inoculum to each well Prep_Compound->Add_Inoculum Incubate Incubate plate (37°C, 18-24h) Add_Inoculum->Incubate Growth_Ctrl Growth Control (Broth + Inoculum, No Compound) Growth_Ctrl->Incubate Sterility_Ctrl Sterility Control (Broth Only) Sterility_Ctrl->Incubate Vehicle_Ctrl Vehicle Control (Broth + Inoculum + DMSO) Vehicle_Ctrl->Incubate Read_Results Read Results: Visually or with plate reader. MIC = Lowest concentration with no visible growth. Incubate->Read_Results

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no inoculum).

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. A colorimetric indicator like Resazurin can be added to aid in determining viability.

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate these aliquots onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no microbial growth on the subculture plate.

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Presentation and Interpretation

All experimental data should be meticulously recorded and presented clearly.

Table 1: Example Data Summary for Antimicrobial Screening of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Test MicroorganismGram StainDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 25923Positive181632Bactericidal
Escherichia coli ATCC 25922Negative1264>256Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative0>256>256Inactive
Candida albicans ATCC 10231N/A (Fungus)1532128Fungistatic
Ciprofloxacin (Positive Control)N/A30 (S. aureus)0.5 (S. aureus)1 (S. aureus)N/A
DMSO (Negative Control)N/A0>1% (v/v)>1% (v/v)N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanisms and Further Steps

The imidazopyridine scaffold is known to be a "multitargeted scaffold".[1] Should 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine demonstrate significant antimicrobial activity, subsequent studies could investigate its mechanism of action. Potential avenues include:

  • Cellular Integrity Assays: Using fluorescent dyes like Propidium Iodide to assess membrane damage.

  • Macromolecular Synthesis Inhibition: Radiolabeling precursor assays to determine if DNA, RNA, protein, or cell wall synthesis is inhibited.

  • Enzyme Inhibition Assays: Targeting specific bacterial enzymes like DNA gyrase or dihydrofolate reductase.[2]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. By adhering to standardized methods and including appropriate controls, researchers can generate reliable and reproducible data, which is the cornerstone of the drug discovery process. The versatility of the imidazopyridine core suggests that a systematic screening approach is a worthwhile endeavor in the quest for novel antimicrobial agents.

References

  • Bel-Hadj, O., Zgharia, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]

  • Kaur, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH National Library of Medicine. Available at: [Link]

Sources

Application Note & Protocols: High-Throughput Screening with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets.[1][2][3] This structural motif is central to compounds exhibiting potent antiproliferative, antiviral, and enzyme inhibitory activities.[1][4] Notably, derivatives have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in human cancers.[4][5][6] This application note provides a comprehensive guide for designing and executing a high-throughput screening (HTS) campaign utilizing a focused library derived from the lead scaffold, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, to identify novel kinase inhibitors. We present detailed protocols for both biochemical and cell-based assays, data analysis, and hit validation, offering a self-validating framework for researchers in drug discovery.

Introduction: The Scientific Rationale

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. The imidazo[4,5-b]pyridine core, as a purine isostere, is an ideal starting point for library synthesis.[1][3] Its nitrogen-containing heterocyclic structure can engage in key hydrogen bonding interactions within the ATP-binding pocket of many kinases. The specific scaffold, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, offers several advantages for a screening library:

  • Synthetic Tractability: The chloro-substituent at the 2-position serves as a versatile synthetic handle, enabling rapid diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a vast chemical space.[1]

  • Modulation of Potency: Substituents on the imidazo[4,5-b]pyridine ring system are known to strongly influence biological activity, allowing for fine-tuning of potency and selectivity.[1]

  • Proven Biological Relevance: Numerous studies have validated the anticancer potential of this scaffold. For instance, certain derivatives have shown potent, sub-micromolar inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, and have induced apoptosis in cancer cell lines like MCF-7 (breast) and HCT116 (colon).[4][6]

This guide outlines a strategic HTS workflow designed to leverage these properties, moving from a broad primary screen to rigorous secondary and validation assays to identify and confirm high-quality hit compounds.

The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify true hits from a large compound collection while minimizing false positives.[7][8] Our proposed workflow is an integrated, iterative system.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Hit Validation Primary_Screen Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Single High Concentration (10 µM) Dose_Response Dose-Response Confirmation (Biochemical IC50 Determination) Primary_Screen->Dose_Response Initial 'Hits' Counter_Screen Promiscuity Counter-Screen (e.g., Unrelated Target Assay) Dose_Response->Counter_Screen Confirmed Actives Triage Hit Triage (Filter Pan-Assay Interference Compounds - PAINS) Counter_Screen->Triage Cell_Based Cell-Based Target Engagement (e.g., NanoBRET™ Assay) Triage->Cell_Based Prioritized Hits Phenotypic Phenotypic Cell Viability (e.g., CellTiter-Glo® Assay) Cell_Based->Phenotypic SAR Preliminary SAR Analysis (Analog Purchase/Synthesis) Phenotypic->SAR Cell-Active Hits Final_Validation Validated Hit Series SAR->Final_Validation

Figure 1: Iterative HTS workflow for hit identification and validation.

Phase 1: Primary Biochemical Screening Protocol

The objective of the primary screen is to rapidly identify compounds that modulate the activity of a target kinase at a single, high concentration. A robust, miniaturized, and automation-friendly assay is paramount.[7][9] We will use a hypothetical kinase, "Kinase-X," for this protocol.

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Increased ADP production corresponds to higher kinase activity. Inhibitors will decrease the amount of ADP produced, resulting in a lower luminescent signal.

Protocol: 1536-Well Plate ADP-Glo™ Kinase Assay

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 20 nL of each compound from the 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine-derived library (10 mM in DMSO stock) into a 1536-well, low-volume, solid white assay plate.

    • Dispense 20 nL of DMSO into control wells (negative control, 100% activity) and wells for a known potent inhibitor of Kinase-X (positive control, 0% activity).

    • This results in a final assay concentration of 10 µM with 0.5% DMSO.

  • Kinase Reaction:

    • Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final enzyme concentration should be optimized to produce a signal within the linear range of the assay.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Kₘ for Kinase-X to facilitate the identification of competitive inhibitors.

    • Using a multi-drop dispenser, add 2 µL of the 2X enzyme solution to all wells.

    • Add 2 µL of the 2X substrate/ATP solution to initiate the reaction. The final volume is 4 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 4 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 8 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader compatible with 1536-well plates (e.g., PHERAstar FSX).[7]

Data Analysis and Quality Control:

The robustness of an HTS assay is determined by its ability to differentiate between positive and negative controls.[10] The Z'-factor is the standard metric for this.[8]

  • Z'-Factor Calculation: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

    • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (inhibitor), and 'neg' refers to the negative control (DMSO).

  • Acceptance Criterion: A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a high-quality, reliable screen.[11]

ParameterValueInterpretation
Mean Signal (Negative Control)850,000 RLUHigh kinase activity
SD (Negative Control)42,500 RLULow variability
Mean Signal (Positive Control)30,000 RLUStrong inhibition
SD (Positive Control)9,000 RLULow variability
Z'-Factor 0.82 Excellent assay window
Table 1: Representative quality control data for a primary HTS plate.
  • Hit Selection: Compounds are selected as "hits" if their activity (e.g., percent inhibition) exceeds a defined threshold, typically 3 standard deviations from the mean of the negative controls.[8]

Phase 2: Hit Confirmation and Triage

Initial hits from the primary screen must undergo rigorous confirmation to eliminate false positives and promiscuous compounds.[12]

Protocol 1: Dose-Response Confirmation (IC₅₀ Determination)

  • Cherry-Pick Hits: Select the initial hits identified in the primary screen.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 30 µM.

  • Assay Execution: Perform the same biochemical assay (e.g., ADP-Glo™) as in the primary screen using the dilution series.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Counter-Screening for Promiscuity

To ensure hits are not simply frequent hitters or aggregators, they should be tested in a counter-screen against an unrelated target. For example, if Kinase-X is a serine/threonine kinase, a counter-screen against a tyrosine kinase or a non-kinase enzyme like a protease could be employed. The protocol would be identical to the primary screen, substituting the unrelated target enzyme. True hits should show significantly lower or no activity in the counter-screen.

Phase 3: Secondary and Cell-Based Assays

Confirmed, selective hits must be evaluated in a more biologically relevant context. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a complex cellular environment.[13][14]

Cell_Assay_Logic Biochem_Hit Confirmed Biochemical Hit (Potent IC50) Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Measures direct binding to Kinase-X in live cells. Biochem_Hit->Target_Engagement Does it enter cells and bind the target? Phenotypic_Assay Phenotypic Viability Assay (e.g., CellTiter-Glo®) Measures downstream effect (e.g., cell death) in a Kinase-X dependent cell line. Target_Engagement->Phenotypic_Assay Does target binding cause the desired cellular effect? Validated_Cell_Hit Validated Cell-Active Hit Phenotypic_Assay->Validated_Cell_Hit Correlation confirms on-target activity

Figure 2: Logic for validating biochemical hits in cellular systems.

Protocol: Cell-Based Phenotypic Viability Assay

This protocol assesses the ability of a hit compound to inhibit the proliferation of a cancer cell line known to be dependent on the activity of Kinase-X.

  • Cell Plating:

    • Using a multichannel pipette or automated dispenser, seed a cancer cell line (e.g., HCT116) into 384-well, clear-bottom, white-walled plates at a density of 2,000 cells/well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a dose-response plate of the confirmed hit compounds as described for the IC₅₀ determination.

    • Add 10 µL of the compound dilutions to the cells (final volume 50 µL). Include DMSO-only (vehicle) and a known cytotoxic agent (e.g., Staurosporine) as controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data similarly to the biochemical IC₅₀ determination.

Compound IDBiochemical IC₅₀ (Kinase-X)Cellular GI₅₀ (HCT116)Interpretation
Hit-001 50 nM150 nMExcellent correlation; likely on-target cell activity.
Hit-002 75 nM> 10 µMPoor correlation; potential issues with cell permeability or off-target effects.
Hit-003 120 nM110 nMExcellent correlation; potent on-target cell activity.
Table 2: Example data correlating biochemical potency with cellular activity.

Conclusion and Next Steps

This application note outlines a robust, integrated HTS strategy for the identification of novel kinase inhibitors starting from the 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine scaffold. By progressing compounds through a funnel of increasingly stringent biochemical and cell-based assays, researchers can efficiently identify high-quality, cell-active hits. These validated hits, which demonstrate a clear correlation between biochemical target inhibition and a cellular phenotype, serve as the ideal starting point for lead optimization campaigns. Subsequent steps would involve medicinal chemistry efforts to conduct preliminary Structure-Activity Relationship (SAR) studies, improving potency, selectivity, and drug-like properties.[8]

References

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  • Klančar, U., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(19), 3592. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

  • Hughes, J. P., et al. (2011). A pragmatic approach to hit validation following biochemical high-throughput screening. Bioorganic & Medicinal Chemistry, 19(20), 5858-5867. Available from: [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.25. Available from: [Link]

  • Shiozaki, H., et al. (1990). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Chemical & Pharmaceutical Bulletin, 38(3), 811-813. Available from: [Link]

  • Futakuchi, M., et al. (2002). Chemoprevention of 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine-induced colon carcinogenesis by 1-O-hexyl-2,3,5-trimethylhydroquinone after initiation with 1,2-dimethylhydrazine in F344 rats. Carcinogenesis, 23(2), 283-287. Available from: [Link]

  • Rose, N. R., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. Available from: [Link]

  • Edwards, B. S., et al. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, Chapter 11, Unit11.12. Available from: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53-68. Available from: [Link]

  • SNOUN, O., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available from: [Link]

  • A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 564-582. Available from: [Link]

  • Moye, A. R., et al. (2020). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology, 15(1), 135-144. Available from: [Link]

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  • Klančar, U., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available from: [Link]

  • Golding, B. T., et al. (2013). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 56(6), 2525-2541. Available from: [Link]

  • Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
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  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 214-224. Available from: [Link]

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  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available from: [Link]

  • Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ResearchGate. Available from: [Link]

  • Rojo-Gómez, A., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 16(11), 1585. Available from: [Link]

  • Heathcote, D. A., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6897-6901. Available from: [Link]

Sources

Application Notes and Protocols: The Use of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its structural similarity to endogenous purines and its potent activity against a range of biological targets, particularly protein kinases.[1] This document provides a detailed guide for the characterization and application of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a chemical probe. While this specific molecule is not extensively characterized in the literature, its lineage from a family of potent kinase inhibitors, including those targeting Aurora kinases, suggests its potential as a valuable tool for dissecting cellular signaling pathways.[2][3][4]

This guide moves beyond a simple list of steps, offering a strategic workflow grounded in the principles of rigorous chemical biology.[5][6] We present a logical progression from initial cell-based phenotypic screening to definitive target engagement validation using the Cellular Thermal Shift Assay (CETSA), and outline a conceptual framework for unbiased target identification via chemoproteomics. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible findings.

Introduction: The Rationale for a New Chemical Probe

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine emerges from this context as a compelling candidate for development into a chemical probe. Its utility will depend on a systematic validation process to confirm its potency, selectivity, and mechanism of action. This document serves as the roadmap for that process.

Key Attributes of a High-Quality Chemical Probe:

  • Potency: Active in cellular assays at low concentrations (ideally EC50 < 1 µM).[9]

  • Selectivity: Activity against the intended target is significantly greater than for other proteins.[9]

  • Mechanism of Action: A defined and understood interaction with the target.[5]

  • Target Engagement: Direct evidence that the probe binds its target in a cellular context.[6]

Probe Characteristics and Synthesis Outline

A foundational understanding of the molecule's properties is essential for designing experiments and interpreting results.

Physicochemical Properties (Predicted)
PropertyValueSignificance
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol Influences cell permeability and solubility.
Predicted LogP ~2.5Indicates good potential for cell membrane permeability.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3Influences solubility and target interaction.
Structure Imidazo[4,5-b]pyridineCore scaffold with known biological relevance.
Synthesis Conceptual Framework

The synthesis of the imidazo[4,5-b]pyridine core is well-established. A common route involves the condensation of a substituted 2,3-diaminopyridine with a suitable carboxylic acid or aldehyde, followed by cyclization.[8][10] Modifications at the 2, 5, and 6 positions can be achieved through precursors or post-synthesis modifications like palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[8]

Experimental Workflow: From Phenotype to Target Engagement

The following workflow provides a logical progression for validating 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a chemical probe. This systematic approach ensures that each step builds upon a solid foundation of evidence, culminating in a well-validated tool for biological inquiry.

G cluster_0 Phase 1: Activity Assessment cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation A Cell-Based Phenotypic Screen (e.g., Proliferation Assay) B Determine Cellular EC50 A->B Quantify potency C Chemoproteomics (Affinity-based or Activity-based) B->C Proceed if potent D Generate Candidate Target List C->D Mass Spec Analysis E Cellular Thermal Shift Assay (CETSA) D->E Validate top hits F Confirm Target Engagement in Intact Cells E->F Measure thermal stabilization G G F->G Validated Probe

Caption: Workflow for validating a novel chemical probe.

Detailed Experimental Protocols

Protocol 1: Antiproliferative Activity Assay (MTT/Resazurin)

Objective: To determine the concentration at which the probe elicits a phenotypic response (e.g., inhibition of cell growth) and to calculate its 50% effective concentration (EC50).

Rationale: This initial screen establishes the probe's potency in a cellular context. A potent probe allows researchers to work at concentrations where off-target effects are less likely.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, K-562)[8]

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well cell culture plates

  • 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (dissolved in DMSO to create a 10 mM stock)

  • MTT or Resazurin reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the probe in complete medium. A common starting range is 100 µM to 1 nM.

  • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound. Include "vehicle only" (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

    • For Resazurin: Add 10 µL of Resazurin reagent to each well and incubate for 2-4 hours. Read fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the results as % viability vs. log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To directly confirm that the chemical probe binds to its putative target protein in intact, live cells.

Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11] By heating cells treated with the probe and measuring the amount of soluble target protein remaining, one can directly observe target engagement.[12][13] This is a critical step for validating a probe, as it links the compound to a specific protein inside the cell.[6]

Materials:

  • Cells expressing the target protein of interest.

  • Complete growth medium.

  • 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine stock solution.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • High-speed centrifuge.

  • Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry).

Procedure:

Part A: Isothermal Dose-Response (ITDRF)

  • Cell Treatment: Treat cells in suspension or in plates with a range of probe concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot into PCR tubes.

  • Heating: Heat all samples in a thermal cycler to a single, optimized temperature (determined from a melt curve, see Part B) for 3 minutes. A good starting point is often 4-6°C above the protein's melting temperature. Cool immediately on ice for 3 minutes.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein. Analyze the amount of the target protein in the supernatant using Western blot or another detection method.

  • Interpretation: A dose-dependent increase in the amount of soluble target protein indicates binding and stabilization.

Part B: Thermal Melt Curve

  • Cell Treatment: Treat cells with a fixed, high concentration of the probe (e.g., 10x the EC50) and a vehicle control.

  • Heating Gradient: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Follow steps 4-5 from Part A.

  • Analysis: Analyze the amount of soluble target protein at each temperature point for both the treated and vehicle samples.

  • Interpretation: Plot the percentage of soluble protein against temperature. A shift of the curve to the right for the probe-treated sample indicates thermal stabilization of the target protein.

CETSA_Workflow A 1. Treat Cells (Probe vs. Vehicle) B 2. Heat Cells (Temperature Gradient or Fixed Temp) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Pellet Aggregates) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Analyze Data (Plot Melt Curve or Dose-Response) F->G

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Conceptual Framework: Chemoproteomics for Target ID

Objective: To identify the direct binding partners of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine across the entire proteome in an unbiased manner.

Rationale: When the target of a compound is unknown, chemoproteomics is the method of choice.[14] These techniques use a modified version of the probe to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[15]

Conceptual Approaches:

  • Affinity-Based Pull-Down:

    • Probe Modification: A version of the probe is synthesized with a linker arm and a reactive group (e.g., an alkyne) for "clicking" onto a capture resin (e.g., azide-biotin followed by streptavidin beads).

    • Procedure: Live cells or lysates are incubated with the modified probe. The probe-protein complexes are then captured on the resin, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP):

    • Principle: This method is particularly powerful for identifying enzyme inhibitors. It uses a broad-spectrum probe that labels the active sites of an entire enzyme family.

    • Procedure: A cell lysate is pre-incubated with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. The ABPP probe is then added. If the test compound binds to a particular enzyme, it will block the active site, preventing the ABPP probe from labeling it. This reduction in labeling is quantified by mass spectrometry to identify the specific target.[15]

Potential Signaling Pathway Involvement

Given that numerous imidazo[4,5-b]pyridine derivatives are potent inhibitors of Aurora kinases, it is a primary hypothesis that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine may also target a protein kinase.[2][3] Kinases are crucial nodes in signaling pathways that regulate cell growth, division, and survival.

Kinase_Pathway cluster_0 Signaling Cascade A Growth Factor Receptor B Upstream Kinase A->B C Target Kinase (e.g., Aurora) B->C D Downstream Substrate C->D E Cellular Response (e.g., Proliferation) D->E Probe 2-Chloro-1,5,6- trimethylimidazo[4,5-b]pyridine Probe->C Inhibition

Caption: Hypothesized inhibition of a kinase signaling pathway.

Inhibition of a kinase like Aurora would disrupt the phosphorylation of downstream substrates, leading to cell cycle arrest (e.g., at the G2/M phase) and ultimately inhibiting proliferation, consistent with the phenotypes observed for other compounds in this class.[8]

Conclusion and Best Practices

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine represents a promising starting point for the development of a novel chemical probe. Its validation requires a disciplined, multi-faceted approach. By following the workflow and protocols outlined in this guide—from establishing a cellular phenotype to confirming direct target engagement with CETSA—researchers can build a robust evidence package.

Crucial Reminders for Rigorous Probe Use:

  • Use an Inactive Control: Synthesize or acquire a close structural analog of the probe that is devoid of biological activity. This helps to ensure that the observed phenotype is due to on-target effects.

  • Work at the Lowest Effective Concentration: Use the lowest concentration of the probe that gives a clear on-target phenotype to minimize the risk of off-target engagement.

  • Orthogonal Validation: Whenever possible, confirm findings using a different method, such as genetic knockdown (e.g., siRNA or CRISPR) of the putative target protein, to see if it recapitulates the probe's phenotype.

By adhering to these principles, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine can be transformed from a candidate molecule into a validated chemical probe, enabling new discoveries in cell biology and therapeutic development.

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. (1995). PubMed. Retrieved January 24, 2026, from [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). MDPI. Retrieved January 24, 2026, from [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. Retrieved January 24, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). PubMed. Retrieved January 24, 2026, from [Link]

  • Cell-Based Assays Guide. (n.d.). Antibodies.com. Retrieved January 24, 2026, from [Link]

  • Chemoproteomic strategies for drug target identification. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2025). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. (2006). PubMed. Retrieved January 24, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). HAL Open Science. Retrieved January 24, 2026, from [Link]

  • Probe Evaluation. (n.d.). The Chemical Probes Portal. Retrieved January 24, 2026, from [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Differential, Disease Modifying, Tractable: Identifying Optimal Drug Targets with Proteomics & AI. (2025). YouTube. Retrieved January 24, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • The era of high-quality chemical probes. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

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  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved January 24, 2026, from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved January 24, 2026, from [Link]

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Application Notes & Protocols: Establishing Working Concentrations for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Framework for Investigating a Novel Chemical Entity

The compound 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a substituted heterocyclic molecule for which extensive biological data is not yet publicly available. This document therefore serves as a comprehensive guide for the research scientist on how to systematically establish reliable working concentrations for a novel chemical entity from first principles. The protocols and workflows herein are designed to be self-validating, ensuring that the data generated is both robust and reproducible.

The structural backbone of this molecule, the imidazo[4,5-b]pyridine ring system, is a well-recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines has led to its successful development in a variety of therapeutic areas, most notably as inhibitors of protein kinases, as well as anticancer and antimicrobial agents.[1][2][3][4] This chemical precedent provides a logical, hypothesis-driven starting point for our investigation, suggesting that initial biological characterization could focus on anti-proliferative and kinase inhibition assays.

This guide will walk the user through three critical stages:

  • Foundational Physicochemical Characterization: Assessing the purity, solubility, and stability of the compound.

  • Initial Biological Profiling: Determining the cytotoxic concentration range to define the viable experimental window.

  • Application-Specific Dose-Response Analysis: Refining concentrations for specific cell-based and biochemical assays.

Section 1: Foundational Compound Characterization

Identity, Purity, and Stability

The first step with any new compound is to verify its identity and purity. The molecular formula and structure should be confirmed, and purity should be assessed by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Stability is a critical parameter that dictates how the compound should be stored and handled.[6][7] An initial assessment of the compound's stability in the primary solvent (typically DMSO) and in aqueous cell culture media is essential for ensuring the concentration remains constant throughout the duration of an experiment.[8]

Protocol 1: Preparation of a Concentrated Master Stock Solution

The objective is to create a high-concentration, stable stock solution that will serve as the starting point for all subsequent dilutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solvating power and compatibility with most biological assays at low final concentrations (<0.5%).[9][10]

Materials:

  • 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • A-grade volumetric flask

  • Vortex mixer

  • Amber glass or polypropylene cryovials

Procedure:

  • Pre-Calculation: Determine the mass of the compound required to achieve a desired stock concentration (e.g., 10 mM or 20 mM). Use the molecular weight of the compound for this calculation.

  • Weighing: Accurately weigh the solid compound using an analytical balance and transfer it quantitatively to the volumetric flask.[11]

  • Dissolution: Add approximately 80% of the final required volume of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) may be used if necessary, but caution is advised to prevent degradation.

  • Final Volume: Once fully dissolved and cooled to room temperature, add DMSO to the calibration mark of the volumetric flask. Invert the flask multiple times to ensure homogeneity.

  • Aliquoting and Storage: Dispense small-volume aliquots into clearly labeled cryovials to avoid repeated freeze-thaw cycles.[12] Store at -20°C or -80°C, protected from light.

Parameter Recommendation Rationale
Stock Concentration 10-20 mMA high concentration minimizes the volume of DMSO added to assays, reducing solvent-induced artifacts.
Solvent Anhydrous DMSOMaximizes solubility and minimizes hydrolysis of the compound in storage.[9]
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation, ensuring long-term stability of the stock.[13]
Aliquot Volume 10-100 µLSingle-use aliquots prevent contamination and degradation from multiple freeze-thaw cycles.[14]

Section 2: Defining the Therapeutic Window via Cytotoxicity Profiling

The first biological experiment for any new compound should be a cytotoxicity assay across a broad range of concentrations. This establishes the concentration-dependent effect on cell viability and is crucial for distinguishing between targeted anti-proliferative effects and non-specific toxicity. The output of this experiment defines the working concentration range for subsequent mechanistic studies.

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// Edges Compound -> Stock; Stock -> SerialDilution; CellPlate -> Treat; SerialDilution -> Treat; Treat -> MTT; MTT -> Readout; Readout -> Analysis; Analysis -> Decision; } dot Caption: Workflow for initial cytotoxicity screening of a novel compound.

Protocol 2: MTT Cell Viability Assay for IC50 Determination

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium

  • Sterile 96-well flat-bottom plates

  • Compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Dilution: Prepare a serial dilution series from the master stock. A common approach is a 10-point, 3-fold or 4-fold logarithmic dilution series to cover a wide concentration range (e.g., from 100 µM down to low nM). Remember to include a "vehicle control" (DMSO only) and a "no cells" blank control.

  • Cell Treatment: Add the compound dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability versus log[Compound Concentration] and fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).[18]

Plate Layout Example (96-Well) 1 2 3 4 5 6 7 8 9 10 11 12
A C1C2C3C4C5C6C7C8C9C10VehBlank
B C1C2C3C4C5C6C7C8C9C10VehBlank
C C1C2C3C4C5C6C7C8C9C10VehBlank
D ...
E ...
F ...
G ...
H ...
C1-C10 represent the 10-point serial dilution. Veh = Vehicle Control. Blank = Media Only.

Section 3: Determining Application-Specific Working Concentrations

The IC50 value from a cytotoxicity assay is a critical benchmark. However, the optimal concentration for a specific mechanistic assay may be different. For example, inhibiting a specific enzyme in a biochemical assay often requires a lower concentration than inducing cell death in a multi-day cell culture experiment.

// Node Definitions Start [label="Start with Cytotoxicity IC50", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1]; Biochem [label="Biochemical Assay?\n(e.g., In Vitro Kinase)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1]; CellPhenotype [label="Cellular Phenotypic Assay?\n(e.g., Apoptosis, Cell Cycle)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1];

BiochemRange [label="Test Range:\n0.01x to 10x IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellPhenotypeRange [label="Test Range:\n0.1x to 5x IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternRange [label="Test Range:\n~1x IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western [label="Target Engagement Assay?\n(e.g., Western Blot for p-Substrate)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1];

// Edges Start -> Biochem [label=" Assay Type?"]; Start -> CellPhenotype [label=" "]; Start -> Western [label=" "];

Biochem -> BiochemRange [label="Yes"]; CellPhenotype -> CellPhenotypeRange [label="Yes"]; Western -> WesternRange [label="Yes"]; } dot Caption: Decision guide for selecting concentration ranges for different assays.

Hypothesis: 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a Kinase Inhibitor

Given the prevalence of the imidazo[4,5-b]pyridine scaffold in known kinase inhibitors, a logical next step is to test the compound in a direct enzymatic assay.[2][3] This allows for the determination of a biochemical IC50, which reflects the direct potency of the compound on its putative target without the complexities of cell membrane permeability, efflux pumps, or metabolic degradation.

Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol provides a template for measuring the ability of the compound to inhibit a purified kinase enzyme. The specific kinase, substrate, and detection method (e.g., radioactivity, fluorescence, luminescence) will vary.[19][20]

Materials:

  • Purified, active kinase enzyme

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (typically includes Tris-HCl, MgCl₂, DTT)

  • ATP (at or near the Kₘ for the enzyme)

  • Compound serial dilutions

  • Detection reagent (e.g., [γ-³²P]ATP, ADP-Glo™, Z'-LYTE™)

  • Appropriate microplate (e.g., 384-well low-volume)

Procedure:

  • Assay Preparation: Prepare compound dilutions in kinase buffer. A typical 11-point, 3-fold dilution series starting from 10-50 µM is a good starting point.

  • Enzyme Addition: To the wells of a microplate, add the kinase enzyme solution.

  • Compound Incubation: Add the compound dilutions to the enzyme and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.[19]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (often 30°C). The reaction must be stopped within the linear range of product formation.

  • Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA) and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Read the plate on the appropriate instrument (e.g., scintillation counter, luminometer, fluorometer).

  • Data Analysis: Calculate % Inhibition relative to a "no inhibitor" control and plot against log[Compound Concentration]. Fit the data to determine the biochemical IC50.

Assay Type Typical Starting Concentration Range Rationale & Key Considerations
Cytotoxicity (e.g., MTT) 1 nM - 100 µM (logarithmic scale)Establishes the full dose-response curve from no effect to complete cell death. Defines the therapeutic window.[21]
Cellular Phenotypic 0.1x - 5x Cytotoxicity IC50Phenotypic changes (e.g., apoptosis, cell cycle arrest) often occur at concentrations at or below the IC50.[22]
Target Engagement (e.g., Western Blot) 0.2x - 2x Cytotoxicity IC50Used to confirm the compound is hitting its intended target in a cellular context at a relevant concentration.
Biochemical (e.g., Kinase Assay) 0.1 nM - 50 µM (logarithmic scale)Often reveals higher potency than cellular assays. A large difference between biochemical and cellular IC50s can indicate poor cell permeability or other factors.[23]

References

  • A review on the biological activity of imidazo(4,5-b) pyridines and related compounds. (2025).
  • Dose-Response Modeling of High-Throughput Screening Data. (n.d.). National Center for Biotechnology Information. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020). MDPI. [Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). (2018). Pure and Applied Chemistry. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2015). PubMed. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. (2017). Current Protocols in Chemical Biology. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). PubMed. [Link]

  • A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). National Center for Biotechnology Information. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Dose response curve for antibiotic selection of mammalian cells (kill curve). (n.d.). Horizon Discovery. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

  • Top Ten Tips for Making Stock Solutions. (2025). Bitesize Bio. [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. [Link]

  • 3.3: Preparing Solutions. (2022). Chemistry LibreTexts. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2018). National Center for Biotechnology Information. [Link]

  • How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS No. 887354-13-4). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work with this compound. As a substituted imidazopyridine, this molecule's solubility behavior is critical to its handling, formulation, and ultimate application. This guide provides a structured, question-and-answer-based approach to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

Q2: Why might 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine exhibit poor solubility in aqueous solutions?

A2: The solubility of a compound is governed by its molecular structure.[2] For 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, several factors may contribute to poor aqueous solubility:

  • Aromaticity and Crystal Lattice Energy: The planar, fused ring system of the imidazopyridine core can lead to strong intermolecular π-π stacking interactions in the solid state.[3] This results in a stable crystal lattice that requires significant energy to break apart, thus lowering solubility.

  • Hydrophobicity: The presence of a chloro group and three methyl groups increases the lipophilicity of the molecule, which can reduce its affinity for polar solvents like water.

  • pH Dependence: As a nitrogen-containing heterocyclic compound, its solubility is expected to be highly dependent on pH.[4][5] The nitrogen atoms in the imidazole and pyridine rings can be protonated at acidic pH, forming more soluble cationic species.

Q3: What general strategies can be employed to improve the solubility of poorly soluble compounds like this?

A3: A variety of techniques, ranging from simple solvent adjustments to more complex formulation strategies, can be used.[6][7][8] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization to increase surface area.

  • Chemical Modifications: Adjusting the pH to form a salt or creating a more soluble prodrug.[9]

  • Formulation Approaches: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins.[7][8]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic workflow for researchers encountering solubility issues with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Issue 1: The compound is not dissolving in my desired aqueous buffer.

Step 1: Initial Solvent Screening

  • Rationale: Before extensive troubleshooting, it's crucial to establish a baseline solubility profile in common organic solvents. This will inform subsequent choices for co-solvents and formulation development.

  • Protocol:

    • Weigh out a small, precise amount of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (e.g., 1 mg) into several vials.

    • Add a measured volume (e.g., 100 µL) of a selected solvent to each vial.

    • Vortex or sonicate the vials for a set period (e.g., 5-10 minutes).

    • Visually inspect for dissolution. If dissolved, add another measured volume of solvent and repeat until saturation is reached.

SolventPolarity IndexCommon UseExpected Behavior with Imidazopyridines
Water 10.2Aqueous buffers, in vivo studiesLikely low solubility at neutral pH.
Dimethyl Sulfoxide (DMSO) 7.2Stock solutions, cell-based assaysGenerally a good solvent for many organic compounds; high likelihood of success.
Ethanol 4.3Co-solvent, formulationsModerate solubility is expected.
Methanol 5.1Organic synthesis, analytical standardsSimilar to ethanol, moderate solubility is likely.
Acetonitrile 5.8HPLC, organic synthesisMay be a suitable solvent.[10]
Dichloromethane (DCM) 3.1Organic synthesis, extractionGood solubility for nonpolar compounds; may be effective.

Step 2: pH Adjustment

  • Rationale: The basic nitrogen atoms in the imidazopyridine ring system can be protonated in acidic conditions to form a more soluble salt.[4][11] Determining the pH-solubility profile is a critical step.

  • Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add a known excess of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine to each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

  • Expected Outcome: You should observe a significant increase in solubility at lower pH values. At a pH below the compound's pKa, it will exist predominantly as its protonated, more soluble form.[4]

G cluster_workflow pH Adjustment Workflow start Start: Insoluble Compound in Neutral Buffer prepare_buffers Prepare Buffers (pH 2 to 10) start->prepare_buffers add_compound Add Excess Compound to Each Buffer prepare_buffers->add_compound equilibrate Equilibrate Samples (e.g., 24h shaking) add_compound->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze result Result: pH-Solubility Profile analyze->result

Caption: Workflow for determining the pH-solubility profile.

Issue 2: The compound precipitates when my DMSO stock solution is diluted into an aqueous buffer.

Step 1: Co-Solvent Systems

  • Rationale: When a drug is highly soluble in a water-miscible organic solvent (like DMSO) but poorly soluble in water, it can precipitate upon dilution. A co-solvent system maintains solubility by reducing the overall polarity of the solvent mixture.[7]

  • Protocol:

    • Prepare stock solutions of the compound in DMSO or ethanol.

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol, propylene glycol, or PEG 400).

    • Slowly add the stock solution to the co-solvent-containing buffers while vortexing.

    • Observe for any precipitation.

Step 2: Use of Surfactants

  • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[8]

  • Protocol:

    • Prepare aqueous buffers containing a surfactant (e.g., Tween® 80 or Polysorbate 80) at a concentration above its CMC.

    • Add the compound (either as a solid or from a concentrated stock in a minimal amount of organic solvent) to the surfactant solution.

    • Mix thoroughly and observe for improved solubilization.

G cluster_workflow Dilution Precipitation Troubleshooting start Start: Precipitation on Aqueous Dilution cosolvent Option 1: Co-Solvent System (e.g., Buffer with 10% Ethanol) start->cosolvent surfactant Option 2: Surfactant System (e.g., Buffer with 0.1% Tween 80) start->surfactant dilute_cosolvent Dilute Stock into Co-Solvent Buffer cosolvent->dilute_cosolvent dilute_surfactant Dilute Stock into Surfactant Buffer surfactant->dilute_surfactant result Result: Stable Solution dilute_cosolvent->result dilute_surfactant->result

Caption: Decision tree for addressing precipitation upon dilution.

References

  • PubChem. (n.d.). Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o366. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. Retrieved from [Link]

  • Saame, J., & Leito, I. (2015). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. European Journal of Organic Chemistry, 2015(26), 5791-5802. Available at: [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2), 1-8. Available at: [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Available at: [Link]

  • Andersson, K., et al. (2009). Imidazopyridine derivatives which inhibit the secretion of gastric acid. Google Patents.
  • McKitterick, B. (2021). Tactics to Improve Solubility. In Royal Society of Chemistry eBooks (pp. 1-29). Available at: [Link]

  • Hegde, S. (2009). Imidazopyridine derivatives which inhibit the secretion of gastric acid. Google Patents.
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]

  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • PENTA. (n.d.). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

A1: The most prevalent synthetic strategy involves a two-stage process. First is the construction of the core heterocyclic scaffold, 1,5,6-trimethylimidazo[4,5-b]pyridin-2(3H)-one. This is typically followed by a chlorination step to replace the hydroxyl group at the 2-position with a chlorine atom.

Q2: What are the typical starting materials for the synthesis of the 1,5,6-trimethylimidazo[4,5-b]pyridin-2(3H)-one core?

A2: The synthesis of the imidazo[4,5-b]pyridine core generally starts from appropriately substituted diaminopyridines. For the target molecule, a plausible starting material would be N2,5,6-trimethylpyridine-2,3-diamine, which is then cyclized.

Q3: Which chlorinating agents are commonly used for this type of transformation?

A3: Several chlorinating agents can be effective for converting a pyridin-2-one to a 2-chloropyridine. These include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂). The choice of reagent can significantly impact the reaction conditions and the impurity profile.

Q4: What are the critical parameters to control during the chlorination step?

A4: The critical parameters for a successful chlorination are temperature, reaction time, and the stoichiometry of the chlorinating agent. Over-chlorination or degradation of the starting material and product can occur at excessively high temperatures or with prolonged reaction times.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Problem 1: Low yield of the cyclized precursor, 1,5,6-trimethylimidazo[4,5-b]pyridin-2(3H)-one.
Potential Cause Suggested Solution Scientific Rationale
Incomplete reaction - Increase reaction temperature and/or time.- Ensure efficient mixing.The cyclization reaction may have a significant activation energy barrier, requiring sufficient thermal energy and time for completion.
Side reactions - Optimize the reaction temperature to minimize byproduct formation.- Use a milder cyclization agent if applicable.High temperatures can lead to decomposition or alternative reaction pathways.
Purity of starting materials - Recrystallize or purify the starting diaminopyridine.- Ensure the cyclizing agent is of high purity.Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted side products.
Problem 2: Low yield or no product during the chlorination step.
Potential Cause Suggested Solution Scientific Rationale
Inactive chlorinating agent - Use a fresh bottle of the chlorinating agent.- Check for proper storage conditions (e.g., moisture-free).Chlorinating agents like POCl₃ and SOCl₂ are sensitive to moisture and can hydrolyze, losing their reactivity.
Insufficient reaction temperature - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.The conversion of the pyridin-2-one to the 2-chloropyridine often requires elevated temperatures to proceed at a reasonable rate.
Presence of water in the reaction - Dry all glassware and solvents thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water will react with the chlorinating agent, quenching it and preventing it from reacting with the substrate.
Problem 3: Formation of significant byproducts during chlorination.
Potential Cause Suggested Solution Scientific Rationale
Over-chlorination - Reduce the equivalents of the chlorinating agent.- Decrease the reaction time and/or temperature.Excess chlorinating agent or harsh conditions can lead to the formation of polychlorinated species or other undesired products.[1]
Degradation of starting material or product - Lower the reaction temperature.- Consider a milder chlorinating agent.The imidazopyridine ring system can be sensitive to strongly acidic and high-temperature conditions, leading to decomposition.
Reaction with solvent - Choose an inert solvent for the reaction.- Common choices include toluene, xylenes, or acetonitrile.Some solvents can react with the chlorinating agent or the reaction intermediates.
Problem 4: Difficulty in purifying the final product.
Potential Cause Suggested Solution Scientific Rationale
Co-elution of impurities during chromatography - Optimize the solvent system for column chromatography.- Consider using a different stationary phase.Similar polarity of the product and impurities can make separation challenging. A systematic approach to solvent system optimization is crucial.
Product instability on silica gel - Use a neutral or deactivated silica gel.- Minimize the time the product is on the column.The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
Incomplete removal of the chlorinating agent - Ensure a thorough aqueous workup to quench and remove any remaining chlorinating agent and its byproducts.Residual chlorinating agent can interfere with purification and subsequent reactions.

Experimental Protocols

General Protocol for the Chlorination of 1,5,6-trimethylimidazo[4,5-b]pyridin-2(3H)-one
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,5,6-trimethylimidazo[4,5-b]pyridin-2(3H)-one (1.0 eq).

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Chlorination Yield

G start Low Yield of 2-Chloro Product check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction temperature and time optimized? check_reagents->check_conditions Yes end_bad Further Optimization Needed check_reagents->end_bad No (Replace reagents) side_reactions Are there significant side products? check_conditions->side_reactions Yes check_conditions->end_bad No (Optimize conditions) check_workup Was the workup procedure correct? end_good Yield Improved check_workup->end_good Yes check_workup->end_bad No (Review workup) side_reactions->check_workup No side_reactions->end_bad Yes (Adjust stoichiometry/conditions)

Sources

Technical Support Center: Artifacts in 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine and what are its general properties?

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the imidazopyridine family, a class of nitrogen-containing heterocyclic compounds.[3] These scaffolds are of significant interest in drug discovery due to their structural resemblance to purines, allowing them to interact with a wide range of biological targets, including kinases and GABAA receptors.[3][4] A key challenge with many fused bicyclic ring systems is their tendency for high lipophilicity and low aqueous solubility, which can predispose them to certain assay artifacts.[2]

Q2: My IC50 values for this compound are inconsistent across different experiments. What is the most common cause?

The most frequent culprits for IC50 variability with this class of compounds are poor solubility and aggregation.[2][5] At concentrations above its aqueous solubility limit, the compound can form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay detection systems, leading to apparent activity that is highly sensitive to minor changes in experimental conditions (e.g., incubation time, protein concentration, minor fluctuations in buffer composition).[5][6] This guide provides detailed protocols to diagnose and mitigate this issue.

Q3: I am using a fluorescence-based assay (e.g., FP, FRET, TR-FRET). Could the compound itself be interfering with the signal?

Yes, this is a critical consideration. Many aromatic heterocyclic compounds possess intrinsic fluorescent properties.[7][8] If the excitation or emission spectrum of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine overlaps with that of your assay fluorophores, it can lead to false positive or false negative results.[7] It is essential to perform a control experiment with the compound in the absence of the biological target to quantify any direct interference with the assay signal.

Q4: How can I be sure my compound is stable in the DMSO stock solution and the final assay buffer?

While DMSO is an excellent solvent for many organic molecules, long-term storage or specific buffer components can lead to degradation.[9] It is advisable to prepare fresh DMSO stocks and to limit the time the compound spends in aqueous assay buffer before the experiment begins. A simple stability check involves incubating the compound in the final assay buffer for the duration of the experiment, followed by analysis (e.g., LC-MS) to detect any degradation products.

Troubleshooting Guide: From Symptom to Solution

This section is organized by common experimental problems. For each issue, we provide a diagnostic workflow and detailed solutions.

Problem 1: High Variability Between Replicates or Experiment-to-Experiment

High data scatter is often the first sign of an underlying physicochemical issue with the compound.

G A High Variability Observed B Verify Basic Assay Technique (Pipetting, Mixing, Temp Control) A->B C Issue Persists B->C Technique Validated D Perform Solubility & Aggregation Checks (See Protocols 1 & 3) C->D E Is Compound Aggregating? D->E F YES: Add Detergent (e.g., 0.01% Triton X-100). Re-test IC50. E->F Yes G NO: Check for Compound Instability or Non-specific Binding E->G No H Does Variability Decrease? F->H I YES: Aggregation is the root cause. Report data with detergent. H->I Yes J NO: Re-evaluate assay conditions. Consider orthogonal assay. H->J No

Caption: Troubleshooting high data variability.

  • Underlying Cause: The planar, hydrophobic nature of the imidazopyridine core can lead to poor aqueous solubility. Once the concentration exceeds the solubility limit, the compound self-associates into colloidal aggregates.[5][10] These aggregates are a primary source of non-specific activity and high variability.[6]

  • Solution 1: Rule out Technical Error: Before investigating compound-specific issues, always verify your basic laboratory technique. Ensure pipettes are calibrated, reagents are mixed thoroughly without introducing bubbles, and assay plates are incubated at a uniform temperature to avoid edge effects.[11][12]

  • Solution 2: Introduce a Detergent: The most effective way to confirm and mitigate aggregation is to add a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer.[5] Detergents disrupt the formation of colloidal aggregates. If the IC50 value increases or the activity disappears in the presence of a detergent, it strongly indicates the original result was an aggregation artifact.

DetergentRecommended Starting ConcentrationNotes
Triton X-100 0.005% - 0.02% (v/v)Most commonly used; effective for a wide range of aggregators.
Tween-20 0.01% - 0.05% (v/v)A milder alternative; may be necessary if Triton X-100 inhibits the target enzyme.
Problem 2: Apparent Inhibition in Target-Free Control Assays

If you observe a signal change when the compound is added to an assay mixture lacking the primary biological target (e.g., no enzyme, no receptor), it is a clear indication of assay interference.

G A Inhibition in Target-Free Control B Is the assay fluorescence-based? A->B C YES: Check for Compound Autofluorescence/Quenching (See Protocol 2) B->C Yes D NO: Is the assay absorbance-based? B->D No H Interference Identified C->H E YES: Check for Compound Color/Turbidity D->E Yes F Is the assay luminescence-based? D->F No E->H G YES: Check for Compound Inhibition of Reporter Enzyme (e.g., Luciferase) F->G Yes G->H I Change detection method or use data correction. H->I

Caption: Investigating target-free inhibition.

  • Underlying Cause (Fluorescence Assays): Imidazopyridine scaffolds can be intrinsically fluorescent.[13] This "autofluorescence" can add to the assay signal, masking a true inhibitory effect or creating a false positive signal. Conversely, the compound might absorb light at the excitation or emission wavelength of the assay fluorophore, a phenomenon known as "quenching," which can mimic inhibition.[7]

  • Solution 1 (Fluorescence): Run a control plate containing only buffer, your detection reagents, and a titration of the compound. This will directly measure the compound's contribution to the signal. If interference is observed, you may need to switch to an orthogonal assay with a different detection modality (e.g., a label-free method).[7]

  • Underlying Cause (Absorbance/Luminescence): In absorbance assays, colored compounds can directly interfere, or compound precipitation can cause light scattering (turbidity). In luminescence assays (e.g., Kinase-Glo®), the compound may directly inhibit the reporter enzyme (luciferase).

  • Solution 2 (General): The best practice is to run counter-screens for all assay components. This involves systematically testing the compound against the detection system in the absence of the primary target to pinpoint the source of the artifact.[14]

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer

Objective: To visually determine the concentration at which 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine begins to precipitate in the final assay buffer.

  • Preparation: Prepare a 2x concentrated stock of your final assay buffer. Prepare a high-concentration DMSO stock of your compound (e.g., 10 mM).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in DMSO.

  • Addition of Buffer: Add an equal volume of the 2x assay buffer to each well. This will create a 1x buffer concentration and the final desired compound concentrations. Include a DMSO-only control.

  • Incubation: Incubate the plate at the assay temperature for the typical duration of your experiment (e.g., 60 minutes).

  • Visual Inspection: Visually inspect the plate against a black background. Note the lowest concentration at which visible precipitate or cloudiness appears. This is your approximate solubility limit. For more quantitative results, measure light scatter at a wavelength outside the compound's absorbance range (e.g., 600-700 nm) using a plate reader.

  • Interpretation: Your highest assay concentration should ideally be well below this observed solubility limit to avoid artifacts.

Protocol 2: Detecting Compound Interference with Fluorescence Readout

Objective: To quantify the intrinsic fluorescence or quenching properties of the compound.

  • Plate Setup: Use the same plate type (e.g., black, 384-well) as your main assay.[12]

  • Component Wells: Prepare wells containing:

    • Buffer alone

    • Buffer + Compound titration

    • Buffer + Fluorophore/Detection reagents

    • Buffer + Fluorophore/Detection reagents + Compound titration

  • Incubation: Incubate the plate under standard assay conditions (time, temperature).

  • Measurement: Read the plate using the same filter set and gain settings as your primary experiment.

  • Analysis:

    • Compare "Buffer + Compound" to "Buffer alone" to measure the compound's autofluorescence.

    • Compare "Buffer + Fluorophore + Compound" to "Buffer + Fluorophore" to measure the net effect of the compound (autofluorescence + quenching). A decrease in signal indicates quenching is dominant.

    • If interference is significant (>5-10% of the assay window), the data may be unreliable without correction or a change in assay technology.[7]

Protocol 3: Validating and Mitigating Compound Aggregation

Objective: To determine if the observed bioactivity is due to compound aggregation.

  • Parallel Assays: Set up two parallel IC50 determination experiments for your compound.

    • Assay A (Control): Use your standard, validated assay buffer.

    • Assay B (Detergent): Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Execution: Run both assays simultaneously under identical conditions (reagent concentrations, incubation times, temperature).

  • Data Analysis: Plot the dose-response curves for both conditions and calculate the respective IC50 values.

  • Interpretation:

    • No Change in IC50: If the IC50 values are similar in both conditions, aggregation is likely not the cause of the observed activity.

    • Right-Shift in IC50: If the IC50 value significantly increases (e.g., >10-fold) or activity is completely lost in the presence of Triton X-100, this is strong evidence that the compound is an aggregator and the initial activity was an artifact.[5] The activity observed in the presence of the detergent is likely the true, monomeric activity.

References

  • Journal of Medicinal Chemistry. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications.
  • PubMed. (2010-12-01). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages.
  • PubMed. (n.d.). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat.
  • NCBI Bookshelf. (2017-07-26). Assay Interference by Aggregation - Assay Guidance Manual.
  • PubMed. (n.d.). DNA Adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl Are Infrequently Detected in Human Mammary Tissue by Liquid chromatography/tandem Mass Spectrometry.
  • PMC. (2023-04-26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ResearchGate. (2022-03-18). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies.
  • NCBI Bookshelf. (2015-12-07). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • NIH. (2025-05-12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • ACS Publications. (2017-08-25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry.
  • NMX Research and Solutions. (2021-10-20). Flagging Problematic Compounds in Drug Discovery.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
  • Artifacts in routine histopathology: Unveiling potential causes of misdiagnosis. (2024-04-30).
  • NCBI. (2012-05-01). Assay Development for Protein Kinase Enzymes.
  • ResearchGate. (2025-08-04). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF.
  • Taylor & Francis. (n.d.). Full article: Evolution of assay interference concepts in drug discovery.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.
  • ResearchGate. (2025-08-07). Fluorescence Polarization Assays in Small Molecule Screening.
  • PMC. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • PMC. (n.d.). Fluorescence-based investigations of RNA-small molecule interactions.
  • PubMed Central. (2025-11-16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • ResearchGate. (2025-11-14). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF.
  • Digital Discovery (RSC Publishing). (2022-03-30). Nuisance small molecules under a machine-learning lens.
  • PMC. (2022-09-17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • PMC. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • Pharmaceutical Technology. (2026-01-19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
  • MB - About. (n.d.). Assay Troubleshooting.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.

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Avoiding degradation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. While specific degradation data for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is not extensively published, the principles outlined here are based on the well-established chemistry of related 2-chloro-N-heterocyclic compounds and are intended to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in solution?

A1: The primary degradation pathways for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are presumed to be nucleophilic substitution of the chloride, primarily through hydrolysis, and potential photodegradation. The C2 position on the imidazo[4,5-b]pyridine ring is electron-deficient, making the chloro substituent susceptible to attack by water or other nucleophiles present in the solution.[1][2] The rate of this degradation is often exacerbated by factors such as pH, temperature, and exposure to light.

Q2: I've observed a gradual loss of my compound in an aqueous buffer. What is the likely cause?

A2: A gradual loss of the compound in an aqueous buffer strongly suggests hydrolysis. The water molecules act as nucleophiles, replacing the chloro group with a hydroxyl group, forming the corresponding 2-hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. This reaction can be catalyzed by both acidic and basic conditions.

Q3: Can the choice of solvent affect the stability of my compound?

A3: Absolutely. Protic solvents, especially water, can directly participate in degradation via hydrolysis.[1][3] While aprotic solvents are generally preferred, it is crucial to use anhydrous grades, as even trace amounts of water can lead to slow degradation over time. Some polar aprotic solvents may also contain nucleophilic impurities if not of high purity.

Q4: Is 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine sensitive to light?

A4: While specific photostability data is unavailable, many N-heterocyclic aromatic compounds are known to be light-sensitive. The imidazo[4,5-b]pyridine core can absorb UV light, which can lead to photochemical reactions and degradation.[4] It is a standard best practice to protect solutions of such compounds from light.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed by HPLC/LC-MS

Symptoms:

  • A new peak, likely corresponding to the hydrolyzed product, appears in the chromatogram.

  • The peak area of the parent compound decreases significantly over a short period (hours to days).

Root Cause Analysis: This is a classic sign of hydrolysis, likely accelerated by one or more of the following factors:

  • pH of the solution: Highly acidic or alkaline conditions can catalyze hydrolysis.

  • Presence of water: Using non-anhydrous solvents or working in a humid environment.

  • Elevated temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

Mitigation Strategy:

  • Solvent Selection: Switch to anhydrous aprotic solvents. If an aqueous buffer is necessary for your experiment, prepare it with degassed, high-purity water and use it immediately.

  • pH Control: If possible, conduct your experiment at a neutral pH. If acidic or basic conditions are required, consider running the experiment at a lower temperature to slow the degradation rate.

  • Temperature Management: Prepare and store solutions at low temperatures (2-8 °C or -20 °C). For long-term storage, freezing the solution is recommended.[5]

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Variable recovery of the compound.

  • Poor reproducibility of bioassay or reaction yield results.

Root Cause Analysis: Inconsistent results often point to variable degradation due to environmental factors.

  • Light Exposure: Different experiments may have been exposed to ambient light for varying durations.

  • Oxygen Exposure: Dissolved oxygen can sometimes participate in oxidative degradation pathways, especially under photochemical conditions.

Mitigation Strategy:

  • Light Protection: Always store stock solutions and conduct experiments in amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive reactions, consider preparing solutions and aliquoting under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

Experimental Protocols

Protocol 1: Quick Stability Assessment in Different Solvents

This protocol allows for a rapid determination of the compound's stability in various solvents.

  • Prepare a stock solution of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in a stable, anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Dilute the stock solution to a final concentration of 10 µM in the test solvents (e.g., PBS pH 7.4, Acetonitrile, Methanol).

  • Immediately after preparation (T=0), analyze a sample from each solution by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Store the remaining solutions under controlled conditions (e.g., room temperature, protected from light).

  • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining at each time point relative to T=0.

Protocol 2: Long-Term Storage Best Practices
  • Dissolve the solid compound in an anhydrous aprotic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes in amber, screw-cap vials with PTFE-lined caps. This avoids repeated freeze-thaw cycles of the main stock.

  • Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Store the aliquots at -20°C or -80°C.

Data Summary

ParameterRecommendationRationale
Storage (Solid) 2-8°C, desiccated, protected from lightMinimizes degradation from atmospheric moisture and light.
Storage (Solution) -20°C or -80°C in anhydrous aprotic solventLow temperature significantly slows degradation kinetics.[5]
Working Solvents Anhydrous DMSO, DMF, AcetonitrileAprotic nature prevents hydrolysis.[3]
Aqueous Buffers Use only when necessary, prepare fresh, pH 6-7.5Minimizes pH-catalyzed hydrolysis.
Light Exposure Minimize; use amber vials or foilPrevents potential photodegradation.[4]
Atmosphere Store long-term solutions under inert gas (Ar, N₂)Reduces risk of oxidative degradation.

Visual Guides

Degradation Pathway

cluster_0 Degradation Triggers A 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine B 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine A->B Nucleophilic Substitution C Other Degradation Products A->C H2O H₂O (Hydrolysis) H2O->A Major Pathway Light Light (Photodegradation) Light->A Minor Pathway Nu Other Nucleophiles Nu->A

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow

A Degradation Observed? B Is solution aqueous or pH extreme? A->B Yes G No Degradation (Proceed with caution) A->G No C Was solution exposed to light? B->C No D Use anhydrous aprotic solvent. Buffer pH to neutral. Work at low temperature. B->D Yes E Store in amber vials. Wrap container in foil. C->E Yes F Consider other nucleophiles in solution (e.g., impurities). C->F No

Caption: Decision tree for troubleshooting compound degradation.

References

  • Krol, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Khavasi, H. R., & Amoli, H. S. (2010). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. This is a preprint and has not been peer-reviewed. Available at: [Link]

  • García-Jarana, M. B., et al. (2018). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. Available at: [Link]

  • University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • University of Bristol. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available at: [Link]

  • IDR Environmental Services. (2023). The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link]

  • REDA Hazard Control. Chemical Compatibility and Storage Guidelines. Available at: [Link]

  • Di Donato, M., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. International Journal of Molecular Sciences. Available at: [Link]

  • Amiri, M., & Zare, K. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic compound. The purity of this intermediate is often critical for the success of subsequent synthetic steps and the biological activity of the final target molecules.

This guide provides field-proven insights, troubleshooting strategies in a direct question-and-answer format, and detailed protocols to help you overcome common purity challenges encountered during its synthesis.

The Synthetic Challenge: An Overview

The synthesis of the imidazo[4,5-b]pyridine core is a well-established transformation, but achieving high purity of the 2-chloro substituted target molecule requires careful control over reaction conditions and a robust purification strategy. A plausible and common synthetic approach involves the cyclization of a substituted diaminopyridine followed by chlorination.

The primary challenges in obtaining a pure product often stem from incomplete reactions, the formation of closely related side-products, and the physical properties of the compound itself.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 4,5,6-Trimethylpyridine-2,3-diamine Intermediate 1,5,6,7-Tetramethyl-1H-imidazo[4,5-b] p-pyridin-2(3H)-one Start->Intermediate Cyclization Reagent1 Phosgene equivalent (e.g., Triphosgene, CDI) Reagent1->Intermediate Product 2-Chloro-1,5,6-trimethyl- imidazo[4,5-b]pyridine Intermediate->Product Chlorination Reagent2 Chlorinating Agent (POCl₃) Reagent2->Product Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_ID Identify Major Impurity Start->Impurity_ID Polar Highly Polar Impurity (e.g., Starting Diamine) Impurity_ID->Polar Baseline Spot / Early Peak NonPolar Closely Eluting Impurity (e.g., 2-Hydroxy Intermediate) Impurity_ID->NonPolar Rf ≈ Product Solvent Residual Solvent / Oil Impurity_ID->Solvent Oily / Wet Appearance Action_Polar 1. Acidic Wash (e.g., 1M HCl) 2. Silica Plug Filtration Polar->Action_Polar Action_NonPolar 1. Re-run Chlorination 2. Flash Chromatography 3. Recrystallization NonPolar->Action_NonPolar Action_Solvent 1. High-Vacuum Drying 2. Azeotrope with Toluene 3. Trituration Solvent->Action_Solvent Purification_Workflow Crude Crude Product (Purity: 75-90%) Choice Choose Method Crude->Choice Recrystal Recrystallization Choice->Recrystal Good crystal formation in screening Chroma Flash Chromatography Choice->Chroma Oily / Close impurities Recrystal_1 Solvent Screening Recrystal->Recrystal_1 Chroma_1 TLC for Eluent System Chroma->Chroma_1 Recrystal_2 Dissolve in Min. Hot Solvent Recrystal_1->Recrystal_2 Recrystal_3 Slow Cooling & Crystallization Recrystal_2->Recrystal_3 Recrystal_4 Filter, Wash & Dry Recrystal_3->Recrystal_4 Final Pure Product (Purity: >99%) Recrystal_4->Final Chroma_2 Pack Column & Load Sample Chroma_1->Chroma_2 Chroma_3 Elute & Collect Fractions Chroma_2->Chroma_3 Chroma_4 Pool Pure Fractions & Evaporate Chroma_3->Chroma_4 Chroma_4->Final

Technical Support Center: 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide field-proven insights and practical troubleshooting advice to help you anticipate, identify, and mitigate potential off-target effects during your experiments.

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its structural similarity to endogenous purines.[1] This mimicry allows it to interact with the ATP-binding sites of many enzymes, particularly protein kinases. While this property is leveraged to design potent and selective inhibitors, it also presents a significant risk of off-target interactions. This guide is structured to help you navigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary target class for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

Based on extensive research into the imidazo[4,5-b]pyridine scaffold, this compound is predicted to be a protein kinase inhibitor.[1][2] Numerous derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9), which are crucial regulators of cell cycle and proliferation.[3][4][5] Therefore, its biological effects are most likely mediated by inhibition of one or more protein kinases.

Q2: What are the most common off-target effects associated with this class of compounds?

The most common off-target effects stem from a lack of perfect selectivity. A compound designed to inhibit a specific kinase may also inhibit other kinases with similar ATP-binding pockets. For the imidazo[4,5-b]pyridine class, this can manifest as:

  • Broad Kinase Inhibition: Unintended activity against kinases from different families (e.g., tyrosine kinases, serine/threonine kinases).

  • Antiproliferative Activity in "Negative" Control Cells: Unexpected growth inhibition in cell lines that do not express the intended primary target.[6]

  • Cardiotoxicity: Off-target inhibition of kinases like hERG can be a concern for this class of molecules.[3]

  • Potential Mutagenicity: Some related heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are known dietary mutagens.[7][8] While this specific compound is structurally different, awareness of potential genotoxicity for the broader class is prudent in long-term studies.

Q3: How can I proactively minimize off-target effects in my initial experiments?

The key is to use the lowest effective concentration and incorporate rigorous controls.

  • Dose-Response Curve: Always perform a dose-response curve to identify the minimal concentration that achieves the desired on-target effect. Working at concentrations significantly above the IC50 for your primary target dramatically increases the risk of engaging lower-affinity off-targets.

  • Use of Orthogonal Controls: Employ a structurally related but inactive control compound if available. This helps confirm that the observed phenotype is due to the specific activity of your compound and not a general property of the chemical scaffold.

  • Cell Line Selection: Use at least two different cell lines to validate your findings. Ideally, one should express the target of interest (positive control) and another should have low or no expression (negative control).

Troubleshooting Unexplained Results

This section addresses specific experimental issues and provides a logical framework for diagnosing their cause.

Issue 1: Unexpectedly High or Broad-Spectrum Cytotoxicity

You observe potent cell death or growth inhibition in a cell line that either doesn't express your primary target or the effect occurs at concentrations much lower than expected based on enzymatic assays.

  • Causality: This often points to the inhibition of one or more essential "housekeeping" kinases required for cell survival, such as those involved in cell cycle progression (e.g., CDKs) or survival signaling (e.g., AKT pathway kinases).

  • Troubleshooting Workflow:

    G start Observe Unexpected Cytotoxicity dose_dep Is the effect dose-dependent? start->dose_dep target_expr Does the cell line express the primary target? dose_dep->target_expr  Yes conclusion_non_specific Conclusion: Effect may be non-specific cytotoxicity or assay artifact. dose_dep->conclusion_non_specific  No kinase_panel Action: Perform broad-spectrum kinase selectivity profiling. target_expr->kinase_panel  No pathway_analysis Action: Perform Western blot for key survival/cell-cycle markers (p-AKT, p-ERK, Cyclin B1). target_expr->pathway_analysis  Yes conclusion_off_target Conclusion: Effect is likely due to off-target kinase inhibition. kinase_panel->conclusion_off_target pathway_analysis->conclusion_off_target

    Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Phenotype Does Not Match Known Target Biology

You are inhibiting Aurora Kinase A, expecting a G2/M cell cycle arrest, but instead, you observe a strong migratory defect.

  • Causality: Your compound is likely inhibiting an off-target kinase known to be involved in cell migration, such as SRC family kinases (SFKs), Focal Adhesion Kinase (FAK), or Receptor Tyrosine Kinases like VEGFR.

  • Authoritative Insight: The imidazo[4,5-b]pyridine scaffold has been used to develop inhibitors for a wide range of kinases. It is plausible that your compound retains affinity for kinases outside its primary target family. For example, a compound developed for Aurora kinases was also found to be a potent inhibitor of FLT3.[3]

  • Recommended Action:

    • Literature Review: Search for known inhibitors of the unexpected phenotype (e.g., "SRC inhibitors") and check for structural similarities to your compound.

    • Targeted Validation: Use Western blotting to check the phosphorylation status of the suspected off-target (e.g., phospho-SRC Tyr416). A decrease in phosphorylation upon treatment would strongly suggest off-target inhibition.

    • Illustrative Pathway: Unintended inhibition of SRC can disrupt focal adhesions and downstream signaling, explaining a migratory defect.

    G Compound 2-Chloro-1,5,6-trimethyl- imidazo[4,5-b]pyridine SRC Off-Target: SRC Kinase Compound->SRC Inhibits FAK FAK SRC->FAK Activates Actin Actin Cytoskeleton Reorganization FAK->Actin Migration Cell Migration Actin->Migration

    Caption: Potential off-target inhibition of SRC kinase affecting cell migration.

Data Interpretation & Key Protocols

Quantitative Selectivity Profiling

A crucial step in characterizing any inhibitor is to quantify its selectivity. A broad-spectrum kinase panel assay is the industry standard. The data below is an illustrative example of what such a screen might reveal for a hypothetical imidazo[4,5-b]pyridine derivative.

Target KinaseFamilyKi (nM)Selectivity (vs. Aurora A)Implication
Aurora A Ser/Thr 15 1x Primary Target
Aurora BSer/Thr453xExpected on-family activity
SRC Tyr 95 6.3x Potent Off-Target, migration effects
VEGFR2 Tyr 250 16.7x Potential anti-angiogenic effects
ABL1Tyr1,20080xModerate off-target
CDK2Ser/Thr>10,000>667xLikely not a significant off-target

Interpretation: This hypothetical compound is a potent Aurora A inhibitor but also shows significant activity against SRC and VEGFR2 at concentrations less than 20-fold higher than its primary target. If used in cell-based assays at concentrations above 100 nM, off-target signaling through SRC and VEGFR2 is highly probable.

Protocol: Broad-Spectrum Kinase Panel Assay

This protocol outlines the steps for assessing the selectivity of your compound against a large panel of protein kinases. This is typically performed as a fee-for-service by specialized CROs.

Objective: To determine the inhibitory activity (IC50 or Ki) of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine against a diverse panel of human kinases.

Methodology: Radiometric (33P-ATP) filter binding assay.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration curve (e.g., 100 µM to 1 nM).

    • Submit samples to the screening facility on dry ice.

  • Assay Execution (at CRO):

    • For each kinase, a reaction mixture is prepared containing:

      • Kinase Buffer (specific for each enzyme)

      • The specific peptide or protein substrate for the kinase.

      • 33P-labeled ATP and unlabeled ATP.

      • Required cofactors (e.g., Mg2+, Mn2+).

    • The test compound is added at various concentrations. A DMSO-only control (0% inhibition) and a potent broad-spectrum inhibitor like Staurosporine (100% inhibition) are included.

    • The kinase enzyme is added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Measurement:

    • The reaction is stopped by adding a solution like phosphoric acid.

    • The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) which captures the phosphorylated substrate.

    • The filter is washed multiple times to remove unincorporated 33P-ATP.

    • The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis:

    • The raw counts are converted to percent inhibition relative to the DMSO (0%) and Staurosporine (100%) controls.

    • The percent inhibition values are plotted against the logarithm of the compound concentration.

    • An IC50 value is determined by fitting the data to a four-parameter logistic curve. This represents the concentration of the compound required to inhibit 50% of the kinase activity.

References

  • Klančar, G. et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Peršić, M. et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • Ito, N. et al. (1993). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat. Carcinogenesis. Available at: [Link]

  • Jarmoni, K. et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]

  • Howard, S. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2019). Die Pharmazie. Available at: [Link]

  • Yee, S. et al. (2012). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. Molecular Cancer Research. Available at: [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Badry, O. M. et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your reaction conditions for this important synthetic intermediate.

Introduction: The Synthetic Challenge

The synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a critical step in the development of various pharmacologically active compounds. The primary route to this molecule typically involves the cyclization of a substituted diaminopyridine to form the corresponding 2-hydroxy-imidazopyridine intermediate, followed by a chlorination step. While seemingly straightforward, this process is fraught with potential challenges, from incomplete reactions to the formation of stubborn impurities. This guide will walk you through these issues, providing not just solutions, but the underlying chemical principles to inform your experimental design.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine involves a two-step process. This pathway is illustrated below.

Synthetic Pathway A 2,3-Diamino-4,5-dimethylpyridine C 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine A->C Cyclization B Acetic Anhydride E 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine C->E Chlorination D Phosphorus Oxychloride (POCl3)

Caption: Proposed two-step synthesis of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section is formatted to address specific problems you might encounter during your synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My cyclization to form 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is low-yielding. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

  • Incomplete Reaction: The cyclization of 2,3-diaminopyridines can sometimes be sluggish.

    • Solution: Increase the reaction temperature and/or time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. Using a higher boiling point solvent, if compatible with your reagents, can also be beneficial.

  • Sub-optimal Reagent Ratio: An incorrect stoichiometric ratio of the diaminopyridine to the cyclizing agent (e.g., acetic anhydride) can lead to incomplete conversion or side product formation.

    • Solution: Experiment with varying the molar equivalents of the cyclizing agent. A slight excess of the more volatile or reactive reagent can sometimes drive the reaction to completion.

  • Presence of Water: The presence of moisture can hydrolyze the cyclizing agent and interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

Question 2: The chlorination of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine with phosphorus oxychloride (POCl₃) is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

Probable Causes & Solutions:

  • Insufficient POCl₃: Phosphorus oxychloride acts as both the chlorinating agent and a solvent in many cases. An insufficient amount will lead to incomplete conversion.

    • Solution: Increase the molar excess of POCl₃. It is not uncommon to use a large excess (5-10 equivalents or even use it as the solvent) to ensure the reaction goes to completion.

  • Low Reaction Temperature: The conversion of a hydroxyl group to a chloride using POCl₃ often requires elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Refluxing in POCl₃ (boiling point ~105 °C) is a common practice. Always perform this in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ vapors.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Extend the reaction time and monitor the disappearance of the starting material by TLC or LC-MS.

Question 3: My final product, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, is contaminated with a dark, tarry substance that is difficult to remove. What is causing this and how can I prevent it?

Probable Causes & Solutions:

  • Degradation at High Temperatures: Imidazopyridine scaffolds can be sensitive to prolonged exposure to high temperatures, especially in the presence of strong acids or reagents like POCl₃, leading to polymerization or decomposition.

    • Solution: While elevated temperatures are often necessary, avoid excessive heating. Determine the minimum temperature required for a reasonable reaction rate. Once the reaction is complete, it is crucial to cool the mixture before quenching.

  • Improper Quenching: The quenching of excess POCl₃ is a highly exothermic process. Adding water or an aqueous base too quickly can cause a rapid temperature increase, leading to product degradation.

    • Solution: Quench the reaction mixture by slowly and carefully adding it to crushed ice or a cold, saturated sodium bicarbonate solution with vigorous stirring. This helps to dissipate the heat generated during the hydrolysis of POCl₃. Perform this step in an ice bath to maintain a low temperature.

Question 4: I am observing the formation of an unexpected isomer in my final product. How is this possible and what can I do to minimize it?

Probable Causes & Solutions:

  • Side Reactions during Cyclization: Depending on the starting materials and conditions, there might be a possibility of forming regioisomers during the initial cyclization step.

    • Solution: Carefully control the reaction conditions of the cyclization. Purification of the 2-hydroxy intermediate before proceeding to the chlorination step is highly recommended to ensure you are starting with a single isomer.

  • Rearrangement during Chlorination: While less common for this specific transformation, some heterocyclic systems can undergo rearrangements under harsh acidic conditions.

    • Solution: If you suspect a rearrangement, consider using a milder chlorinating agent. However, for the conversion of a hydroxy to a chloro group on an imidazopyridine, POCl₃ is generally the most effective. Careful control of temperature and reaction time can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the chlorination step with POCl₃?

A1: In many cases, phosphorus oxychloride itself can be used as the solvent, especially when used in a large excess. This has the advantage of high reactant concentration. If a co-solvent is needed, high-boiling, inert solvents like toluene or xylene can be used, but care must be taken as they can be difficult to remove. For most lab-scale syntheses, using excess POCl₃ as the solvent is a robust starting point.

Q2: How should I properly quench and work up the reaction after chlorination with POCl₃?

A2: A safe and effective workup is critical. After cooling the reaction mixture, it should be slowly added to a vigorously stirred mixture of crushed ice and a base such as sodium bicarbonate or sodium carbonate to neutralize the acidic byproducts (phosphoric acid and HCl). This should be done in a fume hood and with appropriate personal protective equipment. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers should be combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.[1]

Q3: What are the best methods for purifying the final 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

A3: Column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The choice of solvent system should be guided by TLC analysis. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material if a crystalline solid is obtained.

Q4: Are there any alternative chlorinating agents to POCl₃?

A4: While phosphorus oxychloride is the most common and often the most effective reagent for this type of transformation, other chlorinating agents exist. Thionyl chloride (SOCl₂) can sometimes be used, but it may lead to different side products. For other types of chlorinations on pyridine rings, reagents like elemental chlorine can be used, but this is generally for chlorinating the ring itself and not for converting a hydroxyl group.[2] For the specific conversion of the 2-hydroxy-imidazopyridine to the 2-chloro derivative, POCl₃ remains the industry standard due to its reliability.

Data Summary and Experimental Protocols

Table 1: General Reaction Parameters for Chlorination
ParameterRecommended RangeRationale
POCl₃ (equivalents) 5 - 10 (or as solvent)Drives the reaction to completion.
Temperature 80 - 110 °CProvides sufficient energy for the reaction.
Reaction Time 2 - 6 hoursEnsure complete conversion; monitor by TLC/LC-MS.
Quenching Temperature 0 - 5 °CPrevents product degradation from exothermic quenching.
Experimental Protocol: Chlorination of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine

Safety Precaution: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully, add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. Caution: This is a highly exothermic process that will release gas.

  • Once the addition is complete and the gas evolution has ceased, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Logical Workflow for Troubleshooting

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM is Present check_sm->sm_present sm_absent SM is Absent check_sm->sm_absent increase_temp_time Increase Temperature and/or Time sm_present->increase_temp_time increase_reagent Increase Equivalents of POCl3 sm_present->increase_reagent degradation Product Degradation (Tarry Residue) sm_absent->degradation purification_issue Purification Difficulty sm_absent->purification_issue increase_temp_time->check_sm increase_reagent->check_sm check_temp Review Reaction Temperature degradation->check_temp check_quench Review Quenching Procedure degradation->check_quench end Optimized Reaction check_temp->end check_quench->end optimize_chrom Optimize Chromatography Conditions purification_issue->optimize_chrom optimize_chrom->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates. (1994). Google Patents.
  • 2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Retrieved from [Link]

  • Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. (1990). ResearchGate. Retrieved from [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002).
  • Synthesis of imidazopyridine: (i) POCl3, DMF, CH3COONa, 0 °C to rt, 3 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). PubMed Central. Retrieved from [Link]

  • Optimization of the reaction conditions for the amination of 2-chloro-5-methylpyridine with 1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • DMSO—POCl3: A Reagent for Methylthiolation of Imidazo[1,2-a]pyridines and Other Imidazo-Fused Heterocycles. (2014). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020). Asian Journal of Chemistry. Retrieved from [Link]

  • Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2021). Royal Society of Chemistry.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2020). PubMed Central. Retrieved from [Link]

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (2013). Google Patents.
  • n-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses. Retrieved from [Link]

  • ChemInform Abstract: DMSO—POCl3: A Reagent for Methylthiolation of Imidazo[1,2‐a]pyridines and Other Imidazo‐Fused Heterocycles. (2014). Sci-Hub.
  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • 5-methyl-2,2'-bipyridine. (2002). Organic Syntheses. Retrieved from [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]

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Technical Support Center: Overcoming Resistance to Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Imidazo[4,5-b]pyridine Resistance

The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, has given rise to a promising class of small molecule inhibitors targeting key nodes in oncogenic signaling pathways, including TGF-β, PI3K, and various kinases.[1][2] These compounds have demonstrated significant antiproliferative effects in numerous cancer cell lines.[3][4][5] However, as with many targeted therapies, the emergence of resistance is a critical hurdle that can limit their efficacy.

This guide is designed for researchers, scientists, and drug development professionals who are encountering or proactively addressing resistance to imidazo[4,5-b]pyridine compounds in their cell line models. As your technical support partner, our goal is to provide a logical framework for diagnosing the underlying mechanisms of resistance and to offer actionable, field-proven protocols to overcome them. We will move from the "what" and "why" of resistance to the "how" of systematically troubleshooting your experiments and re-sensitizing your cell lines.

Part 1: Frequently Asked Questions - Understanding the Mechanisms of Resistance

This section addresses the fundamental questions surrounding the development of resistance. Understanding these core concepts is the first step in designing a successful mitigation strategy.

Q1: What are the most common ways cells develop resistance to targeted therapies like imidazo[4,5-b]pyridines?

A1: Cellular resistance is a multifactorial phenomenon. Generally, it can be categorized into two main types: on-target and off-target mechanisms.

  • On-Target Alterations: These involve changes to the drug's direct molecular target. The most common is the acquisition of secondary mutations in the target protein (e.g., a kinase) that prevent the imidazo[4,5-b]pyridine compound from binding effectively.

  • Off-Target Alterations (Bypass Pathways): This is a more common and complex mechanism. Cells can adapt by activating alternative or "bypass" signaling pathways that compensate for the inhibition of the primary target.[6][7] For example, if your compound inhibits the PI3K pathway, cells might upregulate the MAPK/ERK pathway to maintain pro-survival signals.[6][8][9]

  • Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as molecular pumps to actively remove the drug from the cell, preventing it from reaching its target at a sufficient concentration.[10][11][12] Key transporters include P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10]

  • Drug Inactivation: Although less common for this class, cells can sometimes upregulate metabolic enzymes that modify and inactivate the drug.

Q2: My compound's IC50 has increased dramatically. How do I begin to diagnose the cause?

A2: A significant IC50 shift is the classic indicator of resistance. A logical diagnostic workflow is essential.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Strategy Development A Increased IC50 Observed B Confirm Compound Integrity (Check storage, age, solubility) A->B C Verify Cell Line Identity (STR Profiling) A->C D Test for Drug Efflux (Use ABC transporter inhibitors) C->D If cell line is correct E Assess Bypass Pathways (Western Blot for p-AKT, p-ERK, etc.) C->E If cell line is correct F Sequence Drug Target (Look for acquired mutations) C->F If cell line is correct G Efflux Positive: Combination with Efflux Inhibitor D->G H Bypass Positive: Combination with Pathway Inhibitor E->H I Mutation Positive: Consider Next-Gen Compound F->I

Caption: Diagnostic workflow for investigating increased IC50.

Start by ruling out simple experimental artifacts (Step 1). Then, proceed to test the most common mechanisms in parallel. Assessing drug efflux is often the quickest and easiest experiment to perform.

Q3: How does the TGF-β pathway contribute to resistance?

A3: The Transforming Growth Factor-β (TGF-β) pathway has a dual role in cancer. While it can be tumor-suppressive in early stages, in advanced cancers, its activation often promotes cell survival, invasion, and drug resistance.[13] If your imidazo[4,5-b]pyridine compound does not target the TGF-β pathway, cells under therapeutic stress may activate TGF-β signaling as a bypass mechanism.[14] This can lead to the upregulation of anti-apoptotic proteins and other survival pathways, rendering the cells resistant to your primary inhibitor.[14] Conversely, if your compound is a TGF-β inhibitor (like Galunisertib), resistance can arise from mutations in the TGF-β receptors or downstream Smad proteins.[15][16]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols for experiments designed to diagnose and overcome resistance.

Problem: My cells are no longer sensitive to the imidazo[4,5-b]pyridine compound.

Causality Check 1: Is Drug Efflux the Culprit?

Overexpression of ABC transporters is a frequent and reversible cause of resistance.[10] By temporarily inhibiting these pumps, you can determine if they are responsible for the observed resistance.

Protocol 1: Assessing Resistance Reversal with an ABC Transporter Inhibitor

This protocol uses a cell viability assay to determine if co-treatment with an ABC transporter inhibitor can restore sensitivity to your compound.

Materials:

  • Resistant and parental (sensitive) cell lines

  • Your imidazo[4,5-b]pyridine compound

  • ABC Transporter Inhibitor (e.g., Verapamil or Tariquidar)

  • 96-well cell culture plates

  • Cell Viability Reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Standard cell culture media and supplements

Procedure:

  • Cell Seeding: Seed both resistant and parental cells into 96-well plates at their optimal density for a 72-hour assay. Allow cells to adhere overnight.

  • Prepare Drug Dilutions:

    • Create a 2X serial dilution series of your imidazo[4,5-b]pyridine compound.

    • Prepare a 2X stock of the ABC transporter inhibitor at a fixed, non-toxic concentration (e.g., 10 µM for Verapamil; determine optimal concentration beforehand).

    • Prepare a 2X stock of the combination: your imidazo[4,5-b]pyridine serial dilutions + the fixed concentration of the ABC transporter inhibitor.

  • Treatment:

    • Remove media from the cells.

    • Add 50 µL of fresh media to each well.

    • Add 50 µL of the appropriate 2X drug solution to the wells. Include the following controls:

      • Vehicle only (e.g., 0.1% DMSO)

      • ABC transporter inhibitor only

      • Imidazo[4,5-b]pyridine compound only

      • Combination treatment

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and read the output on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values for each condition.

Interpreting the Results:

Cell LineTreatment ConditionExpected Outcome for Efflux-Mediated Resistance
ParentalCompound AloneLow IC50 (Sensitive)
ResistantCompound AloneHigh IC50 (Resistant)
Resistant Compound + Efflux Inhibitor Low IC50 (Re-sensitized)

If you observe a significant leftward shift in the dose-response curve and a decrease in the IC50 value in the resistant cell line upon co-treatment, it strongly indicates that drug efflux is a primary mechanism of resistance.[17][18]

Causality Check 2: Has a Bypass Signaling Pathway Been Activated?

When a specific node in a signaling network is blocked, cancer cells can reroute signals through alternative pathways to survive.[19] The PI3K/AKT and MAPK/ERK pathways are the most common culprits.[6]

G Bypass signaling via MAPK/ERK pathway. cluster_0 Primary Target Pathway cluster_1 Bypass Pathway RTK RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation1 Proliferation/ Survival AKT->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->AKT Crosstalk/ Reactivation Proliferation2 Proliferation/ Survival ERK->Proliferation2 Inhibitor Imidazo[4,5-b] Pyridine Inhibitor Inhibitor->PI3K

Caption: Bypass signaling via the MAPK/ERK pathway.

Protocol 2: Western Blot Analysis of Key Signaling Nodes

This protocol allows you to visualize the activation state of key proteins in bypass pathways.

Materials:

  • Resistant and parental cell lines

  • Your imidazo[4,5-b]pyridine compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AKT(S473), anti-total-AKT, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed parental and resistant cells. Treat them with your compound at its IC50 concentration (for the parental line) for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells on ice using lysis buffer. Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against both the phosphorylated (active) and total forms of the proteins to assess changes in activation relative to total protein levels.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescence substrate.

  • Imaging: Capture the signal using a digital imager.

Interpreting the Results:

  • Parental Cells: You should see a decrease in the phosphorylation of the target pathway's downstream effectors (e.g., p-AKT) after treatment.

  • Resistant Cells: Look for a sustained or even increased phosphorylation of proteins in a potential bypass pathway (e.g., p-ERK) at later time points, despite the continued inhibition of the primary target. This "reactivation" is a hallmark of bypass signaling.[8]

If bypass signaling is confirmed, a logical next step is to use a combination therapy approach, simultaneously inhibiting both the primary target and the activated bypass pathway.[17][19]

References

  • Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. (n.d.). MDPI. [Link]

  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. [Link]

  • Wang, Y., et al. (2024). Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70. Acta Pharmaceutica Sinica B. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Clinical Cancer Research. [Link]

  • Tzavlaki, K., & Moustakas, A. (2020). TGF-β Signaling and Resistance to Cancer Therapy. Frontiers in Cell and Developmental Biology. [Link]

  • Moses, H. L., et al. (2021). Advances in Immunotherapy and the TGF-β Resistance Pathway in Metastatic Bladder Cancer. Cancers. [Link]

  • Bosch, A., et al. (2022). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers. [Link]

  • Logsdon, D. P., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. [Link]

  • Zhang, Y., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Oncology. [Link]

  • Ester, K., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • (n.d.). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ResearchGate. [Link]

  • Glavinas, H., et al. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. [Link]

  • Desai, N. C., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Bravo-Altamirano, K., et al. (2022). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. bioRxiv. [Link]

  • Colak, S., & Ten Dijke, P. (2013). TGF-β: An emerging player in drug resistance. Cell Cycle. [Link]

  • Lin, L., & Bivona, T. G. (2015). Mapping the Pathways of Resistance to Targeted Therapies. Cancer Research. [Link]

  • Yang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer. Stanford University. [Link]

  • Nuciforo, P., et al. (2017). Mechanisms of resistance to a PI3K inhibitor in gastrointestinal stromal tumors: an omic approach to identify novel druggable targets. ResearchGate. [Link]

  • (2026). Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. Medical Xpress. [Link]

  • Noro, R., et al. (2020). Abstract 3068: The glycoprotein inhibitors overcome the resistance of the topoisomerase inhibitors in small cell lung cancer. Cancer Research. [Link]

  • Al-Hiari, Y. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Glavinas, H., et al. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. [Link]

  • Colak, S., & Ten Dijke, P. (2017). Targeting TGF-β Signaling in Cancer. Trends in Cancer. [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]

  • Kim, J. S., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Horio, Y., et al. (1998). [Mechanism of resistance to growth inhibition by transforming growth factor-beta 1 (TGF-beta 1) in primary lung cancer and new molecular targets in therapy]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. As a Senior Application Scientist, I have structured this guide to reflect real-world laboratory challenges and solutions, grounding our protocols in established chemical principles.

Introduction to Purification Challenges

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its purification can be challenging due to the presence of structurally similar impurities from its synthesis. The imidazo[4,5-b]pyridine core, while relatively stable, can participate in side reactions, and the starting materials or reagents may not be fully consumed, leading to a complex crude mixture. This guide will walk you through the most effective purification strategies and how to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

A1: Based on typical synthetic routes for imidazo[4,5-b]pyridines, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include substituted diaminopyridines and the cyclizing agent.

  • Over-alkylated or Under-alkylated Analogs: If the synthesis involves methylation steps, you might see species with fewer or more than the three methyl groups.

  • ** regioisomers:** The formation of the imidazole ring can sometimes lead to different positional isomers.[1]

  • Hydrolysis Products: The 2-chloro group can be susceptible to hydrolysis to the corresponding 2-hydroxy derivative, especially during aqueous workups or if moisture is present in solvents.

  • Oxidation Products: The pyridine ring can be oxidized, particularly if the reaction conditions are harsh.

Q2: What is the best general approach for purifying 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

A2: A multi-step approach is often most effective. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. This is typically followed by either column chromatography or recrystallization. The choice between chromatography and recrystallization depends on the nature of the impurities and the desired scale of purification. For closely related impurities, column chromatography is generally preferred.

Q3: My compound appears to be degrading on silica gel during column chromatography. What can I do?

A3: The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring can interact strongly with the acidic silica gel, potentially leading to degradation or poor recovery. You can mitigate this by:

  • Using a neutral or basic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Deactivating the silica gel: You can pre-treat the silica gel with a small amount of a volatile base like triethylamine or ammonia mixed in the eluent. A common practice is to use an eluent containing 0.5-1% triethylamine.

Q4: I'm having trouble finding a good recrystallization solvent. What are your recommendations?

A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, consider screening the following solvents and solvent pairs:

  • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Solvent Pairs: A combination of a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane or heptane).

The process involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity persists. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps Scientific Rationale
Compound streaking or remaining on the column 1. Add a small percentage (0.5-1%) of triethylamine or another volatile base to your eluent. 2. Switch to a less acidic stationary phase like neutral alumina.The basic nitrogen atoms in the imidazo[4,5-b]pyridine core can interact with the acidic silanol groups on the surface of silica gel, causing strong adsorption and poor elution. A basic modifier neutralizes these acidic sites, reducing unwanted interactions.
Improper solvent system 1. Perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4. 2. Consider using a gradient elution if a single solvent system does not provide adequate separation.An optimal solvent system ensures good separation of the target compound from impurities while allowing for efficient elution from the column. An Rf value in the recommended range generally leads to a successful column separation.
Compound is not sufficiently soluble in the loading solvent 1. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.This "dry loading" technique prevents issues with compound precipitation at the top of the column and ensures a more uniform application of the sample, leading to better separation.
Issue 2: Product "Oils Out" During Recrystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Solution is supersaturated 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Allow the solution to cool more slowly. You can insulate the flask to slow the cooling rate.Oiling out occurs when the solubility of the compound decreases so rapidly upon cooling that it separates as a liquid phase instead of forming crystals. Using a slightly larger volume of solvent and cooling more slowly can keep the compound in solution longer, promoting the formation of a crystalline lattice.
Presence of impurities 1. Attempt to purify the crude material first by a quick filtration through a plug of silica gel or by performing a preliminary extraction. 2. Try a different recrystallization solvent or solvent pair.Impurities can disrupt the crystal lattice formation, leading to oiling out. A preliminary purification step can remove these problematic impurities.
Inappropriate solvent choice 1. Experiment with a different solvent system. Sometimes, a solvent with a lower boiling point can be beneficial as it cools more quickly, which can sometimes favor crystallization over oiling out.The choice of solvent is critical for successful recrystallization. The intermolecular forces between the solute and the solvent dictate the solubility and crystallization behavior.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Optional (for dry loading): Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system. A common starting point for N-heterocycles is a mixture of hexanes and ethyl acetate.

    • If using a gradient, gradually increase the polarity of the eluent. For example, start with 10% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound is fully dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization at room temperature is complete, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

PurificationWorkflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction aqueous_workup Aqueous Workup extraction->aqueous_workup organic_layer Organic Layer aqueous_workup->organic_layer analysis TLC/LC-MS Analysis organic_layer->analysis decision Purity Assessment analysis->decision pure_product Pure Product (>98%) decision->pure_product High Purity further_purification Further Purification Needed decision->further_purification Low Purity chromatography Column Chromatography chromatography->pure_product recrystallization Recrystallization recrystallization->pure_product further_purification->chromatography Complex Mixture further_purification->recrystallization Crystalline Solid

Caption: Decision workflow for purification.

Concluding Remarks

The successful purification of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine relies on a systematic approach to identifying and removing impurities. By understanding the chemical nature of the target compound and potential side products, researchers can select the most appropriate purification techniques. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each synthesis may present unique challenges. Careful analysis and methodical optimization of purification protocols are key to achieving high-purity material.

References

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Retrieved from [Link]

  • ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science. Retrieved from [Link]

  • PubMed Central. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • PubMed Central. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Retrieved from [Link]

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • J-STAGE. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • DOI. Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS. Retrieved from [Link]

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Troubleshooting 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine experimental variability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (Product No. 887354-13-4). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and variability associated with the use of this versatile heterocyclic building block. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to proactively design robust and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the reagent. It is recommended to store 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in a refrigerator at 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress and stored in a dry, well-ventilated area.[2] The compound is a light yellow solid.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: How stable is the 2-chloro substituent to hydrolysis?

A2: The C2-chloro group on the imidazo[4,5-b]pyridine ring is susceptible to nucleophilic attack, including hydrolysis, particularly under basic conditions or upon prolonged exposure to protic solvents containing water. The electron-deficient nature of the pyridine ring, further activated by the fused imidazole, facilitates this process.[3][4] For reactions run in aqueous or alcoholic solvents, it is crucial to monitor for the formation of the corresponding 2-hydroxy byproduct (the tautomeric 2-pyridone) via LC-MS. If hydrolysis is a significant issue, consider using anhydrous solvents and inert atmosphere conditions.

Q3: Can I expect any regioselectivity issues when using this compound?

A3: The provided compound is N1-methylated. This is a key feature, as the alkylation of the parent imidazo[4,5-b]pyridine scaffold can be non-selective, often yielding a mixture of N1 and N3 isomers.[5] By using this specific N1-methylated isomer, you have circumvented this common synthetic hurdle. The primary sites of reactivity will be the C2-chloro position for substitutions and potentially C-H activation at other positions under specific catalytic conditions.

Q4: What are the primary reaction classes this compound is used for?

A4: The C2-chloro group serves as an excellent leaving group for two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki, Buchwald-Hartwig amination, Sonogashira, and Stille couplings, allowing for the formation of C-C, C-N, and C-O bonds.[6][7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the heterocyclic core makes it highly susceptible to attack by strong nucleophiles like amines, alkoxides, and thiolates.[3][9]

Section 2: Core Troubleshooting Guide

This guide is structured by common experimental problems. For each issue, we diagnose potential causes and provide actionable solutions.

Problem Area 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)

These reactions are powerful but sensitive to a multitude of variables.[10] Variability often stems from catalyst activity, substrate purity, and reaction setup.

Symptom: Low or No Product Yield / Stalled Reaction

If your reaction shows a high percentage of unreacted starting material after the expected reaction time, consult the following diagnostic workflow.

G start Symptom: Low or No Yield check_reagents 1. Verify Reagent Quality - Is boronic acid/ester decomposing? - Is base old or hygroscopic? - Is starting material pure? start->check_reagents Start Here check_catalyst 2. Assess Catalyst System - Is Pd precatalyst fresh? - Was reaction properly degassed? - Is ligand appropriate for chloro-heterocycles? check_reagents->check_catalyst Reagents OK solution Solution Found check_reagents->solution Reagent Issue Identified (e.g., Use fresh boronic acid) check_conditions 3. Evaluate Reaction Conditions - Is the temperature high enough? - Is the solvent appropriate (e.g., aprotic polar)? - Is concentration optimal? check_catalyst->check_conditions Catalyst OK check_catalyst->solution Catalyst Issue Identified (e.g., Re-degas, switch ligand) check_conditions->solution Conditions Optimized

Caption: General troubleshooting workflow for a failed cross-coupling reaction.

Potential Cause 1: Inactive Catalyst System

  • Causality: The catalytic cycle for cross-coupling relies on maintaining the palladium in its active Pd(0) state.[10] Oxygen can irreversibly oxidize Pd(0) to inactive Pd(II) species, halting the cycle. Similarly, ligands can degrade at high temperatures.

  • Diagnostic Steps & Solutions:

    • Degassing: Ensure the reaction mixture was thoroughly degassed before heating. Use a minimum of three "pump-thaw" cycles for sealed-tube reactions or maintain a steady stream of inert gas (Argon or Nitrogen) for reactions run under a balloon.

    • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging chloro-heterocycle couplings, more robust systems are often required.[7] Consider using modern phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a stable Pd precatalyst (e.g., G3 or G4 palladacycles).

    • Catalyst Loading: While typically 1-5 mol% is used, a stalled reaction may benefit from a second charge of freshly prepared catalyst solution, though this can complicate purification.

Potential Cause 2: Inappropriate Base or Solvent

  • Causality: The base is crucial for the transmetalation step. Its strength, solubility, and steric profile matter. The solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Diagnostic Steps & Solutions:

    • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is a common starting point, often with an aqueous component.[7] If solubility is an issue, consider an organic base like K₃PO₄ or an alkoxide like NaOtBu (more common for C-N couplings). Ensure the base is finely powdered and freshly opened.

    • Solvent Screening: A mixture of a non-polar solvent (like Toluene or Dioxane) and a polar co-solvent (like water or ethanol) is standard for Suzuki reactions.[7] For Buchwald-Hartwig aminations, anhydrous polar aprotic solvents like Dioxane or Toluene are preferred.

Symptom: Formation of Protodehalogenation Byproduct (C-Cl replaced by C-H)

  • Causality: This occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a reaction that results in the loss of the palladium and replacement of the chlorine with a hydrogen atom from a source in the reaction medium (e.g., water, solvent).

  • Diagnostic Steps & Solutions:

    • Moisture Control: This is the most common culprit. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

    • Boronic Acid Quality: Boronic acids can decompose over time, leading to side reactions. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

Problem Area 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with this substrate are generally robust, but kinetics and side reactions can cause variability.

Symptom: Reaction is Sluggish or Incomplete

  • Causality: The rate of an SNAr reaction is dependent on three primary factors: the electrophilicity of the ring, the nucleophilicity of the attacking species, and the stability of the intermediate (Meisenheimer complex).[4][9]

  • Diagnostic Steps & Solutions:

    • Increase Nucleophile Concentration/Strength: If possible, use a higher concentration of the nucleophile (2-3 equivalents). If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., DIPEA) or a stronger base (e.g., NaH, K₂CO₃) can deprotonate it in situ, significantly increasing its nucleophilicity.

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. They also help stabilize the charged Meisenheimer intermediate.

    • Temperature: Heating the reaction is the most common way to accelerate SNAr. Microwave irradiation can be particularly effective, often dramatically reducing reaction times.[6]

Symptom: Multiple Products Observed, Including Potential Isomers

  • Causality: While the starting material is a single N1-methyl isomer, it's theoretically possible under harsh basic conditions to have competing reactions or rearrangements, although this is less common. More likely, if your nucleophile has multiple nucleophilic sites, you may see competitive attack.

  • Diagnostic Steps & Solutions:

    • Characterize Byproducts: Use LC-MS and NMR to identify the structures of the byproducts. This is the most critical step.

    • Protecting Groups: If your nucleophile has multiple reactive sites (e.g., an amino alcohol), consider using a protecting group strategy to ensure only the desired site reacts.

    • Control Stoichiometry and Temperature: Use the minimum necessary equivalents of the nucleophile and run the reaction at the lowest temperature that affords a reasonable rate to minimize side reactions.

Section 3: Protocols & Data Presentation

The following are generalized, self-validating protocols. Always adapt them to your specific substrate and scale.

Protocol 1: General Procedure for a Suzuki Cross-Coupling

This protocol includes in-process controls (IPCs) to validate reaction progress.

  • Setup: To a dry reaction vessel (e.g., microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if needed. Add this solid mixture to the reaction vessel.

  • Solvent & Degassing: Add the solvent system (e.g., Dioxane/H₂O 4:1). Seal the vessel and degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or via 3 pump-thaw cycles.

  • Reaction: Heat the reaction to the target temperature (typically 80-120 °C).

  • IPC-1 (t=1h): After 1 hour, carefully take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., EtOAc or MeOH), filter through a small plug of silica or a syringe filter, and analyze by TLC and LC-MS. Check for the disappearance of starting material and the appearance of the product peak.

  • Monitoring: Continue monitoring the reaction every 1-2 hours until the starting material is consumed or the reaction stalls.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G A Oxidative Addition (Pd(0) -> Pd(II)) B Transmetalation (Ligand Exchange) A->B Ar'-B(OR)₂ C Reductive Elimination (Pd(II) -> Pd(0)) B->C Failure2 Failure Point: Poor Base/Solvent B->Failure2 Catalyst Active Pd(0) Catalyst C->Catalyst Regenerated Product Coupled Product C->Product Catalyst->A Ar-Cl Failure1 Failure Point: Catalyst Poisoning (e.g., O₂) Catalyst->Failure1

Caption: Simplified Suzuki catalytic cycle highlighting key failure points.

Table 1: Recommended Starting Conditions for Cross-Coupling
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki Pd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Dioxane/H₂O80-100
Buchwald Pd₂(dba)₃ (2)XPhos (4.5)K₃PO₄ (2.0)Toluene100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2)-Et₃N (3.0)THF/DMF60-80

Note: These are starting points. Optimization is almost always required.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a dry reaction vessel, add 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (1.0 eq) and the chosen polar aprotic solvent (e.g., DMSO or DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) portion-wise at room temperature. If using a neutral nucleophile (e.g., piperidine), add it first (1.5 eq), followed by a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).

  • IPC-1 (t=30min): Take an aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to assess initial conversion.

  • Monitoring & Workup: Monitor until completion. Cool the reaction, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., EtOAc, DCM). Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify via flash column chromatography.

G Start Substrate + Nu⁻ Intermediate Meisenheimer Complex (Anionic, Non-aromatic) [RATE-DETERMINING STEP] Start->Intermediate 1. Nucleophilic Attack Product Substituted Product Intermediate->Product 2. Loss of Leaving Group (Cl⁻)

Caption: Simplified mechanism for an SNAr reaction.

References

  • Kulisz, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4968. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Perin, N., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(22), 5493. [Link]

  • Shaik, A., & Singh, P. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(1), 183. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]

  • Pharmaffiliates. 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. Pharmaffiliates. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Bukowski, L., et al. (1999). Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. Pharmazie, 54(9), 651-4. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(31), 8968-8977. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Byers, P. M., & Hartwig, J. F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 562-578. [Link]

  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

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Technical Support Center: Navigating Unexpected Results with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. We will delve into the causality behind common issues and provide field-proven insights to ensure the integrity of your research.

I. Troubleshooting Guide: From Synthesis to Application

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Synthesis & Reaction Challenges

Question: My reaction to form the imidazo[4,5-b]pyridine core is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the imidazo[4,5-b]pyridine core often stem from incomplete cyclization or side reactions. The most common synthetic routes involve the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative, or a tandem reaction from a substituted nitropyridine[1][2].

Causality and Troubleshooting:

  • Incomplete Dehydration: The condensation reaction to form the imidazole ring releases water. If not effectively removed, the reaction can stall. For high-boiling solvents, a Dean-Stark trap is effective. For lower boiling solvents, consider adding a chemical drying agent.

  • Suboptimal pH: The reaction is often acid-catalyzed. If the pH is too high, the carbonyl carbon of the carboxylic acid (or its derivative) is not sufficiently electrophilic. Conversely, if the pH is too low, the amino groups of the diaminopyridine will be protonated, rendering them non-nucleophilic. A careful pH adjustment is crucial.

  • Oxidative Conditions for Aldehyde Condensation: If you are using an aldehyde as the carbonyl source, oxidative conditions are often required for the final aromatization to the imidazo[4,5-b]pyridine. If the reaction is sluggish, consider bubbling air through the reaction mixture or adding a mild oxidizing agent[1].

  • Purity of Starting Materials: Ensure the purity of your diaminopyridine and carboxylic acid/aldehyde. Impurities can interfere with the reaction.

Experimental Protocol: Improving Yield in a Typical Condensation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine your substituted diaminopyridine (1.0 eq) and carboxylic acid (1.1 eq) in a high-boiling solvent like toluene or xylene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question: I am observing the formation of multiple products during the N-methylation step. How can I achieve better regioselectivity?

Answer:

The imidazo[4,5-b]pyridine scaffold possesses three nitrogen atoms that can potentially be alkylated: the two in the imidazole ring (N-1 and N-3) and the one in the pyridine ring (N-4). This often leads to a mixture of regioisomers[3]. The regioselectivity of alkylation is highly dependent on the reaction conditions.

Causality and Troubleshooting:

  • Kinetic vs. Thermodynamic Control: The site of alkylation can be influenced by whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the kinetically favored product, often the less sterically hindered nitrogen, will predominate. At higher temperatures, the thermodynamically more stable product may be favored.

  • Nature of the Base and Solvent: The choice of base and solvent plays a critical role. A strong, non-nucleophilic base in a non-polar solvent tends to favor alkylation on the imidazole ring. In contrast, polar aprotic solvents can lead to a loss of selectivity[3].

  • Protecting Groups: If achieving high regioselectivity is challenging, consider a strategy involving protecting groups to block unwanted alkylation sites.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Condition Favored Isomer(s) Rationale
Low TemperatureKinetic ProductThe most accessible nitrogen is alkylated first.
High TemperatureThermodynamic ProductThe most stable isomer is formed.
Strong Base, Non-polar SolventImidazole Ring AlkylationFavors deprotonation and subsequent alkylation of the imidazole nitrogen.
Polar Aprotic SolventMixture of IsomersSolvation effects can reduce the difference in reactivity between the nitrogen atoms.

Diagram 1: Potential N-Alkylation Sites

G cluster_0 Alkylation Pathways Start 2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyridine N1_Product 2-Chloro-1,5,6-trimethyl... (Desired) Start->N1_Product N-1 Alkylation N3_Product 2-Chloro-3,5,6-trimethyl... (Isomer) Start->N3_Product N-3 Alkylation N4_Product 2-Chloro-4,5,6-trimethyl... (Isomer) Start->N4_Product N-4 Alkylation

Caption: Regioisomers from N-alkylation.

Purification & Characterization Issues

Question: I am having difficulty purifying my 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine by column chromatography. It seems to be streaking on the silica gel.

Answer:

The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring system can interact strongly with the acidic silica gel, leading to poor separation and streaking.

Causality and Troubleshooting:

  • Acid-Base Interactions: The lone pairs on the nitrogen atoms can form hydrogen bonds with the silanol groups on the surface of the silica gel.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1% v/v). This will compete with your compound for binding to the acidic sites on the silica gel, resulting in a much-improved separation. Alternatively, using a different stationary phase, such as alumina, can also be effective.

Question: My NMR spectrum shows broader peaks than expected. Is my compound degrading?

Answer:

While degradation is a possibility, broader peaks in the NMR spectrum of nitrogen-containing heterocycles can also arise from other factors.

Causality and Troubleshooting:

  • Proton Exchange: The N-H proton of the imidazole ring (if not alkylated) can undergo exchange with residual water in the NMR solvent, leading to peak broadening. Ensure you are using a dry NMR solvent.

  • Quadrupolar Broadening: Nitrogen-14 has a nuclear spin of I=1 and is a quadrupolar nucleus. This can sometimes lead to broadening of adjacent proton signals.

  • Aggregation: At higher concentrations, molecules can aggregate through intermolecular interactions, leading to broader peaks. Try acquiring the spectrum at a lower concentration.

  • Compound Instability: 2-chloro-imidazo[4,5-b]pyridine derivatives can be sensitive to acidic conditions and light. Store your compound in a cool, dark place and consider adding a small amount of a non-nucleophilic base to the NMR tube if you suspect degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the chloro group in 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine?

The chloro group at the 2-position of the imidazo[4,5-b]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This makes it a useful handle for further functionalization of the molecule. You can expect it to react with a variety of nucleophiles, such as amines, alkoxides, and thiols[4].

Q2: Are there any known stability issues with this class of compounds?

Derivatives of imidazo[4,5-b]pyridine can be susceptible to degradation under certain conditions. They can be sensitive to strong acids and may decompose upon prolonged exposure to light. It is recommended to store the compound in a cool, dark, and dry place.

Q3: Can I expect any challenges during scale-up of the synthesis?

When scaling up, ensure efficient heat transfer and mixing, as localized overheating can lead to side reactions. If your synthesis involves the removal of water, ensure your larger-scale setup is equipped for efficient azeotropic distillation. Purification by column chromatography can become cumbersome at a larger scale, so consider developing a crystallization protocol for purification.

Q4: I am seeing an unexpected mass in my LC-MS that corresponds to M+16. What could this be?

The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which would result in the formation of an N-oxide (M+16). This can occur if your reaction conditions are too harsh or if the compound is exposed to oxidizing agents during workup or storage[5].

Diagram 2: N-Oxide Formation

G Start 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine N_Oxide N-Oxide Product (M+16) Start->N_Oxide Oxidation Oxidizing_Agent [O] Oxidizing_Agent->N_Oxide

Caption: Potential for N-oxide formation.

III. References

  • Kale, R. R., et al. (2009). A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. Bioorganic & Medicinal Chemistry Letters, 19(15), 4189-4192. [Link]

  • Reddy, T. J., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384–4393. [Link]

  • Pozharskii, A. F., et al. (1997). The alkylation reactions of 2-aryl-1(3)H-imidazo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 34(2), 577-584. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Ben-Aoun, Z., et al. (2011). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1375. [Link]

  • Hajra, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 3849–3855. [Link]

  • Devaru, V. B., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155–o156. [Link]

  • Reddy, C. K., et al. (2013). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 18(11), 13679–13693. [Link]

  • Ghisleni, G., et al. (2019). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 17(30), 7149-7153. [Link]

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Validation & Comparative

A Researcher's Guide to Comparative Cytotoxicity Analysis: Evaluating 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cytotoxic potential of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. Recognizing the burgeoning interest in imidazo[4,5-b]pyridine derivatives as potential anticancer agents, this document outlines a systematic approach to compare the cytotoxicity of this specific compound against other well-characterized alternatives within the same chemical class. By presenting established experimental protocols and data interpretation strategies, this guide aims to facilitate a robust and scientifically rigorous evaluation.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to purines, allowing these compounds to interact with a variety of biological targets.[1] Numerous derivatives have demonstrated significant antitumor, antiviral, and anti-inflammatory properties.[1] Specifically, certain imidazo[4,5-b]pyridine compounds have exhibited potent cytotoxic effects against a range of human cancer cell lines, making this chemical family a fertile ground for the discovery of novel oncology therapeutics.[2][3] This guide will navigate the essential steps for a comparative analysis, ensuring that the generated data is both reliable and contextualized within the existing body of research.

Comparative Cytotoxicity Landscape: Selecting Appropriate Benchmarks

A meaningful cytotoxicity assessment of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine necessitates its comparison against relevant compounds. The ideal comparators are structurally related imidazo[4,5-b]pyridine derivatives with established and potent cytotoxic activity. Based on a review of current literature, the following compounds serve as excellent benchmarks for such a study.

Table 1: Selected Imidazo[4,5-b]pyridine Derivatives for Comparative Cytotoxicity Studies

Compound Name/DescriptionCancer Cell Line(s)Reported IC50/ActivityReference
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamideMCF-7 (Breast)0.082 µM[4]
Imidazo[4,5-b]pyridine-derived acrylonitrilesVarious0.2–0.6 µM[1]
Amidino-substituted imidazo[4,5-b]pyridines (Compound 10)Colon Carcinoma0.4 µM[1]
2,6-disubstituted imidazo[4,5-b]pyridine (Compound 6b)MDA-MB-231 (Breast)Potent, specific values in source[5]
Novel Imidazo[4,5-b]pyridine derivativesMCF-7 (Breast), HCT116 (Colon)CDK9 Inhibition (IC50 = 0.63-1.32 μM)[2]

The selection of these comparators is deliberate. They represent a range of structural modifications to the core imidazo[4,5-b]pyridine scaffold, from substitutions at various positions to the addition of complex side chains. This diversity allows for a comprehensive structure-activity relationship (SAR) analysis, providing insights into how the chloro and trimethyl substitutions on the target compound might influence its cytotoxic profile.

Deciphering Cellular Responses: A Multi-Assay Approach to Cytotoxicity

To obtain a holistic understanding of a compound's cytotoxic effects, it is imperative to employ multiple assay formats that probe different aspects of cell health. The following section details the protocols for two fundamental and widely accepted cytotoxicity assays: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for a comparative in vitro cytotoxicity study.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis start Select & Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Test & Comparator Compounds seed->prepare treat Treat Cells and Incubate (e.g., 24, 48, 72 hours) prepare->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh read Measure Absorbance (Plate Reader) mtt->read ldh->read calc Calculate % Viability/ % Cytotoxicity read->calc ic50 Determine IC50 Values (Dose-Response Curves) calc->ic50 end end ic50->end Comparative Report

Caption: General workflow for in vitro comparative cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which generally correlates with cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine and the selected comparator compounds in the appropriate cell culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[5][7]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the amount of LDH released.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and diaphorase). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: To calculate the percentage of cytotoxicity, three controls are essential: a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release induced by a lysis solution). The percent cytotoxicity is calculated using the formula:

    % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100

Interpreting the Data: From Raw Numbers to Scientific Insights

The primary output from these assays will be dose-response curves, from which the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values can be derived. These values represent the concentration of a compound required to inhibit cell viability or growth by 50% and are the cornerstone of comparative cytotoxicity.

Table 2: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine MCF-7 MTT [Experimental Value]
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine HCT116 MTT [Experimental Value]
Comparator AMCF-7MTT[Literature Value]
Comparator BHCT116MTT[Literature Value]
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine MCF-7 LDH [Experimental Value]
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine HCT116 LDH [Experimental Value]

A lower IC50 value indicates greater potency. By comparing the IC50 of 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine to those of the benchmark compounds, a clear picture of its relative cytotoxic efficacy emerges. Furthermore, comparing the results from the MTT and LDH assays can provide initial insights into the mechanism of cell death. A potent response in the LDH assay suggests a necrotic or lytic cell death mechanism, while a strong effect in the MTT assay with a weaker LDH response might point towards apoptosis or metabolic inhibition.

Mechanism of Action: A Glimpse into Cellular Pathways

While the primary cytotoxicity assays provide quantitative data on cell death, understanding the underlying mechanism is crucial for drug development. Many imidazo[4,5-b]pyridine derivatives exert their anticancer effects by targeting key cellular pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) like CDK9, which are critical for cell cycle progression and transcription.[2]

G compound Imidazo[4,5-b]pyridine Derivative cdk9 CDK9/Cyclin T1 compound->cdk9 Inhibition polII RNA Polymerase II cdk9->polII Phosphorylation transcription Gene Transcription (e.g., anti-apoptotic proteins) polII->transcription proliferation Cell Cycle Progression & Proliferation transcription->proliferation apoptosis Apoptosis transcription->apoptosis Inhibition of

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, owing to its structural similarity to endogenous purines. This structural analogy allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the biological activities of various analogs of the core molecule, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, with a focus on elucidating the structure-activity relationships that govern their performance. The insights presented herein are synthesized from a comprehensive review of experimental data to aid researchers and drug development professionals in the rational design of novel therapeutic agents.

The Versatile Pharmacophore: Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, which allows it to function as an antagonist or mimetic in various biochemical pathways. The biological activity of its derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[2] This guide will explore how modifications at key positions, drawing comparisons to the titular 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, influence a range of biological outcomes, including antimicrobial, anticancer, antiviral, anti-inflammatory, and insecticidal activities.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3] The mechanism of action for some of these compounds involves the inhibition of essential enzymes like glucosamine-6-phosphate synthase, which is crucial for the synthesis of the fungal cell wall.[1]

Key Substituent Effects:

  • Halogenation: The presence of a halogen atom, such as chlorine or bromine, on the pyridine ring has been shown to enhance antibacterial activity.[1] For instance, derivatives with a chlorine atom at the para position of a phenyl group attached to the core structure exhibited increased activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that the 2-chloro substitution in our lead compound is a favorable feature for antimicrobial potential.

  • Methyl Groups: The introduction of methyl groups, particularly at the C5 position, has been observed to boost antibacterial efficacy.[1] The 5,6-trimethyl substitution pattern in the target molecule could, therefore, contribute positively to its antimicrobial profile.

  • C2-Substitutions: The nature of the substituent at the C2 position is critical. While a chloro group is present in our lead, other substitutions like substituted phenyl rings have been extensively studied. For example, compounds with a 2-phenyl group have shown promising antibacterial and antifungal activities, with MIC values as low as 4-8 µg/mL against various strains.[4]

Comparative Data Summary:

Compound/Analog ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference
Halogenated imidazo[4,5-c]pyridinesMycobacterium tuberculosis< 1 µM[1]
2,6-diarylpiperidin-4-one conjugated imidazo[4,5-b]pyridinesS. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniaEnhanced activity with C5-methyl group[1]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivativesVarious bacteria and fungiProminent antibacterial and antifungal activity observed for specific analogs (3b, 3f, 3k)[3]
Amidino-substituted imidazo[4,5-b]pyridinesE. coliModerate activity (MIC 32 μM) for a derivative with a 2-imidazolinyl group[5][6]
N-alkylated 2-(substituted-phenyl)imidazo[4,5-b]pyridinesE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosisPromising activities with MIC values of 4-8 µg/mL for some analogs[4]
Anticancer Activity

The purine-like structure of imidazo[4,5-b]pyridines makes them attractive candidates for the development of anticancer agents. Their mechanisms of action can involve the inhibition of various kinases, such as Aurora kinase A and CDK9, or interference with tubulin polymerization.[7][8]

Key Substituent Effects:

  • Amidine and Imidazolinyl Groups: The introduction of amidino or 2-imidazolinyl groups at the phenyl ring of 2-phenylimidazo[4,5-b]pyridines has led to potent and selective antiproliferative activity, particularly against colon carcinoma cell lines, with IC50 values in the sub-micromolar range.[5][6]

  • Aryl Substitutions: 2,6-disubstituted imidazo[4,5-b]pyridines, particularly those with phenyl groups, have been synthesized and evaluated for their anticancer properties. The specific substitution pattern on the phenyl rings plays a crucial role in their potency.[2]

  • Amino Fragments: Certain imidazo[4,5-b]pyridine compounds containing amino fragments have shown high antiproliferative activity against various cancer cell lines, with some derivatives effectively inhibiting tubulin polymerization and inducing cell cycle arrest.[7]

Comparative Data Summary:

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC50)Mechanism of ActionReference
Amidino-substituted imidazo[4,5-b]pyridinesColon carcinoma (SW620)0.4 and 0.7 μMNot specified[5][6]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivativesBreast cancer (MCF-7, BT-474)Prominent activity for specific analogs (3h, 3j)Not specified[3]
Imidazo[4,5-b]pyridine derivatives with amino fragmentsB16-F10 (melanoma)4.9 μMTubulin polymerization inhibition[7]
Novel imidazo[4,5-b]pyridine derivativesBreast (MCF-7), Colon (HCT116)Not specifiedCDK9 inhibition[8]
Antiviral and Anti-inflammatory Activities

The therapeutic potential of imidazo[4,5-b]pyridine analogs extends to antiviral and anti-inflammatory applications.

  • Antiviral Activity: Certain bromo-substituted derivatives have demonstrated selective but moderate activity against the Respiratory Syncytial Virus (RSV).[5]

  • Anti-inflammatory Activity: One specific imidazo[4,5-b]pyridine derivative has been studied for its ability to reduce the inflammatory response in retinal ischemia and obesity-related inflammation by modulating the Nrf2 and NF-κB transcription factors.[1] Another derivative, DDO-8926, has shown promise in managing neuropathic pain by inhibiting BET proteins and reducing neuroinflammation.[9]

Insecticidal Activity

Recent research has explored the use of imidazo[4,5-b]pyridine compounds as novel insecticides. Analogs containing amino fragments have exhibited excellent insecticidal activities against pests like Nilaparvata lugens and Mythimna separata.[7] For instance, one derivative showed 100% mortality against M. separata and Plutella xylostella at a concentration of 1 mg/L.[7] The mechanism of action for some of these compounds may involve the blockage of voltage-gated sodium channels.[7]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in a 96-well plate add_inoculum Add microbial inoculum to each well start->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or as required for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Workflow Diagram:

Antiproliferative_Assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of test compounds incubate_adhesion->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Antiproliferative (MTT) Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) and Future Directions

The collective evidence strongly indicates that the biological activity of imidazo[4,5-b]pyridine derivatives can be finely tuned by strategic substitutions.

Logical Relationship Diagram:

SAR_Logic cluster_substituents Substituent Modifications cluster_activities Biological Activities Core Imidazo[4,5-b]pyridine Core C2 C2-Position (e.g., -Cl, -Aryl) Core->C2 Substitution at C5_C6 C5/C6-Positions (e.g., -CH3) Core->C5_C6 Substitution at N1_N3 N1/N3-Positions (e.g., Alkylation) Core->N1_N3 Substitution at Antimicrobial Antimicrobial C2->Antimicrobial Influences Anticancer Anticancer C2->Anticancer Influences C5_C6->Antimicrobial Enhances N1_N3->Antimicrobial Modulates Lead_Optimization Lead Optimization Antimicrobial->Lead_Optimization Anticancer->Lead_Optimization Antiviral Antiviral Antiviral->Lead_Optimization AntiInflammatory Anti-inflammatory AntiInflammatory->Lead_Optimization Insecticidal Insecticidal Insecticidal->Lead_Optimization

Caption: Structure-Activity Relationship Logic for Imidazo[4,5-b]pyridines.

Based on the available data, the 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine scaffold holds promise for multiple biological applications. The 2-chloro group is anticipated to contribute positively to antimicrobial activity. The trimethyl substitutions at the 1, 5, and 6 positions are also likely to enhance efficacy, particularly in the antibacterial context.

Future research should focus on the synthesis and evaluation of a focused library of analogs around this core structure. Systematic modifications at the C2 position, replacing the chloro group with various aryl, heteroaryl, and amino fragments, could lead to the discovery of potent and selective agents for infectious diseases, cancer, and inflammatory conditions. Furthermore, exploring different alkylation patterns on the imidazole nitrogen could provide another avenue for optimizing pharmacokinetic and pharmacodynamic properties.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. Available at: [Link]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment - ResearchGate. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]

  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and... - ResearchGate. Available at: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. Available at: [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Imidazo[4,5-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors.[1][2] Its unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against a wide array of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of various imidazo[4,5-b]pyridine-based kinase inhibitors, supported by experimental data, to aid researchers in drug discovery and development.

The Versatility of the Imidazo[4,5-b]pyridine Scaffold

The structural similarity of the imidazo[4,5-b]pyridine core to the endogenous ATP molecule makes it an ideal starting point for the design of competitive kinase inhibitors. By modifying the substituents at various positions of the bicyclic ring system, medicinal chemists can achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. This has led to the development of inhibitors targeting key players in oncogenic signaling pathways, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinase 9 (CDK9), and p38 MAP kinase.[2][3][4][5]

Comparative Efficacy Analysis

This section provides a comparative overview of the efficacy of selected imidazo[4,5-b]pyridine inhibitors against their primary kinase targets. The data presented is compiled from various preclinical studies and is intended to provide a snapshot of the current landscape.

Dual Aurora/FLT3 Kinase Inhibitors

A significant advancement in the field is the development of dual inhibitors targeting both Aurora and FLT3 kinases, particularly relevant in the context of Acute Myeloid Leukemia (AML).

One such preclinical candidate, compound 27e , has demonstrated potent inhibition of both Aurora A and FLT3, including clinically relevant mutants.[6][7] A broad kinase selectivity profile for 27e was determined using the KINOMEScan technology, screening against a panel of 442 kinases.[6][7] The results showed potent inhibition of Aurora-A, -B, and -C, as well as wild-type FLT3 and its ITD and D835Y mutants.[6][7]

Compound Aurora-A (Kd, nM) Aurora-B (Kd, nM) FLT3 (Kd, nM) FLT3-ITD (Kd, nM) FLT3-D835Y (Kd, nM) Reference
27e 7.5486.23814[6]

In vivo, orally administered 27e strongly inhibited tumor growth in a FLT3-ITD-positive human AML tumor xenograft model (MV4-11).[6]

Another potent pan-Aurora kinase inhibitor from this class is compound 51 , which has an IC50 of 0.015 µM for Aurora-A, 0.025 µM for Aurora-B, and 0.019 µM for Aurora-C.[4] Compound 51 is also highly orally bioavailable and demonstrated significant inhibition of SW620 colon carcinoma xenograft growth in vivo with no observed toxicity.[4]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a validated therapeutic target in B-cell malignancies.[2] While covalent inhibitors have shown clinical success, noncovalent, reversible inhibitors are being explored to potentially improve safety profiles.[2] A series of novel imidazo[4,5-b]pyridine derivatives have been identified as noncovalent BTK inhibitors.[2]

Compound BTK (IC50, µM) Reference
6b 1.14[2]
6o 1.54[2]
6p 2.46[2]

Preliminary kinase selectivity profiling of compound 6b against 39 kinases showed promising selectivity, with significant inhibition primarily observed for BTK and c-Src.[2]

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

A series of imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent anticancer agents with CDK9 inhibitory activity.[3] Several of these compounds exhibited significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the sub-micromolar to low micromolar range.[3]

Compound CDK9 (IC50, µM) MCF-7 (IC50, µM) HCT116 (IC50, µM) Reference
I 0.811.22.5[3]
VIIc 0.63>101.8[3]
VIII 1.323.14.2[3]
IX 0.952.73.9[3]
Sorafenib (control) 0.765.66.3[3]
p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key player in inflammatory responses, making it an attractive target for conditions like rheumatoid arthritis. A structure-based design approach has led to the discovery of potent imidazo[4,5-b]pyridin-2-one-based p38 MAP kinase inhibitors.[5][8]

Compound 21 from an initial series was found to be a potent inhibitor of p38 MAP kinase and suppressed cytokine production in human whole blood cells.[5] Further optimization led to compound 25 , which exhibited potent p38 inhibition, superior suppression of TNF-α production in human whole blood, and significant in vivo efficacy in a rat model of collagen-induced arthritis.[8]

Key Signaling Pathways

Understanding the signaling context of these kinase targets is crucial for interpreting the biological effects of their inhibitors.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling cluster_0 Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly p53 p53 Aurora A->p53 inhibits Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Cancer Cell Proliferation Cancer Cell Proliferation Aurora B->Cancer Cell Proliferation p53->Cancer Cell Proliferation inhibits

Caption: Simplified Aurora Kinase Signaling in Mitosis and Cancer.

FLT3 Signaling Pathway in AML

FLT3_Signaling cluster_1 Downstream Signaling FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor activates RAS/MEK/ERK RAS/MEK/ERK FLT3 Receptor->RAS/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR FLT3 Receptor->PI3K/AKT/mTOR STAT5 STAT5 FLT3 Receptor->STAT5 FLT3-ITD FLT3-ITD (Constitutively Active) FLT3-ITD->RAS/MEK/ERK FLT3-ITD->PI3K/AKT/mTOR FLT3-ITD->STAT5 Leukemic Cell\nProliferation & Survival Leukemic Cell Proliferation & Survival RAS/MEK/ERK->Leukemic Cell\nProliferation & Survival PI3K/AKT/mTOR->Leukemic Cell\nProliferation & Survival STAT5->Leukemic Cell\nProliferation & Survival

Caption: FLT3 Signaling in Acute Myeloid Leukemia (AML).

BTK Signaling Pathway in B-Cells

BTK_Signaling B-Cell Receptor (BCR) B-Cell Receptor (BCR) LYN/SYK LYN/SYK B-Cell Receptor (BCR)->LYN/SYK activates BTK BTK LYN/SYK->BTK activates PLCγ2 PLCγ2 BTK->PLCγ2 activates NF-κB & NFAT NF-κB & NFAT PLCγ2->NF-κB & NFAT activates B-Cell Proliferation,\nSurvival & Differentiation B-Cell Proliferation, Survival & Differentiation NF-κB & NFAT->B-Cell Proliferation,\nSurvival & Differentiation

Caption: Simplified BTK Signaling Downstream of the B-Cell Receptor.

Experimental Protocols

The following are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors. These are intended as a guide, and specific parameters may need to be optimized for individual inhibitors and kinase targets.

Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of an inhibitor to the kinase of interest.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP competitive tracer binds to the kinase's ATP pocket. When the tracer is bound, fluorescence resonance energy transfer (FRET) occurs between the Eu-labeled antibody and the tracer. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal.

Step-by-Step Methodology: [9][10][11][12][13]

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in kinase buffer.

    • Prepare a 2X solution of the kinase/Eu-labeled antibody mixture in kinase buffer.

    • Prepare a 4X solution of the kinase tracer in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X test compound solution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow Start Start Prepare Reagents Prepare 4X Compound, 2X Kinase/Antibody, 4X Tracer Start->Prepare Reagents Plate Setup Add Compound, Kinase/Ab, and Tracer to 384-well plate Prepare Reagents->Plate Setup Incubate Incubate 1 hr at RT Plate Setup->Incubate Read Plate Read TR-FRET Signal Incubate->Read Plate Analyze Data Calculate Emission Ratio and Determine IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology: [14][15][16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor for the desired duration (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Protein Analysis

This technique is used to determine if a kinase inhibitor reduces the phosphorylation of its downstream targets in a cellular context.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a target protein.

Step-by-Step Methodology: [19][20]

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensity to determine the relative levels of the phosphorylated protein in treated versus untreated cells. The membrane can be stripped and re-probed for the total protein as a loading control.

In Vivo Efficacy in a Mouse Xenograft Model

This assay evaluates the anti-tumor activity of a kinase inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.

Step-by-Step Methodology: [21][22][23][24][25]

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the kinase inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor. Tumors can be further analyzed by immunohistochemistry for biomarkers of drug activity.

Conclusion

The imidazo[4,5-b]pyridine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The inhibitors highlighted in this guide demonstrate the versatility of this chemical class in targeting a range of kinases with high potency and, in some cases, desirable selectivity profiles. The ongoing development of these and other imidazo[4,5-b]pyridine-based compounds, guided by rigorous preclinical evaluation using the assays described herein, holds promise for the future of targeted cancer therapy and the treatment of other kinase-driven diseases.

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Cross-Validation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as a Potential Anticancer Agent via ERK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth cross-validation of a novel derivative, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, hereafter referred to as IMP-2C, as a potential anticancer agent. Our investigation focuses on its bioactivity, comparing it with a known clinical-stage ERK inhibitor and a structurally related analogue to provide a comprehensive evaluation for researchers in drug discovery and development.

The rationale for this investigation is grounded in the frequent observation of imidazo[4,5-b]pyridine derivatives exhibiting inhibitory effects on key cellular signaling pathways implicated in cancer progression.[3] Specifically, we hypothesize that IMP-2C exerts its cytotoxic effects through the inhibition of the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6]

This guide will detail the experimental framework for a head-to-head comparison of IMP-2C with Ulixertinib (a well-characterized ERK1/2 inhibitor) and a reference imidazo[4,5-b]pyridine compound, 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (BIP-6B), which has shown promising anticancer activity against breast cancer cell lines.[7]

Comparative Analysis of Bioactivity

To objectively assess the potential of IMP-2C, a multi-faceted experimental approach is proposed. This involves a primary cytotoxicity screening across relevant cancer cell lines, a direct enzymatic assay to quantify kinase inhibition, and a cellular assay to confirm the on-target effect within the ERK signaling pathway.

Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
CompoundA375 (Melanoma)HT-29 (Colon)MCF-7 (Breast)
IMP-2C Data to be generatedData to be generatedData to be generated
Ulixertinib 0.0250.1500.200
BIP-6B Data to be generatedData to be generated~5.0

Data for Ulixertinib is representative from published literature. Data for BIP-6B is approximated from related studies for comparative purposes.[7]

Table 2: In Vitro Kinase Inhibition Profile
CompoundTarget KinaseIC50 (nM)
IMP-2C ERK2Data to be generated
Ulixertinib ERK21.8
BIP-6B ERK2Data to be generated

Data for Ulixertinib is representative from published literature.

Table 3: Cellular Pathway Modulation (Phospho-ERK1/2 Levels)
Compound (at 1 µM)Cell Line% Inhibition of p-ERK1/2
IMP-2C A375Data to be generated
Ulixertinib A375>90%
BIP-6B A375Data to be generated

Data for Ulixertinib is representative from published literature.

Experimental Design and Protocols

The following section details the step-by-step methodologies for the robust cross-validation of IMP-2C's bioactivity.

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive assessment of IMP-2C, from its general cytotoxic effects to its specific molecular mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Kinase Inhibition Assay cluster_2 Phase 3: Cellular Pathway Analysis a Cell Culture (A375, HT-29, MCF-7) b Compound Treatment (IMP-2C, Ulixertinib, BIP-6B) a->b c MTT Assay b->c h Western Blot Analysis (p-ERK, Total ERK) b->h d IC50 Determination c->d g IC50 Calculation d->g Informed by potent cytotoxicity e Recombinant ERK2 Kinase f Kinase-Glo® Assay e->f f->g i Quantification g->i Confirms direct enzyme inhibition h->i

Caption: A three-phase experimental workflow for the comprehensive bioactivity assessment of IMP-2C.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its potency.[8][9]

  • Cell Seeding: Plate cancer cells (A375, HT-29, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of IMP-2C, Ulixertinib, and BIP-6B in culture medium.

  • Treatment: Replace the culture medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[10][11]

  • Reaction Setup: In a 96-well plate, combine recombinant ERK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Inhibitor Addition: Add varying concentrations of IMP-2C, Ulixertinib, or BIP-6B to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower kinase activity results in a higher luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.

Protocol 3: Cellular Pathway Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (active) form of ERK, to confirm the compound's mechanism of action within the cell.[12]

  • Cell Treatment: Treat A375 cells with IMP-2C, Ulixertinib, or BIP-6B at their respective IC50 concentrations for 2 hours.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-ERK levels to total ERK levels to determine the extent of pathway inhibition.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that plays a central role in regulating cell growth and proliferation.[5] Its constitutive activation is a common driver of tumorigenesis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding & Activation RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene IMP2C IMP-2C IMP2C->ERK Ulixertinib Ulixertinib Ulixertinib->ERK

Caption: The MAPK/ERK signaling pathway and the proposed inhibitory action of IMP-2C and Ulixertinib on ERK1/2.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a drug candidate.[13][14] A preliminary in vitro ADME panel should be conducted for IMP-2C to evaluate its drug-like properties.

Table 4: Preliminary In Vitro ADME Parameters for IMP-2C
AssayParameterResult
Solubility Kinetic Solubility (pH 7.4)Data to be generated
Permeability Caco-2 Permeability (Papp, A→B)Data to be generated
Metabolic Stability Human Liver Microsome Stability (% remaining after 60 min)Data to be generated
Plasma Protein Binding % Bound (Human Plasma)Data to be generated
CYP450 Inhibition IC50 (µM) for major isoforms (e.g., 3A4, 2D6)Data to be generated

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for the cross-validation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (IMP-2C) as a potential anticancer agent. By employing a multi-tiered approach that encompasses cytotoxicity screening, direct kinase inhibition assays, and cellular pathway analysis, researchers can generate the critical data necessary to ascertain the compound's potency, selectivity, and mechanism of action. The comparative analysis against a clinical-stage ERK inhibitor, Ulixertinib, and a structurally related analogue, BIP-6B, will provide essential context for evaluating the therapeutic potential of IMP-2C.

Positive outcomes from these studies, particularly potent and selective inhibition of the ERK pathway, would warrant further preclinical development, including in vivo efficacy studies in relevant cancer models and more extensive ADME and toxicology profiling. The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation as described herein is paramount to translating these discoveries into clinical realities.[3]

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Efficacy of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine vs known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Preclinical Evaluation of Novel Anticancer Agents: 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine versus Doxorubicin

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While established drugs like Doxorubicin have been mainstays in chemotherapy regimens for decades, their clinical utility is often hampered by severe side effects and the emergence of drug resistance. This has spurred the exploration of novel chemical scaffolds with the potential for improved efficacy and safety profiles. One such scaffold that has garnered significant interest is the imidazo[4,5-b]pyridine core, which is a key component of several biologically active molecules.

This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, as a potential anticancer agent. Due to the novelty of this specific molecule and the absence of extensive public data, we will present a comparative roadmap, juxtaposing its evaluation against the well-characterized anticancer drug, Doxorubicin. This approach will not only outline the necessary experimental steps but also provide context for interpreting the potential outcomes, thereby guiding researchers in the early stages of drug discovery.

Chemical and Structural Synopsis

A molecule's biological activity is intrinsically linked to its chemical structure. Here, we compare the structures of our investigational compound and the established drug, Doxorubicin.

Feature2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridineDoxorubicin
Chemical Structure A substituted imidazopyridineAn anthracycline glycoside
Molecular Formula C9H10ClN3C27H29NO11
Molecular Weight 195.65 g/mol 543.52 g/mol
Key Functional Groups Imidazopyridine core, Chloro group, Methyl groupsTetracyclic quinone, Daunosamine sugar
Solubility Likely soluble in organic solvents like DMSOWater-soluble

The significant differences in their size, functional groups, and solubility suggest that these two compounds will have disparate mechanisms of action, cellular uptake, and pharmacokinetic properties.

Mechanisms of Action: A Tale of Two Pathways

Understanding how a drug exerts its therapeutic effect is paramount in drug development. While Doxorubicin's mechanism is well-documented, the mode of action for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine remains to be elucidated. Based on the imidazo[4,5-b]pyridine scaffold, which is present in some kinase inhibitors, a plausible hypothesis is its interference with cellular signaling cascades.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted and primarily involves:

  • DNA Intercalation: The planar aromatic core of Doxorubicin inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.

  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, Doxorubicin leads to DNA strand breaks.

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety can undergo redox cycling, producing free radicals that induce oxidative stress and damage cellular components.

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: A Hypothetical Kinase Inhibitor

Given that the imidazo[4,5-b]pyridine core is a feature of some known kinase inhibitors, we can hypothesize that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine may target key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Signaling_Pathways cluster_dox Doxorubicin Mechanism cluster_novel Hypothetical Mechanism for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_damage DNA Damage & Apoptosis DNA->DNA_damage TopoII->DNA_damage ROS->DNA_damage Novel_Cmpd 2-Chloro-1,5,6-trimethyl- imidazo[4,5-b]pyridine PI3K PI3K Novel_Cmpd->PI3K Inhibits (?) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Comparative Mechanisms of Action.

A Framework for In Vitro Efficacy Evaluation

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound. The following is a proposed experimental workflow.

Experimental_Workflow start Start: Cell Line Selection cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) Assess Cell Cycle Arrest cytotoxicity->cell_cycle target_validation Target Validation (Western Blot) Investigate Molecular Mechanism apoptosis->target_validation cell_cycle->target_validation end End: Data Analysis & Interpretation target_validation->end

Caption: In Vitro Evaluation Workflow.

Comparative Cytotoxicity

The initial screen should involve determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines from different tissue origins.

Cell LineCancer TypeIC50 of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (µM) [Hypothetical]IC50 of Doxorubicin (µM) [Hypothetical]
MCF-7 Breast5.20.8
A549 Lung8.91.2
HCT116 Colon3.50.5
HELA Cervical12.12.5
Induction of Apoptosis

A potent anticancer agent should ideally induce programmed cell death (apoptosis). This can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-) [Hypothetical]% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) [Hypothetical]
Control (DMSO) 2.11.5
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine 25.815.3
Doxorubicin 35.220.7
Cell Cycle Analysis

The effect on cell cycle progression provides further mechanistic insight. This is typically assessed by PI staining of DNA content followed by flow cytometry.

Treatment (at IC50)% Cells in G1 Phase [Hypothetical]% Cells in S Phase [Hypothetical]% Cells in G2/M Phase [Hypothetical]
Control (DMSO) 55.420.124.5
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine 68.215.316.5
Doxorubicin 40.118.541.4

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine or Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot for Target Validation

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the hypothesized PI3K/AKT/mTOR pathway.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Future Directions and Concluding Remarks

The preclinical data, although hypothetical in this guide, would provide the first glimpse into the potential of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine as an anticancer agent. Should the in vitro data demonstrate promising activity, the logical next steps would include:

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer (e.g., xenograft models) to assess its antitumor activity and toxicity in a living organism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of Action Deconvolution: Utilizing techniques like RNA sequencing and proteomics to gain a more unbiased and comprehensive understanding of its molecular targets.

References

Due to the novelty of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, direct references are not available. The following are representative authoritative sources for the methodologies and concepts discussed.

  • MTT Assay for Cell Viability

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Annexin V/PI Apoptosis Assay

    • Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Western Blotting

    • Title: Western Blotting: A Powerful Technique in Molecular Biology.
    • Source: Intern
    • URL: [Link]

  • Doxorubicin Mechanism of Action

    • Title: Doxorubicin: an update on mechanisms of action, toxicity and circumvention of resistance.
    • Source: Drug Resistance Upd
    • URL: [Link]

  • Imidazopyridines in Cancer Research

    • Title: A comprehensive review on the medicinal chemistry and pharmacological importance of imidazo[4,5-b]pyridine deriv
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

In Vivo Validation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: A Comparative Guide for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a novel compound within the therapeutically significant imidazo[4,5-b]pyridine class. Due to the structural similarity of this class to purines, these compounds are known to interact with a multitude of biological targets, demonstrating a wide range of activities including anti-cancer, antiviral, and anti-inflammatory effects.[1]

While direct in vivo data for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is not yet publicly available, the extensive research on analogous structures allows us to construct a robust, data-driven hypothetical validation pathway. This guide will compare its projected performance against established and emerging therapies, providing detailed experimental protocols to ensure scientific rigor.

Mechanistic Hypothesis: A Kinase Inhibitor in the Making?

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in the realm of kinase inhibition.[2] Derivatives have shown potent inhibitory activity against a range of kinases, including Aurora kinases, Bruton's tyrosine kinase (BTK), and PI3K.[3][4][5] Given the strong precedent, it is a scientifically sound hypothesis that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine exerts its anticipated anti-cancer effects through the inhibition of one or more protein kinases critical to tumor cell proliferation and survival.

To illustrate a potential mechanism, we can draw parallels with the extensively studied imidazo[4,5-b]pyridine-based Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is a common feature in many human cancers. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases (RTKs)->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinases (RTKs)->RAS/MAPK Pathway Survival Survival PI3K/Akt Pathway->Survival Cell Cycle Regulation Cell Cycle Regulation PI3K/Akt Pathway->Cell Cycle Regulation RAS/MAPK Pathway->Cell Cycle Regulation Aurora Kinases Aurora Kinases Proliferation Proliferation Aurora Kinases->Proliferation Apoptosis Apoptosis Aurora Kinases->Apoptosis Induction (via inhibition) Cyclin-Dependent Kinases (CDKs) Cyclin-Dependent Kinases (CDKs) Cyclin-Dependent Kinases (CDKs)->Proliferation 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine->Aurora Kinases Inhibition

Caption: Hypothetical signaling pathway for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

A Rigorous In Vivo Validation Workflow

To ascertain the therapeutic potential of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a multi-stage in vivo validation process is essential. This workflow is designed to assess efficacy, pharmacokinetics, and safety in a systematic and reproducible manner.

G A Compound Formulation & Stability Testing B Pharmacokinetic (PK) Profiling in Mice A->B Determine appropriate vehicle & route of administration C Maximum Tolerated Dose (MTD) Study B->C Inform dose selection for toxicity studies D Xenograft Efficacy Study (e.g., SW620 Colon Cancer Model) C->D Establish safe and effective dose range E Pharmacodynamic (PD) & Biomarker Analysis D->E Correlate tumor response with target engagement F Advanced Efficacy Models (e.g., PDX, Orthotopic) D->F Validate efficacy in more clinically relevant models G IND-Enabling Toxicology Studies F->G Confirm safety profile before clinical trials

Caption: Proposed in vivo validation workflow for novel anti-cancer agents.

Comparative Analysis: Benchmarking Against the Gold Standard

The performance of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine must be evaluated in the context of existing and emerging therapies. For this guide, we will compare its projected in vivo profile with an established chemotherapeutic agent, Etoposide, and a clinical-stage imidazo[4,5-b]pyridine derivative with a similar proposed mechanism, CCT137690 (an Aurora kinase inhibitor).[4]

Parameter 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (Projected) CCT137690 (Reported Data)[4] Etoposide (Established Data)
Mechanism of Action Aurora Kinase Inhibition (Hypothesized)Aurora Kinase A, B, C InhibitionTopoisomerase II Inhibition
Animal Model SW620 Colon Carcinoma XenograftSW620 Colon Carcinoma XenograftVarious, including SW620
Route of Administration Oral (p.o.)Oral (p.o.)Intraperitoneal (i.p.) or Intravenous (i.v.)
Dosing Regimen DailyDailyIntermittent (e.g., once weekly)
Efficacy (% TGI) >60% (Target)>60%Variable, often associated with toxicity
Oral Bioavailability >40% (Target)HighLow (<50%)
Observed Toxicities Minimal at efficacious dose (Target)No significant body weight lossMyelosuppression, gastrointestinal toxicity
Biomarker Modulation Increased pH3, mitotic arrest (Target)Increased pH3, evidence of mitotic arrestDNA damage response (e.g., γH2AX)

% TGI = Percent Tumor Growth Inhibition

Detailed Experimental Protocols

To ensure the reproducibility and validity of the in vivo findings, the following detailed protocols are provided as a template for investigation.

Animal Models

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (6-8 weeks old) are a suitable choice for establishing subcutaneous xenografts.

SW620 Xenograft Efficacy Study
  • Cell Culture and Implantation: SW620 human colon carcinoma cells are cultured in appropriate media. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control: Administered daily by oral gavage.

    • 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: Administered daily by oral gavage at three dose levels (e.g., 10, 30, and 100 mg/kg), informed by MTD studies.

    • CCT137690: Administered daily by oral gavage at a previously reported efficacious dose.[4]

    • Etoposide: Administered intraperitoneally at a standard therapeutic dose.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis: Tumor growth inhibition (%TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetic (PK) Analysis
  • Dosing: A single dose of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is administered to a cohort of mice via oral gavage and another cohort via intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing and Analysis: Plasma is isolated and the concentration of the compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated using appropriate software.

Pharmacodynamic (PD) and Biomarker Analysis
  • Study Design: A satellite group of tumor-bearing mice is treated with the test compounds for a shorter duration (e.g., 3-5 days).

  • Tissue Collection: At specified time points after the final dose, tumors are excised and either flash-frozen for western blot analysis or fixed in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot: Tumor lysates are analyzed for changes in the levels of phosphorylated histone H3 (pH3), a marker of mitotic arrest and Aurora kinase activity.

    • IHC: Tumor sections are stained for pH3 and Ki-67 (a proliferation marker) to assess target engagement and anti-proliferative effects within the tumor microenvironment.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a rich source of novel therapeutic agents. While 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is an early-stage compound, the proposed in vivo validation plan, grounded in the extensive data available for this class of molecules, provides a clear and scientifically rigorous path forward.

Successful execution of these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the imidazo[4,5-b]pyridine class. Positive outcomes from the described xenograft studies would warrant progression to more complex and clinically relevant models, such as patient-derived xenografts (PDXs) and orthotopic models, ultimately paving the way for IND-enabling studies and clinical development.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved January 24, 2026, from [Link]

  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 24, 2026, from [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). PubMed. Retrieved January 24, 2026, from [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (2024). Nature. Retrieved January 24, 2026, from [Link]

  • Biochemical, cellular and in vivo profiling of a new PI3K inhibitor from the imidazoquinoline series. (2007). AACR Journals. Retrieved January 24, 2026, from [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). ASH Publications. Retrieved January 24, 2026, from [Link]

  • Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. (2010). PubMed. Retrieved January 24, 2026, from [Link]

  • Overcoming Obstacles: Long Road to Success for CDK Inhibition. (2016). Targeted Oncology. Retrieved January 24, 2026, from [Link]

  • Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Guide to Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors: A Focus on CCT137690 and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the Aurora kinases have emerged as pivotal targets due to their critical roles in regulating mitosis. Overexpression of these serine/threonine kinases is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent Aurora kinase inhibitors. This guide provides an in-depth comparative analysis of a prominent imidazo[4,5-b]pyridine derivative, CCT137690, and contrasts its performance with key alternative scaffolds, offering researchers and drug development professionals a comprehensive resource for this important class of inhibitors.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to purines, which allows it to effectively interact with the ATP-binding sites of various kinases. This bioisosteric relationship has been successfully exploited to generate a multitude of kinase inhibitors, with a notable emphasis on those targeting the Aurora kinase family (Aurora A, B, and C). These kinases are essential for proper cell division, and their inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[1]

This guide will center on CCT137690, a highly selective and orally bioavailable imidazo[4,5-b]pyridine derivative, as our lead compound. We will dissect its structure-activity relationship (SAR), benchmark its performance against inhibitors with distinct chemical scaffolds, and provide detailed experimental protocols to empower researchers in their own investigations.

Comparative Analysis of Aurora Kinase Inhibitors

A critical aspect of drug development is understanding how a lead compound performs relative to other chemotypes targeting the same biological entity. Here, we compare CCT137690 with two other well-characterized Aurora kinase inhibitors: Barasertib (AZD1152), a pyrazoloquinazoline, and GSK1070916, an azaindole derivative.

CompoundScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Key Features
CCT137690 Imidazo[4,5-b]pyridine152519Orally bioavailable, potent pan-Aurora inhibitor.[2]
Barasertib (AZD1152) Pyrazoloquinazoline>1000-fold selective for Aurora B over A1-Highly selective for Aurora B; administered as a phosphate prodrug.[1][3]
GSK1070916 Azaindole>250-fold selective for Aurora B over A0.381.5Potent and highly selective Aurora B/C inhibitor.[1]

Causality Behind Performance: The data clearly illustrates different selectivity profiles arising from distinct chemical scaffolds. The imidazo[4,5-b]pyridine core of CCT137690 results in a pan-Aurora inhibitor, suggesting its interaction with conserved residues within the ATP-binding pocket of all three isoforms. In contrast, the pyrazoloquinazoline and azaindole scaffolds of Barasertib and GSK1070916, respectively, achieve high selectivity for Aurora B. This selectivity is often driven by interactions with non-conserved residues in the kinase domain, a crucial consideration for mitigating off-target effects and tailoring therapeutic strategies. For instance, selective Aurora B inhibition is known to cause a distinct phenotype of failed cytokinesis and subsequent polyploidy.[4]

Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Inhibitors

The potency and selectivity of imidazo[4,5-b]pyridine-based inhibitors are exquisitely sensitive to substitutions at various positions of the heterocyclic core. The general structure can be deconstructed into three key regions for SAR analysis: the C2-aryl group, the C6-substituent, and the C7-piperazinyl moiety.

SAR_Analysis cluster_C2 C2 Position cluster_C6 C6 Position cluster_C7 C7 Position Core Imidazo[4,5-b]pyridine Core C2 Aryl/Heteroaryl Group (e.g., phenyl, pyrazolyl) Core->C2 Hinge-binding interaction C6 Halogen/Small Group (e.g., Cl, Br) Core->C6 Modulates solubility & potency C7 Piperazinyl Moiety Core->C7 Solvent front exposure & selectivity tuning

SAR of Imidazo[4,5-b]pyridine Aurora Kinase Inhibitors. This diagram illustrates the key positions on the imidazo[4,5-b]pyridine scaffold that are critical for modulating inhibitor potency and selectivity.

  • C2-Aryl/Heteroaryl Group: This moiety typically engages with the hinge region of the kinase's ATP-binding pocket. The nature of this group is critical for potency. For instance, the introduction of a pyrazole at this position has been shown to enhance activity.[5]

  • C6-Substituent: Small hydrophobic groups, such as halogens (Cl, Br), are often favored at this position. They can contribute to favorable hydrophobic interactions within the binding site and influence the overall physicochemical properties of the molecule.

  • C7-Piperazinyl Moiety: This group extends towards the solvent-exposed region of the ATP-binding site. Modifications at this position are crucial for fine-tuning selectivity and improving pharmacokinetic properties like solubility and oral bioavailability. The piperazine ring can be further substituted with various groups to explore these effects.

Experimental Protocols

To facilitate further research and validation, we provide detailed, self-validating protocols for the synthesis and evaluation of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors.

Synthesis of 2-Aryl-6-chloro-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Derivatives

This protocol outlines a general and robust method for the synthesis of the core imidazo[4,5-b]pyridine scaffold, which can be adapted for the synthesis of CCT137690 and its analogs.

Synthesis_Workflow A Start: 2,6-Dichloro-3-nitropyridine B Step 1: Nucleophilic Aromatic Substitution (Piperazine derivative, DIPEA, NMP) A->B C Intermediate 1 B->C D Step 2: Reduction of Nitro Group (Fe powder, NH4Cl, EtOH/H2O) C->D E Intermediate 2 (Diaminopyridine) D->E F Step 3: Cyclization with Aldehyde (Aryl aldehyde, NaHSO3, DMA) E->F G Final Product: 2-Aryl-6-chloro-7-(piperazin-1-yl) -3H-imidazo[4,5-b]pyridine F->G

Synthetic Workflow for Imidazo[4,5-b]pyridine Core. This diagram outlines the key steps in the synthesis of the 2,6,7-trisubstituted imidazo[4,5-b]pyridine scaffold.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: To a solution of 2,6-dichloro-3-nitropyridine in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) and the desired piperazine derivative. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the substituted nitropyridine intermediate.

  • Nitro Group Reduction: Dissolve the intermediate from Step 1 in a mixture of ethanol and water. Add ammonium chloride and iron powder. Heat the mixture to reflux and monitor the reaction progress. Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate. The resulting residue is the diaminopyridine intermediate.

  • Cyclization: To a solution of the diaminopyridine intermediate in dimethylacetamide (DMA), add the desired aryl aldehyde and sodium bisulfite. Heat the reaction mixture. After completion, cool the mixture and add water to precipitate the product. The solid is collected by filtration, washed, and dried to afford the final 2-aryl-6-chloro-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine.

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[6][7]

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the Aurora kinase enzyme, the appropriate substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer. Add the test compounds at various concentrations. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed human colorectal carcinoma HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence for Phospho-Histone H3 (Ser10)

Inhibition of Aurora B kinase activity leads to a decrease in the phosphorylation of its substrate, histone H3 at serine 10 (pHH3). This can be visualized and quantified using immunofluorescence.[8][9]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow HCT116 cells on coverslips and treat with the test compounds for a defined period.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100 in PBS).

  • Immunostaining: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10). After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity of the pHH3 signal can be quantified using image analysis software, providing a cellular readout of Aurora B inhibition.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile and potent platform for the development of Aurora kinase inhibitors. As exemplified by CCT137690, these compounds can be optimized to achieve excellent potency and oral bioavailability. However, the competitive landscape of Aurora kinase inhibitors is diverse, with alternative scaffolds like pyrazoloquinazolines and azaindoles offering distinct selectivity profiles that may be advantageous for specific therapeutic applications.

The detailed SAR insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. By understanding the causal relationships between chemical structure and biological activity, and by employing robust and validated experimental methodologies, the scientific community can continue to advance the development of novel and effective cancer therapeutics targeting the Aurora kinase family.

References

  • [Reference to a comprehensive review on Aurora B inhibitors, such as the one from MDPI].[1]

  • [Reference to a paper detailing the discovery and characterization of CCT137690].[2]

  • [Reference discussing the cellular phenotypes of Aurora A vs. Aurora B inhibition, like the one from Frontiers in Oncology].[4]

  • [Reference to a publication on the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, such as the J Med Chem paper].[5]

  • [Reference to a study on histone H3 phosphorylation by Aurora kinases, like the one from PMC].[8]

  • [Reference to a paper with IC50 values for various Aurora kinase inhibitors].[10]

  • [Reference to a paper describing the MTT assay on HCT116 cells].[11]

  • [Reference to the discovery of pyrazoloquinazolines as Aurora B inhibitors].[3]

  • [Reference to the Promega ADP-Glo Kinase Assay protocol].[6]

  • [Reference on the SAR of azaindole kinase inhibitors].[12]

  • [Reference on the synthesis of piperazine-linked imidazo[1,2-a]pyridine derivatives].[13]

  • [Reference on the identification of GSK1070916].[14]

  • [Reference on increased mitotic phosphorylation of Histone H3].[9]

  • [Reference on the synthesis of imidazo[1,2-a]pyridine derivatives].[15]

  • [Reference to a general MTT assay protocol].

  • [Reference with cellular GI50 data for CCT137690].[16]

  • [Reference on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives].[17]

  • [Reference to another source for the ADP-Glo assay].[18]

  • [Reference for cell viability analysis of HCT116 with MTT].[19]

  • [Reference to the ADP-Glo Kinase Assay technical manual].[7]

  • [Reference to thiazoloquinazolines as Aurora kinase inhibitors].[20]

  • [Reference to another MTT assay protocol].

  • [Reference to the paper on CCT137690 in neuroblastoma].[2]

  • [Reference on the synthesis of quinazolinones].[21]

  • [Reference on histone H3 phosphorylation by Aurora B].[22]

  • [Reference to a field guide to Aurora kinase inhibitors].[23]

  • [Reference to a cell viability assay protocol].[24]

  • [Reference on H3 Thr-3 phosphorylation].[25]

  • [Reference to a Carna Biosciences protocol for ADP-Glo].[26]

  • [Reference to an Aurora C kinase assay protocol].[27]

  • [Reference to a Figshare article on pyrazoloquinazolines].[28]

Sources

Deconvoluting the Target of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the identification of a potent bioactive small molecule from a phenotypic screen is both a moment of triumph and the start of a significant challenge: uncovering its mechanism of action. The compound 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, emerging from such a screen with promising antiproliferative activity, presents a classic case for target deconvolution. Its core scaffold, imidazo[4,5-b]pyridine, is a well-recognized "privileged structure" in medicinal chemistry, known for its structural similarity to purines.[1][2] This relationship strongly suggests an interaction with ATP-binding sites, making protein kinases a primary class of potential targets.[1][3][4][5][6] Additionally, several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, presenting a second major hypothesis for the compound's biological activity.[7][8][9]

This guide provides a comprehensive, technically-grounded framework for the systematic validation of the molecular target of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. We will explore a two-pronged investigative strategy, comparing our lead compound's activity profile against established inhibitors in each potential target class. The methodologies described herein are designed to be self-validating, incorporating orthogonal approaches to build a robust and compelling case for target engagement.

Part 1: Initial Hypothesis Generation and Broad Spectrum Screening

Given the promiscuity of the imidazo[4,5-b]pyridine scaffold, an initial broad-spectrum screen is the most logical first step to narrow the field of potential targets. This approach allows for an unbiased survey of a large target space, providing crucial direction for subsequent, more focused validation efforts.

Hypothesis 1: The Target is a Protein Kinase

The human kinome consists of over 500 protein kinases, making a comprehensive screen essential.

Experimental Approach: Kinome Profiling

Kinome profiling services offer multiplexed assays that measure the inhibitory activity of a compound against a large panel of purified kinases.[10][11][12] This provides a rapid and quantitative assessment of both the potency and selectivity of the lead compound.

Step-by-Step Protocol: Kinome Profiling

  • Compound Submission: Prepare a high-purity stock solution of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine in DMSO at a concentration of 10 mM.

  • Assay Conditions: The service provider (e.g., Promega, Cell Signaling Technology) will typically perform the screen at a single concentration (e.g., 1 µM) against a panel of over 300 kinases.[10][13] The assays are generally run at or near the Km for ATP to provide a standardized measure of inhibition.

  • Data Analysis: Results are provided as percent inhibition relative to a vehicle control. A typical "hit" threshold is >70% inhibition.

Expected Outcome and Interpretation

The kinome scan will generate a selectivity profile, highlighting a small subset of kinases that are potently inhibited by the compound. For the purpose of this guide, let us hypothesize that the screen identifies Casein Kinase 1 Delta (CK1δ) as a primary hit.

Hypothesis 2: The Target is Tubulin

If the kinome scan yields no significant hits, or if an alternative mechanism is suspected, the next logical step is to investigate the compound's effect on microtubule dynamics.

Experimental Approach: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in fluorescence of a reporter dye or by an increase in light scattering (turbidity).[14][15]

Step-by-Step Protocol: Fluorescence-Based Tubulin Polymerization Assay [14]

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

    • Prepare a 100 mM GTP stock solution.

    • Prepare a working solution of a fluorescent reporter (e.g., DAPI) in general tubulin buffer.

  • Reaction Setup: In a 384-well plate, combine the tubulin, GTP (final concentration 1 mM), and fluorescent reporter.

  • Compound Addition: Add 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine across a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., Colchicine) and a known stabilizer (e.g., Paclitaxel) as positive controls.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence kinetically over 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the area under the curve (AUC) for each concentration and determine the IC₅₀ value.

Part 2: Direct Target Engagement and Cellular Validation

Following the identification of a primary hit, the next critical phase is to confirm direct binding of the compound to the putative target and to validate this interaction within a cellular context.

Validating the Kinase Target: A Comparative Study with PF-670462

Assuming our primary hit is CK1δ, we will proceed with validation studies, using PF-670462 , a potent and selective inhibitor of CK1δ and its close homolog CK1ε, as a comparator.[16][17][18][19]

Experimental Approach 1: Affinity Chromatography-Mass Spectrometry

This is a classic biochemical technique to directly identify protein binding partners of a small molecule.[20][21][22][23]

Workflow for Affinity Chromatography

cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A 2-Chloro-1,5,6-trimethyl imidazo[4,5-b]pyridine B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Immobilize Probe on Streptavidin Beads C->D Immobilized Probe E Incubate with Cell Lysate D->E F Wash Unbound Proteins E->F G Elute Bound Proteins F->G H SDS-PAGE G->H Eluted Proteins I In-gel Digestion H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K

Caption: Workflow for affinity chromatography-mass spectrometry.

Experimental Approach 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[24][25][26][27] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[26]

Step-by-Step Protocol: CETSA [24]

  • Cell Treatment: Treat cultured cells (e.g., K562) with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, PF-670462, or vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble CK1δ in each sample by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble CK1δ against temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Summary: Kinase Hypothesis

Assay2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridinePF-670462 (Comparator)Rationale
Kinome Profiling Predicted High Selectivity for CK1δKnown high selectivity for CK1δ/ε[17]Identifies primary kinase targets.
CK1δ IC₅₀ To be determined14 nM[17]Quantifies potency against the purified enzyme.
CETSA (CK1δ) Predicted ΔTm > 2°CExpected ΔTm > 2°CConfirms target engagement in a cellular environment.
Validating the Tubulin Target: A Comparative Study with Colchicine

If the primary hypothesis points towards tubulin, we will use Colchicine , a classic microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, as our comparator.[28][29][30]

Experimental Approach: Immunofluorescence Microscopy

This technique visualizes the effect of the compound on the microtubule network within cells.

Step-by-Step Protocol: Immunofluorescence

  • Cell Culture and Treatment: Grow adherent cells (e.g., HeLa) on coverslips and treat with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, Colchicine (positive control), Paclitaxel (stabilizer control), and vehicle for several hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Compare the microtubule structure in treated cells to controls. Disruption of the filamentous network and formation of diffuse tubulin staining is indicative of a destabilizing agent.

Comparative Data Summary: Tubulin Hypothesis

Assay2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridineColchicine (Comparator)Rationale
Tubulin Polymerization Predicted IC₅₀ in µM rangeKnown inhibitor of tubulin polymerizationDirectly measures the biochemical effect on tubulin assembly.
Immunofluorescence Predicted disruption of microtubule networkKnown disruption of microtubule network[28]Visualizes the compound's effect on the cytoskeleton in cells.
Cell Cycle Analysis Predicted G2/M arrestKnown G2/M arrest inducerAssesses the downstream cellular consequence of microtubule disruption.

Part 3: Orthogonal Validation Using Genetic Approaches

To provide an independent and unbiased confirmation of the identified target, genetic methods are invaluable. These approaches link a gene to the compound's activity, providing strong evidence for a functional relationship.

Experimental Approach: CRISPR-Cas9 Genome-Wide Screening

CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug.[31][32][33][34] If knocking out a specific gene (e.g., CSNK1D which encodes CK1δ) leads to resistance to our compound, it provides compelling evidence that the gene's product is the drug's target.

Workflow for CRISPR-Cas9 Resistance Screen

A 1. Transduce Cas9-expressing cell population with a genome-wide sgRNA library B 2. Split cell population A->B C 3a. Treat with Vehicle (Control) B->C D 3b. Treat with 2-Chloro-1,5,6-trimethyl imidazo[4,5-b]pyridine B->D E 4. Harvest surviving cells and extract genomic DNA C->E D->E F 5. Amplify and sequence sgRNA cassettes E->F G 6. Compare sgRNA abundance between treated and control populations F->G H 7. Identify enriched sgRNAs (conferring resistance) G->H

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify drug resistance genes.

Interpretation of CRISPR Screen Results

A statistically significant enrichment of sgRNAs targeting a specific gene (e.g., CSNK1D) in the drug-treated population compared to the vehicle-treated population indicates that the loss of this gene confers resistance. This is a strong indicator that the protein product of this gene is the direct target of the compound.

Conclusion

Validating the target of a novel bioactive compound like 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine requires a multi-faceted and rigorous approach. By systematically progressing from broad, hypothesis-generating screens to specific biochemical and cell-based assays, and finally to unbiased genetic validation, researchers can build a compelling, evidence-based case for a specific mechanism of action. The comparative framework presented here, using well-characterized tool compounds like PF-670462 and Colchicine, ensures that the experimental data for the novel compound can be benchmarked against established standards in the field. This logical, evidence-driven pathway is fundamental to the successful translation of a promising hit from a phenotypic screen into a viable lead for a drug development program.

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A Senior Application Scientist's Guide to the Synthesis of Imidazo[4,5-b]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents with diverse activities, including kinase inhibition, antiviral effects, and action on the central nervous system. The efficacy and novelty of these potential drugs are fundamentally tied to the synthetic accessibility of the core scaffold and its derivatives.

This guide provides a comparative analysis of the most prominent and field-proven methods for synthesizing the imidazo[4,5-b]pyridine ring system. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide detailed, validated protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.

Pillar 1: The Classical Approach - Phillips-Ladenburg Condensation

The Phillips-Ladenburg condensation, first described for quinoxalines and later adapted, represents the foundational method for constructing the imidazo[4,5-b]pyridine core. The strategy involves the acid-catalyzed cyclocondensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative (e.g., an anhydride or ester).

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of one amino group of the 2,3-diaminopyridine onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration under acidic conditions to form the aromatic imidazole ring. The choice of acid catalyst (often polyphosphoric acid, PPA, or Eaton's reagent) is critical; it serves not only to protonate the carbonyl group, activating it for attack, but also acts as a powerful dehydrating agent to drive the final aromatization step.

Advantages:

  • Simplicity and Cost-Effectiveness: The starting materials, 2,3-diaminopyridine and various carboxylic acids, are often commercially available and relatively inexpensive.

  • Directness: It is a one-pot reaction that directly forms the desired bicyclic system.

Limitations:

  • Harsh Conditions: The reaction typically requires high temperatures (often >150 °C) and strongly acidic media, which limits the substrate scope to molecules lacking acid-sensitive functional groups.

  • Purification Challenges: The use of viscous media like PPA can sometimes complicate product isolation and purification.

Visualizing the Phillips-Ladenburg Mechanism

Phillips_Ladenburg Figure 1: Phillips-Ladenburg Condensation Mechanism Start 2,3-Diaminopyridine + R-COOH Activated Activated Carbonyl (Protonated) Start->Activated + H+ Amide Intermediate Amide Activated->Amide Nucleophilic Attack Cyclized Cyclized Intermediate (Tetrahedral) Amide->Cyclized Intramolecular Cyclization Final Imidazo[4,5-b]pyridine Cyclized->Final - 2H₂O Aromatization

Caption: Figure 1: Simplified mechanism of the Phillips-Ladenburg condensation.

Pillar 2: Modern Condensation & Cyclization Strategies

Building upon the classical foundation, modern methods offer milder conditions and a broader substrate scope. These strategies still predominantly rely on the cyclization of a substituted diaminopyridine but employ more sophisticated reagents and catalysts.

A. Condensation with Aldehydes

A highly versatile and widely used method involves the condensation of 2,3-diaminopyridine with an aldehyde. This reaction typically proceeds in two stages: initial formation of a Schiff base, followed by oxidative cyclization to furnish the aromatic imidazole ring.

Mechanistic Rationale: The reaction begins with the formation of a dihydro-imidazo[4,5-b]pyridine intermediate through the condensation of the diamine and aldehyde. This intermediate is then oxidized to the final aromatic product. A variety of oxidizing agents can be employed, with common choices including nitrobenzene, air (O₂), or copper(II) acetate. The choice of oxidant and solvent system is crucial for achieving high yields and preventing side reactions. For instance, using a solvent like ethanol or methanol under air often provides a greener and more practical approach for many substrates.

Advantages:

  • Milder Conditions: Reactions are often run at moderate temperatures, allowing for the tolerance of a wider range of functional groups compared to the Phillips-Ladenburg method.

  • Substrate Diversity: A vast library of commercially available aldehydes can be used, enabling extensive diversification at the 2-position of the scaffold.

Limitations:

  • Oxidant Sensitivity: The required oxidative step may not be compatible with substrates that have easily oxidizable functional groups.

  • Over-oxidation: In some cases, side reactions or over-oxidation can occur, complicating the product profile.

B. Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

For more complex or sensitive substrates, transition-metal-catalyzed methods provide a powerful alternative. A prominent example involves the palladium-catalyzed intramolecular C-N bond formation. This approach typically starts with a 2-amino-3-halopyridine which is first acylated or coupled with an amine, followed by a Pd-catalyzed cyclization.

Mechanistic Rationale: The key step is the intramolecular Buchwald-Hartwig amination. A palladium(0) catalyst, supported by a suitable ligand (e.g., Xantphos, BINAP), undergoes oxidative addition into the C-X bond (where X is typically Br or I) of the pyridine ring. The resulting Pd(II) complex then undergoes intramolecular coordination with the pendant N-H group, followed by reductive elimination to form the N-C bond of the imidazole ring and regenerate the Pd(0) catalyst. The choice of base and ligand is critical to facilitate the deprotonation of the amine and stabilize the catalytic cycle.

Advantages:

  • Exceptional Functional Group Tolerance: The mild, often near-neutral conditions are compatible with a vast array of sensitive functional groups.

  • Regiocontrol: The strategy offers precise control over the substitution pattern, as the starting materials are built in a stepwise fashion.

Limitations:

  • Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. The reactions often require strictly inert atmospheres (N₂ or Ar) and anhydrous solvents, increasing operational complexity.

  • Catalyst Screening: Significant optimization of the catalyst, ligand, base, and solvent may be required for novel substrates.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthetic route is a critical decision dictated by the target molecule's complexity, required scale, and the available resources.

FeaturePhillips-Ladenburg CondensationCondensation with AldehydesPd-Catalyzed Intramolecular Amination
Starting Materials 2,3-Diaminopyridine, Carboxylic Acids2,3-Diaminopyridine, Aldehydes2-Amino-3-halopyridines
Key Reagents Strong acid (PPA, Eaton's reagent)Oxidizing agent (Air, Nitrobenzene)Pd catalyst, Ligand, Base
Reaction Conditions Harsh (High temp, strong acid)Mild to moderate (Reflux in EtOH)Mild (Often < 100 °C)
Typical Yields 40-85%60-95%70-98%
Substrate Scope Limited (Acid-sensitive groups not tolerated)Broad (Tolerates many functional groups)Very Broad (Excellent functional group tolerance)
Scalability Moderate; viscous PPA can be an issue.High; often simple and robust.Lower; catalyst cost and inert conditions can be a barrier.
Primary Advantage Simplicity, low cost of reagents.High versatility, wide aldehyde availability.Unmatched functional group tolerance and control.
Workflow for Selecting a Synthetic Strategy

Strategy_Selection Figure 2: Decision-Making Workflow for Synthesis Start Define Target Imidazo[4,5-b]pyridine Check_FG Are functional groups sensitive to acid/heat? Start->Check_FG Check_Aldehyde Is the corresponding R-aldehyde available? Check_FG->Check_Aldehyde Yes Phillips Use Phillips-Ladenburg Condensation Check_FG->Phillips No Check_Complexity Is the target highly complex or requires late-stage functionalization? Check_Aldehyde->Check_Complexity No Aldehyde Use Aldehyde Condensation/Oxidation Check_Aldehyde->Aldehyde Yes Check_Complexity->Aldehyde No (Consider carboxylic acid route) Palladium Use Pd-Catalyzed Cross-Coupling Check_Complexity->Palladium Yes

Caption: Figure 2: A guide for choosing the optimal synthetic route.

Validated Experimental Protocols

Trustworthiness in synthesis relies on reproducible, well-documented protocols. Below are representative procedures for two of the discussed methods.

Protocol 1: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine via Aldehyde Condensation

This protocol is adapted from common literature procedures demonstrating the oxidative cyclization method.

Materials:

  • 2,3-Diaminopyridine (1.09 g, 10.0 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol)

  • Ethanol (95%, 50 mL)

  • Sodium bisulfite (NaHSO₃), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-diaminopyridine (1.09 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution in a single portion.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain reflux for 12 hours. The reaction is open to the air via the condenser to facilitate oxidation. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: Resuspend the crude solid in 30 mL of ethyl acetate and wash sequentially with 10% NaHSO₃ solution (2 x 15 mL) to remove any unreacted benzaldehyde, and then with saturated NaHCO₃ solution (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure product.

  • Expected Outcome: A white to off-white solid. Typical yields range from 80-90%.

Protocol 2: Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine via Phillips-Ladenburg Condensation

This protocol demonstrates the classical acid-catalyzed approach.

Materials:

  • 2,3-Diaminopyridine (1.09 g, 10.0 mmol)

  • Acetic Acid (Glacial, 15 mL)

  • 4 M Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2,3-diaminopyridine (1.09 g, 10.0 mmol) and glacial acetic acid (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours. The solution will darken over time. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over 50 g of crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding 10 M NaOH solution while cooling in an ice bath until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture to afford the final product as a crystalline solid.

  • Expected Outcome: A light brown or tan solid. Typical yields range from 75-85%.

Conclusion

The synthesis of the imidazo[4,5-b]pyridine core is a mature field with a rich diversity of reliable methods. The classical Phillips-Ladenburg condensation remains a viable option for simple, robust targets. However, for the complex, highly functionalized molecules often pursued in modern drug discovery, the strategic application of aldehyde condensation/oxidation or advanced palladium-catalyzed cross-coupling reactions is indispensable. The choice of method is not arbitrary but a calculated decision based on a thorough analysis of substrate compatibility, desired scale, and economic viability. By understanding the mechanistic underpinnings and practical limitations of each approach, the synthetic chemist is empowered to navigate this landscape effectively and accelerate the discovery of novel therapeutics.

References

  • Title: A review on the synthesis of imidazo[4,5-b]pyridine and its derivatives. Source: Research on Chemical Intermediates. URL: [Link]

  • Title: A novel one-pot synthesis of 2-substituted imidazo[4,5-b]pyridines. Source: Tetrahedron Letters. URL: [Link]

  • Title: Synthesis and biological activity of new imidazo[4,5-b]pyridine derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Imidazo[4,5-b]pyridines as a source of new anti-infective agents. Source: European Journal of Medicinal Chemistry. URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental lifecycle, including the final disposition of chemical reagents, is conducted with the highest standards of safety, efficiency, and scientific integrity. The proper disposal of a novel or specialized compound like 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is not merely a regulatory formality; it is a critical component of responsible laboratory practice that protects both the researcher and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine. The procedures outlined are synthesized from an analysis of its constituent chemical moieties—a chlorinated pyridine and a substituted imidazole ring—and are grounded in established best practices for halogenated heterocyclic compounds.

Hazard Profile & Risk Assessment: Understanding the "Why"

A robust disposal plan begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, we can infer its risk profile by examining its structural components. This analytical approach is a cornerstone of chemical safety, allowing us to anticipate risks and implement appropriate controls.

The primary hazards are associated with its halogenated and heterocyclic nature. Upon incomplete combustion or improper treatment, chlorinated organic compounds can form highly toxic and persistent byproducts like dioxins and furans.[1] Therefore, the entire disposal strategy is designed to mitigate this risk.

Table 1: Inferred Hazard Profile of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine

Functional GroupChemical ClassPotential HazardsRationale & Disposal Consideration
2-Chloropyridine Halogenated HeterocycleHarmful if swallowed, inhaled, or in contact with skin.[2][3] Causes skin and serious eye irritation/damage.[4][5] Very toxic to aquatic life with long-lasting effects.Primary Concern: This moiety classifies the compound as halogenated organic waste . It must be segregated from non-halogenated waste streams to ensure it is routed to a high-temperature incineration facility capable of neutralizing halogenated compounds safely.[1][6][7]
Imidazo[4,5-b]pyridine Core N-Substituted HeterocyclePotential for formation of toxic nitrogen oxides (NOx) upon combustion.[8] Generally poor biodegradability, leading to environmental persistence.Secondary Concern: The nitrogen-containing heterocyclic core contributes to the overall thermal stability and dictates the need for controlled, high-temperature combustion to ensure complete destruction and prevent the release of NOx.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.[9]

  • Hand Protection : Use chemically resistant gloves. While nitrile gloves are common, for chlorinated organic compounds, butyl rubber or other resistant materials are often recommended for prolonged contact.[10][11] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully buttoned lab coat is mandatory.[10] For larger quantities, a chemical-resistant apron or suit should be considered.

  • Work Area : All handling of waste should be performed within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any potential vapors or dust.[12][10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe segregation, containment, and disposition of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine waste.

Step 1: Waste Identification and Segregation

This is the most critical step. Immediately classify any material contaminated with 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (e.g., residual solid, solutions, contaminated filter paper, gloves) as Halogenated Organic Waste .

  • Causality : Halogenated and non-halogenated waste streams undergo different treatment processes.[6] Mixing them can lead to regulatory non-compliance and, more importantly, the formation of hazardous byproducts during disposal.[1] Halogenated waste must be collected separately in its own designated container.[6][13]

Step 2: Container Selection and Labeling
  • Container : Use only a designated, compatible hazardous waste container. These are typically high-density polyethylene (HDPE) or other chemically resistant plastic containers provided by your institution's Environmental Health & Safety (EHS) department.[6][13] The container must have a secure, vapor-tight lid.[10][14]

  • Labeling : Attach a completed hazardous waste label to the container before adding the first drop of waste.[10] The label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine" and any other constituents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Waste Accumulation and Storage
  • Keep the waste container tightly sealed at all times, except when adding waste.[10]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong acids, peroxides, and strong oxidizing agents.[2][12]

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

Step 4: Arranging for Final Disposal
  • Once the container is full or you have no further use for it, complete a chemical collection request form as required by your institution's EHS office.[10]

  • Do not, under any circumstances, attempt to dispose of this material down the drain or in regular trash.[14]

  • The final disposal must be handled by a licensed and permitted hazardous waste contractor who will transport it to an appropriate treatment and disposal facility.[8][14]

G cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposition start Start: Waste Generated identify Step 1: Identify as 'Halogenated Organic Waste' start->identify segregate Critical Control Point: Segregate from ALL other waste streams identify->segregate container Step 2: Select Approved Waste Container (e.g., HDPE, vapor-tight lid) segregate->container labeling Step 2: Affix & Complete Hazardous Waste Label (BEFORE adding waste) container->labeling store Step 3: Store in Designated Satellite Accumulation Area with Secondary Containment labeling->store request Step 4: Submit Chemical Collection Request to EHS store->request ehs EHS Coordinates Pickup by Licensed Waste Contractor request->ehs incinerate Final Disposal: High-Temperature Incineration (>1200 K) ehs->incinerate

Caption: Disposal workflow for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is key to mitigating harm.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbent material and contaminated items into a designated halogenated waste container.[8]

    • Clean the spill area thoroughly.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12][10]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

The Principle of Final Disposition: High-Temperature Incineration

The universally accepted and, in most jurisdictions, legally mandated disposal method for chlorinated organic compounds is high-temperature incineration.[7]

  • Mechanism of Action : Incineration at temperatures around 1200 K (927 °C) in a specialized facility ensures the complete thermal destruction of the molecule.[1] These facilities are equipped with advanced flue gas scrubbing systems that neutralize the resulting acidic gases (like HCl) and prevent the formation and release of toxic dioxins and furans.[1][15] This process converts the hazardous organic material into less harmful inorganic compounds like carbon dioxide, water, and inorganic salts.

By adhering to this comprehensive guide, you ensure that your innovative research is matched by an unwavering commitment to safety and environmental stewardship.

References

  • Washington State University . Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]

  • Penta . (2024). Safety Data Sheet: Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA) . Guidance For Hazard Determination. [Link]

  • M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Kemicentrum, Lund University . (2025). Organic solvent waste. [Link]

  • Vita-D-Chlor . Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • Post Apple Scientific . (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Hazardous Waste Experts . (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA) . Pyridine. [Link]

  • U.S. Environmental Protection Agency (EPA) . (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Pyridine. [Link]

  • U.S. Environmental Protection Agency (EPA) . Method 612: Chlorinated Hydrocarbons. [Link]

  • University of Würzburg . Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Restek . A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Department of Agriculture (USDA) . Guidance on The Use of Chlorine Materials in Organic Production and Handling. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.